Product packaging for 2,5-Diazabicyclo[2.2.1]heptane(Cat. No.:CAS No. 672-28-6)

2,5-Diazabicyclo[2.2.1]heptane

Cat. No.: B3149407
CAS No.: 672-28-6
M. Wt: 98.15 g/mol
InChI Key: UKHJNJFJCGBKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B3149407 2,5-Diazabicyclo[2.2.1]heptane CAS No. 672-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJNJFJCGBKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Conformationally Rigid Piperazine Analogue

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a chiral, bridged bicyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid structure, a consequence of the ethylene bridge constraining the piperazine-like ring into a boat conformation, makes it a valuable scaffold for the design of highly specific and potent bioactive molecules. This guide provides a comprehensive overview of the key structural properties of this unique molecule, offering insights for researchers, scientists, and drug development professionals. The constrained nature of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core offers a distinct advantage over the more flexible piperazine ring system, allowing for precise positioning of substituents and a reduction in the entropic penalty upon binding to biological targets.

Molecular Architecture: A Detailed Look at the Bicyclic Core

The defining feature of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is its strained, bicyclic framework. X-ray crystallographic analysis of its dibromide salt has provided definitive insights into its three-dimensional structure.

Conformational Rigidity and the Boat Conformation

Unlike the flexible chair-boat interconversion observed in piperazine, the ethylene bridge in (1S,4S)-2,5-diazabicyclo[2.2.1]heptane locks the six-membered ring into a rigid boat conformation[1][2]. This conformational restriction is paramount to its utility in drug design, as it pre-organizes the molecule for binding to its target, potentially increasing affinity and selectivity.

Diagram: Conformational Constraint of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

cluster_0 Flexible Piperazine cluster_1 Rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Piperazine_Chair Chair Conformation Piperazine_Boat Boat Conformation Piperazine_Chair->Piperazine_Boat Ring Flip DBH_Boat Locked Boat Conformation

Caption: Comparison of the conformational flexibility of piperazine with the rigid boat conformation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Crystallographic Data and Key Structural Parameters

The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals important details about bond lengths and angles within the bicyclic system. The asymmetric unit of the crystal contains two crystallographically independent cages of the molecule, with each nitrogen atom being protonated[1].

ParameterValue (Å or °)Source
C1-C2 Bond Length~1.53[1]
C2-N3 Bond Length~1.50[1]
C1-C6 Bond Length~1.53[1]
C1-C7 Bond Length~1.54[1]
C1-N2-C3 Angle~108[1]
N2-C3-C4 Angle~105[1]
C1-C7-C4 Angle~94[1]

Note: These are approximate values derived from the published crystal structure. For precise data, refer to the original crystallographic information file.

The constrained nature of the bicyclic system leads to some degree of ring strain, which can influence its reactivity. The nitrogen lone pairs are held in a specific orientation, which is a key factor in its coordination chemistry and its ability to act as a chiral ligand.

Spectroscopic Characterization: Unveiling the Structure

A combination of spectroscopic techniques is employed to confirm the identity and purity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this molecule. The symmetry of the parent compound simplifies its NMR spectra.

¹H NMR (D₂O):

  • δ ~4.2 ppm (br s, 2H): Bridgehead protons (C1-H and C4-H).

  • δ ~3.4 ppm (m, 4H): Methylene protons adjacent to nitrogen (C3-H₂ and C6-H₂).

  • δ ~2.1 ppm (s, 2H): Methylene bridge proton (C7-H₂).

¹³C NMR (D₂O):

  • δ ~58 ppm: Bridgehead carbons (C1 and C4).

  • δ ~48 ppm: Methylene carbons adjacent to nitrogen (C3 and C6).

  • δ ~36 ppm: Methylene bridge carbon (C7).

Derivatization of the nitrogen atoms, for instance with a Boc protecting group, leads to changes in the chemical shifts and can result in more complex spectra due to the introduction of asymmetry and potential for rotamers.

Infrared (IR) Spectroscopy and Mass Spectrometry

While detailed public data for the parent compound is scarce, IR spectroscopy of N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane would be expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹, N-H bending vibrations (if present as a salt), and a strong carbonyl stretch from the Boc group around 1690 cm⁻¹.

Mass spectrometry would show the molecular ion peak corresponding to its molecular weight (98.15 g/mol for the free base). High-resolution mass spectrometry is essential for confirming the elemental composition.

Chiroptical Properties

As a chiral molecule, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibits optical activity. The specific rotation of the dihydrobromide salt has been reported as [α]²³_D = +22° (c = 1 in H₂O). Circular dichroism (CD) spectroscopy can provide further insights into the stereochemistry and electronic transitions of the molecule and its derivatives, although specific CD data for the parent compound is not widely available in the literature.

Synthesis: A Practical Approach from a Chiral Pool Precursor

The most common and practical synthesis of enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane starts from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline[1][2]. The following is a generalized, multi-step protocol based on established literature procedures.

Diagram: Synthetic Pathway to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

Start trans-4-hydroxy-L-proline Step1 N- and O-protection Start->Step1 e.g., TsCl, Boc₂O Step2 Reduction of carboxylic acid Step1->Step2 e.g., LiAlH₄, BH₃ Step3 Activation of hydroxyl groups Step2->Step3 e.g., TsCl, MsCl Step4 Intramolecular cyclization with an amine Step3->Step4 e.g., R-NH₂ Step5 Deprotection Step4->Step5 e.g., HBr, Na/NH₃ End (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Step5->End

Caption: A generalized synthetic scheme for the preparation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline.

Experimental Protocol: A Step-by-Step Guide

Step 1: Protection of Functional Groups The nitrogen and hydroxyl groups of trans-4-hydroxy-L-proline are first protected. A common strategy involves N-tosylation followed by esterification of the carboxylic acid.

Step 2: Reduction of the Carboxylic Acid The ester is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

Step 3: Activation of the Hydroxyl Groups Both the newly formed primary alcohol and the secondary alcohol at the 4-position are activated for nucleophilic substitution, typically by conversion to tosylates or mesylates.

Step 4: Intramolecular Cyclization The di-activated intermediate is then reacted with an amine (e.g., benzylamine or methylamine) which acts as a nucleophile to displace the leaving groups, forming the bicyclic ring system.

Step 5: Deprotection Finally, the protecting groups on the nitrogen atoms are removed to yield the target (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, often isolated as a salt (e.g., dihydrobromide).

Causality Behind Experimental Choices: The choice of protecting groups is crucial for the success of this synthesis. They must be stable to the reaction conditions of the subsequent steps and readily cleavable at the end of the synthesis. The activation of the hydroxyl groups is necessary to facilitate the intramolecular cyclization, which is the key ring-forming step.

Applications in Drug Discovery and Beyond

The rigid structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane makes it an attractive scaffold in medicinal chemistry for the development of a wide range of therapeutic agents, including:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: Its structural resemblance to natural ligands has led to its incorporation into novel nAChR agonists and antagonists.

  • Antiviral and Antibacterial Agents: The bicyclic core has been used as a building block for the synthesis of compounds with potent antimicrobial activity.

  • Central Nervous System (CNS) Agents: The rigid framework allows for the precise orientation of pharmacophoric groups, leading to the development of selective ligands for various CNS targets.

Beyond pharmaceuticals, its chirality and defined geometry make it a valuable ligand in asymmetric catalysis and a component in the construction of novel materials with interesting chiroptical properties.

Conclusion: A Versatile and Powerful Structural Motif

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a molecule whose structural rigidity and chirality provide a powerful platform for the design of a diverse array of functional molecules. Its well-defined boat conformation, established through crystallographic and spectroscopic studies, distinguishes it from more flexible diamines and underpins its utility in fields ranging from drug discovery to materials science. The synthetic accessibility from a readily available chiral precursor further enhances its appeal as a key building block for future innovations.

References

Synthesis of 2,5-Diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting the readily available chiral building block, trans-4-hydroxy-L-proline, into the conformationally constrained diamine, 2,5-diazabicyclo[2.2.1]heptane. This bicyclic scaffold is a crucial component in the development of novel therapeutics and chiral ligands due to its rigid structure and defined stereochemistry. This document delves into the strategic considerations behind each synthetic step, from the selection of protecting groups to the critical intramolecular cyclization, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The this compound (DBH) core is a rigid structural motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its constrained bicyclic structure imparts a predictable three-dimensional geometry, making it an invaluable scaffold for the design of ligands with high affinity and selectivity for biological targets. Unlike its flexible acyclic or monocyclic counterparts, the DBH framework reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency. Furthermore, the inherent chirality of the scaffold, derived from natural amino acids like trans-4-hydroxy-L-proline, provides a straightforward entry into enantiomerically pure compounds, a critical requirement in modern drug development.

This guide focuses on a well-established and reliable synthetic route commencing from trans-4-hydroxy-L-proline, a readily available and inexpensive chiral starting material.[2] We will explore the nuances of each transformation, providing not just a series of steps, but a deeper understanding of the underlying chemical principles that govern the success of the synthesis.

Strategic Overview of the Synthetic Pathway

The transformation of trans-4-hydroxy-L-proline into this compound necessitates a multi-step approach involving the judicious use of protecting groups, functional group manipulations, and a key intramolecular cyclization reaction. The overall strategy is to convert the carboxylic acid and the secondary alcohol of the starting material into functionalities that can be readily displaced by a nitrogen nucleophile to form the bicyclic system.

A widely adopted and effective synthetic route can be summarized in the following key stages:

  • Protection of the Amine and Carboxylic Acid: The secondary amine and carboxylic acid of trans-4-hydroxy-L-proline must be protected to prevent unwanted side reactions during subsequent steps.

  • Reduction of the Protected Proline Derivative: The protected carboxylic acid is reduced to a primary alcohol, yielding a prolinol derivative.

  • Activation of the Hydroxyl Groups: Both the primary and secondary hydroxyl groups of the prolinol derivative are converted into good leaving groups, typically tosylates or mesylates.

  • Intramolecular Cyclization: The di-activated intermediate is reacted with a primary amine, which acts as a nucleophile to displace both leaving groups in a tandem intramolecular SN2 reaction, thereby forming the bicyclic core.

  • Deprotection: The protecting group on the bicyclic nitrogen is removed to yield the final this compound.

G start trans-4-hydroxy-L-proline step1 N- and O-Protection start->step1 Protection step2 Reduction of Carboxylic Acid step1->step2 Reduction step3 Activation of Hydroxyls (e.g., Tosylation) step2->step3 Activation step4 Intramolecular Cyclization step3->step4 Cyclization step5 Deprotection step4->step5 Deprotection end This compound step5->end

Figure 1: General workflow for the synthesis of this compound.

In-Depth Mechanistic Analysis and Experimental Causality

The Crucial Role of Protecting Groups

The choice of protecting groups is paramount to the success of this synthesis. The secondary amine of the proline ring is nucleophilic and would interfere with the subsequent reduction and activation steps. The p-toluenesulfonyl (Tosyl, Ts) group is a common and effective choice for protecting the nitrogen atom in this synthetic sequence.[3][4]

Why the Tosyl Group?

  • Stability: The tosyl group is robust and stable to the reducing conditions employed in the subsequent step (e.g., with Lithium Aluminum Hydride).[3]

  • Electron-Withdrawing Nature: The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions.

  • Crystallinity: Tosylated intermediates are often crystalline, which facilitates their purification by recrystallization.[5]

  • Deprotection: While stable, the tosyl group can be removed under specific and harsh conditions, such as with sodium in liquid ammonia or strong acid (e.g., HBr in acetic acid), which are typically tolerated by the final bicyclic product.[6]

Alternatively, the tert-butoxycarbonyl (Boc) group is another widely used protecting group for the nitrogen atom.[6] The choice between Tosyl and Boc often depends on the desired deprotection conditions and the compatibility with other functional groups in the molecule.

Reduction of the Carboxylic Acid: LiAlH₄ vs. NaBH₄

With the nitrogen protected, the next step is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8][9][10]

Why LiAlH₄?

  • Reactivity: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters, whereas sodium borohydride (NaBH₄) is generally not reactive enough for this purpose.[11][12] The greater polarity of the Al-H bond in LiAlH₄ compared to the B-H bond in NaBH₄ makes it a more potent hydride donor.[12]

  • Mechanism: The reduction of a carboxylic acid with LiAlH₄ proceeds via an initial acid-base reaction to form a lithium carboxylate salt, which is then reduced to the primary alcohol.[7][10]

Experimental Consideration: LiAlH₄ reacts violently with protic solvents, including water and alcohols. Therefore, the reaction must be carried out under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF).[11]

Activation of Hydroxyl Groups: Tosylation vs. Mesylation

To facilitate the subsequent intramolecular cyclization, the hydroxyl groups of the prolinol derivative must be converted into good leaving groups. This is typically achieved by tosylation (using p-toluenesulfonyl chloride, TsCl) or mesylation (using methanesulfonyl chloride, MsCl).[13]

The Rationale for Activation:

  • Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group.

  • Excellent Leaving Groups: Tosylates (-OTs) and mesylates (-OMs) are excellent leaving groups because their corresponding anions are stabilized by resonance.

The choice between tosylation and mesylation often comes down to practical considerations such as the ease of handling and purification. Tosylates are often crystalline and easier to purify, while mesylates can sometimes offer slightly better yields in the subsequent cyclization step.[13]

The Keystone Step: Intramolecular SN2 Cyclization

This is the most critical step in the synthesis, where the bicyclic core is formed. The di-tosylated or di-mesylated intermediate is reacted with a primary amine (e.g., benzylamine or methylamine), which acts as a nucleophile. The reaction proceeds via a tandem intramolecular SN2 mechanism.

Mechanistic Insights:

  • First SN2 Reaction: The primary amine first displaces one of the leaving groups (typically the more reactive primary tosylate/mesylate) to form a secondary amine intermediate.

  • Second Intramolecular SN2 Reaction: The newly formed secondary amine then acts as an internal nucleophile, attacking the carbon bearing the second leaving group in an intramolecular SN2 fashion. This ring-closing step is entropically favored due to the proximity of the reacting centers.

Stereochemical Control: The stereochemistry of the starting trans-4-hydroxy-L-proline dictates the stereochemistry of the final bicyclic product. The SN2 reactions proceed with an inversion of configuration at the electrophilic carbon centers. However, due to the specific geometry of the proline ring, the overall reaction is highly stereoselective, leading to the formation of the desired (1S,4S) or (1R,4R) diastereomer depending on the starting material.

G cluster_0 Intramolecular SN2 Cyclization A Di-activated Prolinol Derivative C Intermediate after first SN2 A->C + R-NH2 (Intermolecular SN2) B Primary Amine (R-NH2) D This compound Core C->D Intramolecular SN2

Figure 2: Simplified mechanism of the intramolecular cyclization.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on specific laboratory conditions and the desired scale.

Synthesis of N-Tosyl-trans-4-hydroxy-L-proline
Reagent/SolventMolar Eq.Quantity
trans-4-hydroxy-L-proline1.0(e.g., 10.0 g)
Sodium Hydroxide2.2(e.g., 6.7 g)
p-Toluenesulfonyl chloride1.1(e.g., 16.0 g)
Water-(e.g., 100 mL)
Diethyl Ether-(for extraction)
Hydrochloric Acid (conc.)-(for acidification)

Procedure:

  • Dissolve trans-4-hydroxy-L-proline and sodium hydroxide in water in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted tosyl chloride.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of N-Tosyl-trans-4-hydroxy-L-prolinol
Reagent/SolventMolar Eq.Quantity
N-Tosyl-trans-4-hydroxy-L-proline1.0(e.g., 10.0 g)
Lithium Aluminum Hydride (LiAlH₄)2.0(e.g., 2.6 g)
Anhydrous Tetrahydrofuran (THF)-(e.g., 200 mL)
Sodium Sulfate Decahydrate-(for work-up)
Ethyl Acetate-(for extraction)

Procedure:

  • Suspend LiAlH₄ in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Tosyl-trans-4-hydroxy-L-proline in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product, which can be purified by recrystallization.

Synthesis of N-Tosyl-O,O'-ditosyl-trans-4-hydroxy-L-prolinol
Reagent/SolventMolar Eq.Quantity
N-Tosyl-trans-4-hydroxy-L-prolinol1.0(e.g., 5.0 g)
p-Toluenesulfonyl chloride2.2(e.g., 7.3 g)
Pyridine (anhydrous)-(e.g., 50 mL)
Dichloromethane (DCM)-(for extraction)
1M Hydrochloric Acid-(for washing)
Saturated Sodium Bicarbonate-(for washing)

Procedure:

  • Dissolve N-Tosyl-trans-4-hydroxy-L-prolinol in anhydrous pyridine in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of this compound (via Benzylamine Cyclization)
Reagent/SolventMolar Eq.Quantity
N-Tosyl-O,O'-ditosyl-trans-4-hydroxy-L-prolinol1.0(e.g., 5.0 g)
Benzylamine3.0(e.g., 2.7 mL)
Toluene-(e.g., 100 mL)
33% HBr in Acetic Acid-(for deprotection)

Procedure:

  • Dissolve the tritosylated intermediate and benzylamine in toluene in a sealed tube or pressure vessel.

  • Heat the mixture at 100-120 °C for 24-48 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then subjected to deprotection of the tosyl and benzyl groups. This is typically achieved by heating with 33% HBr in acetic acid.

  • After deprotection, the product is obtained as the dihydrobromide salt, which can be converted to the free base by treatment with a suitable base.

Characterization of Intermediates and Final Product

Thorough characterization of all intermediates and the final product is essential to ensure the success and reproducibility of the synthesis. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of each compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of crystalline solids.

Representative Spectroscopic Data:

  • trans-4-hydroxy-L-proline: ¹H NMR and IR spectra are well-documented in the literature and commercial sources.[14][15][16][17][18] Mass spectrometry data is also available.[15][16]

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: ¹H NMR data is available in chemical databases.[13]

Safety Considerations

Standard laboratory safety practices should be strictly followed throughout this synthetic sequence. Special attention should be paid to the following:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Handle only under an inert atmosphere and in a fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

  • p-Toluenesulfonyl chloride (TsCl): This reagent is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Pyridine: This solvent is flammable, toxic, and has an unpleasant odor. Use only in a fume hood.

  • Strong Acids (HCl, HBr): These are corrosive and should be handled with care, using appropriate PPE.

Conclusion

The synthesis of this compound from trans-4-hydroxy-L-proline is a robust and well-established route that provides access to a valuable chiral scaffold for drug discovery and other applications. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and protecting groups, and careful execution of the experimental procedures are key to achieving high yields and purity. This guide has provided an in-depth overview of these aspects, aiming to equip researchers with the knowledge and practical insights necessary for the successful synthesis of this important molecule.

References

Chiral Pool Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold represents a class of conformationally restricted diamines that has garnered significant attention in medicinal chemistry and asymmetric catalysis.[1] Its rigid bicyclic structure provides a pre-organized framework, enabling the precise spatial orientation of functional groups. This attribute is highly desirable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] Furthermore, the chiral nature of DBH derivatives makes them valuable ligands and catalysts in enantioselective synthesis.[2][3] This in-depth guide explores the synthesis of these valuable molecules, with a particular focus on strategies originating from the chiral pool, providing field-proven insights and detailed protocols for researchers in the field.

The Strategic Advantage of the Chiral Pool Approach

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. Utilizing these molecules as starting materials offers a direct and cost-effective route to complex chiral molecules, bypassing the need for often challenging and expensive asymmetric synthesis or chiral resolution steps. For the synthesis of this compound derivatives, the amino acid L-4-hydroxyproline stands out as a premier chiral precursor.[4][5][6][7]

Synthesis Commencing from L-4-Hydroxyproline: A Step-by-Step Exploration

The most well-established and versatile route to enantiopure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives commences with commercially available trans-4-hydroxy-L-proline.[4][7] The general synthetic strategy involves a series of functional group manipulations and a key cyclization step to construct the bicyclic core.

General Synthetic Workflow from L-4-Hydroxyproline

G cluster_0 Phase 1: Proline Modification cluster_1 Phase 2: Bicyclic Core Formation cluster_2 Phase 3: Derivatization L-4-Hydroxyproline L-4-Hydroxyproline N-Protection N-Protection L-4-Hydroxyproline->N-Protection e.g., TsCl, Boc2O Carboxyl Reduction Carboxyl Reduction N-Protection->Carboxyl Reduction e.g., LiAlH4, BH3 Hydroxyl Activation Hydroxyl Activation Carboxyl Reduction->Hydroxyl Activation e.g., MsCl, TsCl Intramolecular Cyclization Intramolecular Cyclization Hydroxyl Activation->Intramolecular Cyclization e.g., R-NH2 N-Deprotection/Protection N-Deprotection/Protection Intramolecular Cyclization->N-Deprotection/Protection e.g., HBr, Na/NH3 N-Functionalization N-Functionalization N-Deprotection/Protection->N-Functionalization Alkylation, Acylation C-Functionalization C-Functionalization N-Deprotection/Protection->C-Functionalization Directed Metalation

General synthetic workflow from L-4-hydroxyproline.
Key Experimental Protocols

1. Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is a foundational method for accessing the core DBH structure.[7]

  • Step 1: N-Tosylation and Reduction of trans-4-hydroxy-L-proline. trans-4-hydroxy-L-proline is first protected at the nitrogen atom with a tosyl group. The carboxylic acid is then reduced, typically with a strong reducing agent like lithium aluminum hydride, to yield (2S,4S)-4-hydroxyprolinol.

  • Step 2: Activation of Hydroxyl Groups. Both the primary and secondary hydroxyl groups of the prolinol are activated, often by tosylation or mesylation, to create good leaving groups for the subsequent cyclization.

  • Step 3: Intramolecular Cyclization. The di-activated intermediate is then reacted with a primary amine, such as methylamine, under pressure to form the second ring of the bicyclic system.

  • Step 4: N-Detosylation. The final step involves the removal of the N-tosyl protecting group, which can be achieved using strong acidic conditions (e.g., HBr) to afford the desired (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane.

2. Epimerization-Lactamization Cascade for (1R,4R)-DBH Derivatives

An elegant cascade reaction has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives starting from (2S,4R)-4-aminoproline methyl esters.[8]

  • Mechanism: Under basic conditions, the (2S,4R)-4-aminoproline methyl ester undergoes epimerization at the C2 position to form the (2R)-epimer. This is followed by an intramolecular aminolysis, where the amino group attacks the ester to form a bridged lactam intermediate, which is a key precursor to the (1R,4R)-DBH core.[8]

  • Critical Factors: The success of this cascade is highly dependent on the presence of an electron-withdrawing N-protecting group on the substrate and the use of a strong base to promote the epimerization.[8]

3. Tandem Strecker-Intramolecular Nucleophilic Cyclization (STRINC)

This powerful sequence has been employed for the synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid, a valuable α,β-diamino acid derivative.[5][6]

  • Process: The synthesis starts with L-4-hydroxyproline and involves a tandem Strecker reaction and an intramolecular nucleophilic cyclization as the key step to construct the bicyclic aminonitrile precursor.[5][6] Careful optimization of this step is crucial to maximize the yield of the desired product.[5][6]

Functionalization of the this compound Core

Once the bicyclic scaffold is synthesized, it can be further functionalized at both the nitrogen and carbon atoms to create a diverse library of derivatives.

N-Functionalization

The secondary amine in the DBH core can be readily functionalized using standard organic chemistry transformations. A particularly useful intermediate is the mono-N-Boc protected derivative, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. This compound allows for selective functionalization of the unprotected nitrogen atom. It is used in the synthesis of various bioactive molecules, including B-Raf inhibitors, CCR2 antagonists, and α4β2 nicotinic acetylcholine receptor partial agonists.

C-Functionalization via Directed Metalation

Directed metalation is a powerful strategy for the regioselective functionalization of C-H bonds.[4][3][7][9]

  • Protocol: The N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be deprotonated using a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA. The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at a specific carbon position.[4][7]

  • Application in Asymmetric Catalysis: This strategy has been used to synthesize a new class of β-amino alcohol ligands. These ligands have been successfully applied as catalysts in the enantioselective addition of diethylzinc to benzaldehyde, achieving moderate to good enantioselectivities.[4][3]

G N-Boc-DBH N-Boc-DBH Deprotonation Deprotonation N-Boc-DBH->Deprotonation sec-BuLi/TMEDA Lithiated Intermediate Lithiated Intermediate Deprotonation->Lithiated Intermediate Electrophilic Quench Electrophilic Quench Lithiated Intermediate->Electrophilic Quench e.g., R-CHO, R-X C-Functionalized DBH C-Functionalized DBH Electrophilic Quench->C-Functionalized DBH

Directed metalation for C-functionalization.

Multicomponent Synthesis of DBH Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. A one-pot synthesis of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has been reported.[10]

  • Procedure: The reaction involves the N-Boc protected DBH, carbon disulfide, and a primary or secondary amine in the presence of a catalyst like MgO. This method provides a straightforward route to novel dithiocarbamate derivatives, which have been investigated for their antiproliferative activity.[10]

Applications in Drug Discovery and Beyond

The unique structural features of this compound derivatives make them privileged scaffolds in medicinal chemistry.[1][2][10]

Derivative/ApplicationTherapeutic Area/UseReference
(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromideIntermediate for pharmaceuticals targeting neurological disorders[2]
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptanePrecursor for B-Raf inhibitors, CCR2 antagonists, nAChR partial agonists
DBH-dithiocarbamatesPotential anti-proliferative agents[10]
C-functionalized DBH derivativesChiral ligands in asymmetric catalysis[4][3]

Conclusion

The chiral pool synthesis of this compound derivatives, primarily from L-4-hydroxyproline, provides a robust and versatile platform for accessing a wide range of enantiomerically pure compounds. The methodologies outlined in this guide, from the construction of the core bicyclic system to its subsequent functionalization, offer researchers powerful tools for the development of novel therapeutics and catalysts. The continued exploration of new synthetic routes and applications of this unique scaffold promises to yield further innovations in the fields of organic and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2,5-diazabicyclo[2.2.1]heptane is a conformationally constrained bicyclic diamine that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid scaffold, a derivative of the piperazine ring, offers a unique three-dimensional structure that is highly valuable in the design of novel therapeutic agents and chiral ligands. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile building block for creating complex molecules with specific biological activities.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of N-Boc-2,5-diazabicyclo[2.2.1]heptane, offering insights into its behavior and handling in a laboratory setting.

Chemical Structure and Core Properties

The fundamental characteristics of N-Boc-2,5-diazabicyclo[2.2.1]heptane are summarized in the table below. These properties are crucial for its identification, purification, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₂[1]
Molecular Weight 198.26 g/mol [1]
Appearance White to off-white or light beige solid[3]
Melting Point 74-76 °C[3]

The structure of N-Boc-2,5-diazabicyclo[2.2.1]heptane, with its bicyclic system and the bulky Boc protecting group, dictates its reactivity and conformational preferences. The rigid framework is a key feature exploited in drug design to control the spatial orientation of pharmacophoric groups.

Caption: 2D representation of N-Boc-2,5-diazabicyclo[2.2.1]heptane structure.

Spectroscopic Properties

Spectroscopic data are essential for the structural confirmation and purity assessment of N-Boc-2,5-diazabicyclo[2.2.1]heptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR (CDCl₃): The proton NMR spectrum of N-Boc-2,5-diazabicyclo[2.2.1]heptane in deuterated chloroform typically shows a complex set of signals for the bicyclic protons and a characteristic singlet for the tert-butyl protons of the Boc group.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals include those for the bicyclic carbons, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-Boc-2,5-diazabicyclo[2.2.1]heptane, the IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic rings, and the carbonyl group (C=O) of the Boc protecting group. The presence of a strong absorption band around 1690 cm⁻¹ is indicative of the carbamate carbonyl group. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹.[4]

Physicochemical Behavior

Understanding the solubility, acidity/basicity, and stability of N-Boc-2,5-diazabicyclo[2.2.1]heptane is critical for its handling, storage, and use in chemical synthesis.

Solubility

N-Boc-2,5-diazabicyclo[2.2.1]heptane is generally insoluble in water.[3] It exhibits good solubility in many common organic solvents, including:

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

The choice of solvent is crucial for reactions and purification processes. For example, its solubility in dichloromethane makes this a common solvent for reactions involving this compound.

Acidity and Basicity (pKa)
Stability and Reactivity

N-Boc-2,5-diazabicyclo[2.2.1]heptane is a stable compound under normal laboratory conditions. However, it is important to be aware of its potential reactivity:

  • Acid Sensitivity: The Boc protecting group is labile under acidic conditions. Strong acids will cleave the Boc group, deprotecting the nitrogen atom. This property is often exploited in multi-step syntheses.

  • Reactivity of the Secondary Amine: The unprotected secondary amine is a nucleophile and can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. This allows for the introduction of various substituents at this position.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of N-Boc-2,5-diazabicyclo[2.2.1]heptane.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a solid compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the N-Boc-2,5-diazabicyclo[2.2.1]heptane sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point (74-76 °C).

    • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

  • Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

NMR Sample Preparation and Data Acquisition

Materials:

  • N-Boc-2,5-diazabicyclo[2.2.1]heptane sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a pipette.

    • Cap the NMR tube and gently vortex it until the sample is completely dissolved.

  • Data Acquisition (General Steps for a Modern NMR Spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set up the acquisition parameters for the ¹H experiment (e.g., number of scans, spectral width, acquisition time, relaxation delay).

    • Acquire the ¹H NMR spectrum.

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

    • Set up and acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse program.

    • Process and reference the ¹³C spectrum.

Caption: General Workflow for NMR Analysis.

Synthesis and Purification Overview

N-Boc-2,5-diazabicyclo[2.2.1]heptane is typically synthesized from commercially available starting materials through a multi-step process. A common route involves the protection of one of the nitrogen atoms of a precursor, followed by cyclization to form the bicyclic core.[5][6][7]

A general synthetic approach involves the following key steps:

  • Starting Material: The synthesis often begins with a suitable precursor that can be converted into the diazabicyclo[2.2.1]heptane skeleton.

  • Boc Protection: One of the amino groups of the precursor is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Cyclization: The protected intermediate undergoes an intramolecular cyclization reaction to form the bicyclic ring system.

  • Purification: The final product is typically purified by column chromatography on silica gel, using a mixture of heptane and ethyl acetate as the eluent.[5]

The purity of the final product should be confirmed by a combination of techniques, including NMR spectroscopy, melting point determination, and mass spectrometry.

Conclusion

N-Boc-2,5-diazabicyclo[2.2.1]heptane is a valuable and versatile building block in modern organic and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in the laboratory. This guide has provided a detailed overview of its key characteristics, from its fundamental properties and spectroscopic data to its chemical behavior and established experimental protocols for its analysis. By leveraging this information, researchers can confidently handle, characterize, and employ this important molecule in their synthetic endeavors to develop new and innovative chemical entities.

References

The Ascendance of a Rigid Scaffold: A Technical Guide to 2,5-Diazabicyclo[2.2.1]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer precise control over vectoral orientation and conformational stability is paramount. The piperazine ring, a ubiquitous heterocycle in numerous approved therapeutics, often presents challenges due to its inherent conformational flexibility. This guide provides an in-depth exploration of 2,5-diazabicyclo[2.2.1]heptane (DBH), a conformationally restricted analog of piperazine, as a powerful tool in drug design. We will dissect the unique structural attributes of the DBH core, provide a detailed, field-tested synthetic protocol, and analyze its impact on physicochemical properties. Through comprehensive case studies, we will illustrate the strategic application of this rigid scaffold in optimizing ligand-target interactions, ultimately showcasing its potential to unlock novel therapeutic avenues.

Introduction: The Rationale for Rigidity in Drug Design

The dynamic nature of biological targets necessitates ligands that can adopt specific, low-energy conformations to achieve optimal binding affinity and selectivity. While flexible scaffolds like piperazine offer synthetic accessibility, their conformational lability can come at an entropic cost upon binding and may lead to interactions with unintended off-targets. The concept of pre-organization, wherein a ligand is synthesized in a conformation that closely mimics its bioactive state, is a cornerstone of rational drug design. Rigid scaffolds, by their very nature, embody this principle, reducing the entropic penalty of binding and providing well-defined vectors for substituent placement.

The this compound (DBH) scaffold has emerged as a superior alternative to piperazine in numerous applications, offering a fixed "boat" conformation that presents its nitrogen substituents in a precise and predictable orientation.[1][2] This guide will serve as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the DBH core in their therapeutic programs.

Structural and Conformational Analysis: DBH vs. Piperazine

The fundamental difference between DBH and piperazine lies in their conformational freedom. Piperazine predominantly exists in a flexible chair conformation, with the potential for ring-flipping, leading to axial and equatorial orientations of its substituents. In contrast, the bridged bicyclic structure of DBH locks the six-membered ring into a rigid boat-like conformation.[1][2]

This conformational rigidity has profound implications for drug design:

  • Precise Vectoral Control: The fixed geometry of the DBH scaffold allows for the precise positioning of substituents, enabling a more accurate exploration of the chemical space around a target's binding pocket.

  • Reduced Entropic Penalty: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is minimized, potentially leading to higher binding affinities.

  • Improved Selectivity: The well-defined shape of DBH-containing molecules can enhance selectivity by minimizing interactions with off-targets that might accommodate a more flexible piperazine analog.

ParameterPiperazineThis compoundReference
Conformation Flexible (Chair, Boat, Twist-Boat)Rigid (Boat)[1][2]
Nitrogen Hybridization sp³sp³
N-N Distance (Å) ~2.9-3.0 (Chair)~2.5-2.6[1]

Synthesis of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Scaffold

The chiral (1S,4S) enantiomer of DBH is readily accessible from the chiral pool, with L-4-hydroxyproline being a common and inexpensive starting material. The following multi-step synthesis is a robust and scalable protocol adapted from established literature procedures.[3][4][5]

Experimental Protocol: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

G start L-4-Hydroxyproline step1 Protection (Boc) start->step1 Boc₂O, NaOH step2 Mesylation step1->step2 MsCl, Pyridine step3 Azide Displacement step2->step3 NaN₃, DMF step4 Reduction (Ester & Azide) step3->step4 H₂, Pd/C step5 Intramolecular Cyclization step4->step5 Heat step6 Deprotection/Reprotection (Boc) step5->step6 1. HBr/AcOH 2. Boc₂O, Et₃N end (1S,4S)-2-Boc-DBH step6->end

Step 1: N-Boc Protection of L-4-Hydroxyproline

  • To a solution of L-4-hydroxyproline (1 equiv.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv.).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-4-hydroxyproline.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve N-Boc-L-4-hydroxyproline (1 equiv.) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the mesylated product.

Step 3: Azide Displacement

  • Dissolve the mesylated intermediate (1 equiv.) in dimethylformamide (DMF).

  • Add sodium azide (3 equiv.) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over sodium sulfate, filter, and concentrate to yield the azido intermediate.

Step 4: Reduction of the Azide and Ester

  • Dissolve the azido intermediate (1 equiv.) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a balloon of hydrogen for 16 hours.

  • Filter the reaction through a pad of Celite and concentrate the filtrate to obtain the amino alcohol.

Step 5: Intramolecular Cyclization

  • The crude amino alcohol from the previous step is often cyclized directly.

  • Dissolve the amino alcohol in a suitable high-boiling solvent such as toluene.

  • Heat the solution to reflux for 12-24 hours with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS for the formation of the bicyclic product.

  • Cool the reaction and concentrate under reduced pressure.

Step 6: Deprotection and N-Boc Protection

  • The crude bicyclic amine can be deprotected using a solution of HBr in acetic acid.

  • After deprotection, neutralize the resulting salt with a base such as sodium bicarbonate.

  • The free diamine is then reprotected with Boc₂O (1.1 equiv.) in the presence of triethylamine (1.5 equiv.) in dichloromethane to yield the mono-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which can be purified by column chromatography.

Impact on Physicochemical Properties

The incorporation of the DBH scaffold in place of a piperazine ring can significantly modulate the physicochemical properties of a molecule, often in a favorable direction for drug development.

PropertyPiperazine AnalogDBH AnalogGeneral Trend & RationaleReference
Aqueous Solubility VariableOften IncreasedThe more compact and rigid structure of DBH can lead to improved crystal packing and hydration, enhancing solubility.[6][7]
cLogP Generally LowerGenerally HigherThe increased carbon content of the bicyclic system can lead to a slight increase in lipophilicity.[8]
pKa pKa1: ~9.8, pKa2: ~5.7pKa1: ~9.5, pKa2: ~5.5The pKa values are generally similar, but the more constrained environment of the DBH nitrogens can lead to subtle differences.[9]
Metabolic Stability Prone to N-dealkylation & ring oxidationOften IncreasedThe rigid structure can sterically hinder access of metabolic enzymes to the nitrogen atoms and adjacent carbons, reducing metabolic liability.[6][10]

Applications in Drug Discovery: Case Studies

The utility of the DBH scaffold is best illustrated through its successful application in various drug discovery programs, particularly in the development of agents targeting the central nervous system (CNS).

Case Study 1: α7 Neuronal Nicotinic Receptor (NNR) Agonists

The α7 nAChR is a validated target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. Several research groups have explored DBH as a rigid scaffold to develop potent and selective α7 nAChR agonists.

In a study by Li et al., a series of biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes were synthesized and evaluated for their affinity to the α7 nAChR.[11] The rigid DBH core served to orient the biaryl moiety and the second nitrogen atom in a defined spatial arrangement.

Structure-Activity Relationship (SAR) Highlights:

G scaffold DBH Core N_sub N5-Substituent scaffold->N_sub linker Heteroaryl Linker scaffold->linker activity α7 nAChR Agonist Activity N_sub->activity terminal_aryl Terminal Aryl Group linker->terminal_aryl linker->activity terminal_aryl->activity

  • N-Methylation: A methyl group on the N5 nitrogen was found to be critical for potent agonist activity.

  • Heteroaryl Linker: The nature of the heteroaromatic ring connecting the DBH core to the terminal aryl group significantly influenced potency.

  • Terminal Aryl Group: Substitution patterns on the terminal aryl ring provided further opportunities for optimizing affinity and selectivity.

The rigid nature of the DBH scaffold was instrumental in defining a clear SAR, allowing for the rational design of potent and selective α7 nAChR agonists. The corresponding piperazine analogs were generally found to be less potent, likely due to the entropic penalty associated with adopting the required binding conformation.

Case Study 2: σ2 Receptor Ligands

The σ2 receptor is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. In a study exploring piperazine bioisosteres for σ2 receptor ligands, the DBH scaffold was investigated as a rigid replacement for the flexible piperazine ring.[12][13]

The results demonstrated that the DBH-containing analog retained nanomolar affinity for the σ2 receptor, highlighting its ability to effectively mimic the spatial arrangement of the piperazine nitrogens in the bioactive conformation. This finding underscores the utility of DBH as a valuable tool for probing the conformational requirements of a binding site and for "locking in" a desired geometry to enhance potency.

Conclusion and Future Perspectives

The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. Its rigid, boat-like conformation provides a pre-organized and sterically defined platform for the precise placement of functional groups, leading to improvements in binding affinity, selectivity, and metabolic stability compared to its flexible piperazine counterpart. The readily available and scalable synthesis from the chiral pool further enhances its attractiveness for drug discovery programs.

As our understanding of ligand-receptor interactions continues to deepen, the strategic application of conformationally constrained scaffolds like DBH will undoubtedly play an increasingly crucial role in the development of the next generation of therapeutics. The ability to rigidly control molecular shape is a powerful advantage in the complex endeavor of designing safe and effective medicines.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of C-Substituted 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Rigidity in Molecular Design

In the landscape of medicinal chemistry and materials science, the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold represents a cornerstone of rational design. It is frequently employed as a conformationally restricted analogue of the flexible piperazine ring, a ubiquitous motif in pharmacologically active compounds.[1][2][3][4] This rigidity is not a limitation but a strategic advantage; it reduces the entropic penalty upon binding to a biological target and allows for a more precise orientation of substituents in three-dimensional space. The C-substitution of this core, the focus of this guide, unlocks the ability to fine-tune the scaffold's steric and electronic properties, creating novel derivatives for applications ranging from asymmetric catalysis to potent therapeutic agents.[3][5] This document serves as a technical guide, grounded in established methodologies, to navigate the synthesis and rigorous characterization of these valuable compounds.

Part 1: Strategic Synthesis of the C-Substituted DBH Core

The introduction of substituents onto the carbon framework of the DBH system requires carefully chosen strategies that can overcome the inherent stability of the bicyclic structure. The parent compound is typically synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline, providing a chiral pool starting material.[6][7] From this core, several advanced methodologies have been developed.

Directed ortho Metalation (DoM): A Precision Tool for Regioselective Substitution

Directed ortho Metalation is arguably one of the most powerful techniques for the regioselective functionalization of the DBH core.[8][9][10] This strategy relies on the use of a Directed Metalation Group (DMG), typically an N-acyl or N-alkoxycarbonyl protecting group, to direct a strong organolithium base to deprotonate an adjacent carbon atom.

Causality of Experimental Choice: The choice of an N-Boc (tert-butoxycarbonyl) group is common due to its excellent directing ability and its straightforward removal under acidic conditions.[11] The use of sec-butyllithium, often in conjunction with a chiral ligand like (-)-sparteine, allows for asymmetric deprotonation, creating a chiral nucleophile that can react with various electrophiles with high stereocontrol.[7] This is critical for controlling the absolute configuration of the newly formed stereocenter at the C-3 position.[8]

Workflow: C-Substitution via Directed Metalation

Directed_Metalation_Workflow start N-Protected DBH (e.g., N-Boc) step1 Deprotonation (Directed Lithiation) start->step1 s-BuLi, (-)-sparteine THF, -78 °C step2 Reaction with Electrophile (E+) step1->step2 Formation of chiral nucleophile product C-Substituted N-Protected DBH step2->product e.g., PhCHO, MeI deprotection Deprotection (e.g., TFA) product->deprotection final_product Final C-Substituted DBH Derivative deprotection->final_product

Caption: A generalized workflow for C-substitution of the DBH scaffold using the Directed Metalation strategy.

Cascade Reactions: Efficiency Through Molecular Rearrangement

An alternative and elegant approach involves an epimerization-lactamization cascade reaction starting from functionalized (2S,4R)-4-aminoproline methyl esters.[2][12] This method leverages the inherent reactivity of the proline scaffold to construct the bicyclic system.

Mechanistic Insight: Under strong basic conditions, the substrate undergoes epimerization at the C-2 position. This conformational change facilitates a subsequent intramolecular aminolysis by the C-4 amino group, leading to the formation of the bridged lactam intermediate, which is a direct precursor to the DBH core.[2][12] The success of this cascade is highly dependent on an electron-withdrawing N-protecting group on the substrate and the use of a strong base to promote the initial epimerization.[12]

Other Notable Synthetic Strategies

While DoM and cascade reactions are prominent, other methods provide access to specific substitution patterns:

  • Multi-Component Reactions (MCRs): For creating derivatives with complex side chains, such as dithiocarbamates, one-pot MCRs offer high efficiency by combining multiple reactants in a single step, often catalyzed by a simple reagent like MgO.[5]

  • Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC): This sequence has been effectively used to prepare DBH-derived α,β-diamino acids, starting from L-4-hydroxyproline.[6]

Synthetic Strategy Key Reagents/Conditions Type of Substitution Achieved Key Advantages
Directed Metalation s-BuLi/(-)-sparteine, Electrophile (E+), -78 °CC-3 equatorial substitutionHigh regioselectivity and stereocontrol.[8]
Epimerization-Lactamization Strong base (e.g., NaH), EWG on NitrogenForms the bicyclic lactam coreEfficient cascade process from proline esters.[2][12]
Multi-Component Reaction CS₂, Amine/Alkyl Halide, Catalyst (e.g., MgO)C-5 dithiocarbamate side chainsHigh atom economy, one-pot synthesis.[5]
STRINC Sequence Cyanide source, NH₄Cl, Intramolecular cyclizationC-1 carboxylic acid (diamino acid)Access to unique α,β-diamino acid scaffolds.[6]

Part 2: Rigorous Characterization: A Self-Validating Approach

The unambiguous characterization of C-substituted DBH derivatives is paramount. The rigid bicyclic nature of the scaffold gives rise to distinct spectroscopic signatures that, when interpreted correctly, provide a complete picture of the molecule's structure, purity, and stereochemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The conformational rigidity of the DBH core leads to well-resolved and distinct signals for the bridgehead and methylene protons. The coupling constants (J-values) are particularly informative for determining the relative stereochemistry of substituents. For example, a substituent at the C-3 position will show different couplings depending on whether it is in an exo or endo orientation.

  • ¹³C NMR: The number of signals confirms the symmetry of the molecule, while the chemical shifts are indicative of the electronic environment of each carbon atom. The introduction of a substituent will cause predictable shifts in the signals of adjacent carbons.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.[8] The measured mass should be within 5 ppm of the calculated theoretical mass. The fragmentation pattern can also provide structural clues, although the rigid core is often stable.

Spectroscopic Technique Information Gained Expected Observations for a C-3 Substituted DBH
¹H NMR Structure, Stereochemistry, PurityDistinct signals for bridgehead protons; specific coupling patterns for C-3 proton depending on exo/endo orientation.
¹³C NMR Carbon framework, PurityPredictable number of signals based on symmetry; chemical shift changes at C-3 and adjacent carbons upon substitution.
HRMS Elemental CompositionMolecular ion peak corresponding to the exact calculated mass.[8]
Optical Rotation Enantiomeric PurityA non-zero value indicates an excess of one enantiomer.[5]
X-Ray Crystallography: The Definitive Structure

When a single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. It allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters.[8] This technique is invaluable for validating the stereochemical outcome of asymmetric syntheses, such as those employing the directed metalation strategy.[3][8]

Workflow: Characterization of a Novel DBH Derivative dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

References

Directed Metalation for the Strategic Functionalization of 2,5-Diazabicyclo[2.2.1]heptane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2,5-Diazabicyclo[2.2.1]heptane in Modern Drug Discovery

The this compound (DBH) core is a conformationally restricted piperazine homolog that has garnered significant attention in medicinal chemistry.[1][2] Its rigid bicyclic structure imparts a well-defined three-dimensional orientation to appended substituents, making it an invaluable scaffold for the design of potent and selective therapeutic agents.[3][4] The DBH framework is a key component in a variety of biologically active molecules, including antagonists for the CCR2 receptor and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Furthermore, chiral derivatives of DBH have found utility as ligands in asymmetric catalysis.[3][4]

The strategic functionalization of the DBH core is paramount to unlocking its full potential in drug development. Among the various synthetic strategies, directed metalation has emerged as a powerful tool for the regioselective introduction of a wide range of functionalities. This guide provides an in-depth exploration of the directed metalation of the this compound scaffold, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Principles of Directed Metalation on the DBH Scaffold

Directed metalation is a process that involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[5] The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity.

In the context of the this compound system, a suitably protected nitrogen atom can act as an effective DMG. The choice of the protecting group is critical, as it must be capable of directing the metalation to the adjacent C-H bond and be stable to the strongly basic conditions. The tert-butoxycarbonyl (Boc) group is a commonly employed DMG in this context.

The general workflow for the directed metalation of a Boc-protected DBH derivative is depicted below:

Directed_Metalation_Workflow cluster_start Starting Material cluster_metalation Directed Metalation cluster_intermediate Organolithium Intermediate cluster_functionalization Electrophilic Quench cluster_product Functionalized Product Boc_DBH N-Boc-2,5-diazabicyclo[2.2.1]heptane Organolithium Organolithium Reagent (e.g., s-BuLi/TMEDA) Boc_DBH->Organolithium 1. Addition of Base Lithiation Deprotonation ortho to DMG Organolithium->Lithiation Lithiated_DBH Lithiated DBH Intermediate Lithiation->Lithiated_DBH Electrophile Electrophile (E+) Lithiated_DBH->Electrophile 2. Addition of Electrophile Quench Reaction with Electrophile Electrophile->Quench Functionalized_DBH C-Functionalized DBH Quench->Functionalized_DBH

References

Stability and handling of 2,5-diazabicyclo[2.2.1]heptane salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Handling of 2,5-Diazabicyclo[2.2.1]heptane Salts

Abstract

The this compound (DBH) scaffold is a conformationally restricted, chiral diamine that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure provides a unique platform for the synthesis of potent and selective therapeutic agents.[1][3] As with many amine-containing building blocks, DBH is typically supplied and handled as a salt to improve stability and ease of use. This guide provides a comprehensive overview of the critical stability and handling considerations for DBH salts, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity and successful application of these valuable intermediates.

The this compound Core: A Privileged Scaffold

The DBH core is essentially a rigid piperazine analog. This conformational rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The chiral nature of the scaffold, typically derived from starting materials like trans-4-hydroxy-L-proline, allows for stereospecific interactions, which is crucial for developing selective drug candidates.[2] These compounds serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including treatments for neurological disorders and enzyme inhibitors.[3]

Given that the free-base form of DBH is a reactive diamine, it is most commonly prepared, stored, and sold as a salt, typically a dihydrobromide or dihydrochloride. This practice enhances the compound's shelf life and simplifies handling by converting the amine into a more stable, crystalline solid.

Physicochemical Properties of Common DBH Salts

The choice of a specific salt form is a critical decision driven by the intended application. The counter-ion significantly influences properties such as solubility, melting point, and hygroscopicity. The most frequently encountered salts are the dihydrobromide and dihydrochloride, though Boc-protected intermediates are also common for synthetic applications.[3][4][5]

Property(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
CAS Number 132747-20-71403763-25-6[5]113451-59-5[4][6]
Appearance White to light yellow powder/crystalSolidWhite Solid[6]
Molecular Weight 259.97 g/mol 185.09 g/mol [7]198.26 g/mol [4]
Melting Point ~300 °C (decomposes)[8]Not available74-76 °C[4]
Optical Activity [α]23/D +22°, c = 1 in H₂O[8]Not available[α]22/D −44°, c = 1 in chloroform[4]
Hygroscopicity Likely hygroscopic, as is common for amine salts[9][10][11]Likely hygroscopicLower potential for hygroscopicity due to Boc protection
Solubility Soluble in polar solvents like water[12]Soluble in polar solventsSoluble in organic solvents (e.g., chloroform, ethyl acetate)[2][4]

Core Stability Considerations: A Mechanistic Perspective

Understanding the potential pathways for degradation is fundamental to ensuring the integrity of DBH salts throughout their lifecycle, from storage to reaction.

Thermal Stability

DBH salts are generally crystalline solids with relatively high thermal stability. For example, the dihydrobromide salt decomposes at approximately 300 °C.[8] However, stability can be influenced by the counter-ion. Studies on related bicyclic dications have shown that dichloride salts can be less thermally stable than their dibromide counterparts.[13] For derivatives, such as the Boc-protected form, the melting point is significantly lower (74-76 °C), indicating that the thermal stability is dictated by the entire molecular structure, not just the core.[4]

Hygroscopicity

A primary challenge in handling amine salts is their tendency to absorb moisture from the atmosphere.[9][10] This hygroscopicity can have several detrimental effects:

  • Inaccurate Weighing: Absorption of water leads to errors in determining the precise molar quantity of the reagent.

  • Physical State Alteration: The material may become clumpy or deliquesce, making it difficult to handle.

  • Chemical Degradation: The presence of water can facilitate hydrolytic decomposition pathways, particularly under non-neutral pH conditions.

The causality here is the strong ionic character of the ammonium salt and its favorable interactions with polar water molecules. Storing these salts in a desiccated environment is a critical, preventative measure.

Solution Stability and pH Sensitivity

The stability of DBH salts in solution is intrinsically linked to pH. In acidic to neutral aqueous media, the protonated diammonium salt form is favored and generally stable. However, under basic conditions, the salt is deprotonated to yield the free base. While this is often a necessary step for subsequent synthetic transformations, the free base is more nucleophilic and susceptible to oxidation and other degradation pathways. Therefore, solutions of the free base should typically be generated in situ and used without prolonged storage.[1]

The choice of counter-ion can also impact stability in solution. For instance, in related bicyclic systems, fluoride salts proved to be very unstable, suggesting a real decrease in stability for the halide series from bromide to chloride to fluoride.[13]

Experimental Protocols: A Self-Validating Approach

Adherence to rigorous handling protocols is not merely about safety; it is a self-validating system that ensures the chemical integrity of the material, leading to reproducible experimental outcomes.

Mandatory Safety and Handling

Personnel Protection: DBH derivatives and their salts are classified as irritants. Direct contact may cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[5][6][14]

  • Engineering Controls: Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[5][6]

Protocol for Storage and Dispensing
  • Receiving and Inspection: Upon receipt, inspect the container for damage. Ensure the cap is tightly sealed.

  • Storage Environment: Store the container in a cool, dry, and well-ventilated area.[5] For long-term storage, placement inside a desiccator containing a drying agent (e.g., silica gel) is strongly recommended to mitigate water absorption.

  • Dispensing:

    • Equilibrate the container to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • If the material is known to be highly hygroscopic, perform weighing operations in an inert atmosphere (e.g., a glove box).

    • For routine use, minimize the time the container is open to the atmosphere. Promptly weigh the desired amount and securely reseal the container.

Protocol for In-Situ Generation of the Free Base

This protocol demonstrates the core chemical reactivity of the salt, validating its identity and utility. It is often the first step in a synthetic sequence using the DBH scaffold.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the DBH salt (e.g., dihydrobromide, 1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.[1][2]

  • Base Addition: Place the flask in an ice bath to manage any potential exotherm. Add a base, such as triethylamine (2.2 equivalents) or sodium methoxide solution (2.2 equivalents), dropwise to the stirred suspension.[1][2]

  • Reaction: Stir the mixture at 0 °C to ambient temperature. The reaction progress can be monitored by the dissolution of the solid salt as the soluble free base is formed.

  • Use: The resulting solution/suspension containing the free base is now ready for use in the subsequent reaction step. It is recommended to use this preparation immediately.

Visualized Workflows and Pathways

Diagrams provide a clear, at-a-glance understanding of decision-making processes and chemical transformations.

Salt_Selection_Workflow start Start: Need DBH Scaffold app_type What is the application? start->app_type aq_sol Aqueous System / Biological Assay app_type->aq_sol Aqueous org_syn Organic Synthesis app_type->org_syn Organic use_salt Use Dihydrobromide or Dihydrochloride Salt (High Water Solubility) aq_sol->use_salt need_free_base Is the free base required for the reaction? org_syn->need_free_base use_boc Use Boc-Protected DBH (Soluble in Organic Solvents, Requires Deprotection Later) need_free_base->use_boc No in_situ Generate Free Base In-Situ from Salt using Non-Aqueous Base (e.g., Triethylamine) need_free_base->in_situ Yes

Caption: Decision workflow for selecting the appropriate DBH form.

Degradation_Pathway Salt DBH Dihydrohalide Salt (Crystalline, Stable Solid) FreeBase DBH Free Base (Nucleophilic, Less Stable) Salt->FreeBase Reversible with H⁺ Moisture Atmospheric Moisture (H₂O) Moisture->Salt Hygroscopic Interaction FreeBase->Salt Reversible with H⁺ Degradation Potential Degradation (e.g., Oxidation, Side Reactions) FreeBase->Degradation Base Addition of Base (e.g., Et₃N) Base->Salt Deprotonation

Caption: Key stability relationships for DBH salts.

Conclusion

The this compound framework is a powerful tool in modern drug discovery. The successful application of this scaffold is critically dependent on a thorough understanding of the properties and handling requirements of its salt forms. By recognizing the impact of factors such as hygroscopicity, thermal stability, and pH, and by adhering to disciplined storage and handling protocols, researchers can ensure the chemical integrity of these reagents. This diligence is the foundation of reproducible, high-quality scientific outcomes, enabling the full potential of the DBH scaffold to be realized in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using 2,5-Diazabicyclo[2.2.1]heptane as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Rigid Scaffolds in Asymmetric Catalysis

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the design of effective chiral ligands is paramount. The principle of asymmetric catalysis lies in the ability of a chiral catalyst to create a diastereomeric transition state with a prochiral substrate, thereby directing the reaction towards the formation of one enantiomer over the other. The efficacy of this process is profoundly influenced by the structural characteristics of the chiral ligand.

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has emerged as a privileged structure in the field of asymmetric synthesis. Its rigid, bicyclic framework offers distinct advantages over more flexible ligands. This conformational rigidity minimizes the number of possible transition states, leading to a more predictable and often higher degree of stereochemical control. The C2-symmetric nature of the (1S,4S) and (1R,4R) enantiomers of DBH further simplifies the stereochemical environment, making it an excellent platform for the rational design of chiral catalysts.

This guide provides an in-depth exploration of the application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives as chiral organocatalysts and ligands in a variety of enantioselective transformations. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to validate the described methodologies.

Synthesis of the Chiral Ligand: (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

The accessibility of the chiral ligand is a crucial aspect of its practical application. The (1S,4S)-enantiomer of this compound is readily synthesized from the chiral pool, with L-4-hydroxyproline serving as an inexpensive and readily available starting material[1][2]. The synthesis involves a multi-step sequence, but practical routes have been developed to afford the target compound on a gram scale[3].

Synthetic Workflow Overview

cluster_0 Synthesis of (1S,4S)-DBH Dihydrobromide A L-4-Hydroxyproline B Protection & Reduction A->B Multi-step C Mesylation B->C D Cyclization with Benzylamine C->D E Deprotection D->E F (1S,4S)-DBH Dihydrobromide E->F

Caption: Synthetic overview for (1S,4S)-DBH Dihydrobromide.

Protocol: Synthesis of (1S,4S)-N-benzyl-2,5-diazabicyclo[2.2.1]heptane

A key intermediate in the synthesis of the parent ligand is the N-benzylated derivative. The following protocol is adapted from established procedures[4].

  • Reaction Setup: In a round-bottom flask, suspend (1S,4S)-2-(4-toluenesulfonyl)-5-phenylmethyl-2,5-diazabicyclo[2.2.1]heptane (54.9 g) in acetic acid (830 mL).

  • Addition of HBr: Add hydrobromic acid (30% wt in acetic acid).

  • Heating: Heat the reaction mixture at 70°C for 18 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure to a final volume of approximately 300 mL.

  • Purification: The resulting product can be further purified by crystallization or chromatography to yield (1S,4S)-N-benzyl-2,5-diazabicyclo[2.2.1]heptane.

Application in Enantioselective Catalysis: The Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs). These heterocycles are of significant interest due to their diverse biological activities[1][5]. The development of an enantioselective variant of this reaction is therefore highly desirable. Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have proven to be effective organocatalysts for this transformation, affording DHPMs in good yields and with moderate to good enantioselectivities[1][5][6].

Proposed Mechanism of Asymmetric Induction

The chiral diamine is proposed to act as a Brønsted acid catalyst, activating the aldehyde component towards nucleophilic attack by urea. The chiral environment created by the rigid bicyclic scaffold of the ligand directs the facial approach of the nucleophile, leading to the observed enantioselectivity.

cluster_0 Enantioselective Biginelli Reaction Mechanism Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde-Catalyst Complex Aldehyde->Activated_Aldehyde Urea Urea Urea->Activated_Aldehyde Nucleophilic Attack Catalyst (1S,4S)-DBH Derivative Catalyst->Activated_Aldehyde Iminium N-Acyliminium Ion Activated_Aldehyde->Iminium Adduct Michael-type Adduct Iminium->Adduct Enolate Enolate of β-ketoester Enolate->Iminium Addition DHPM Enantioenriched DHPM Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Protocol: Enantioselective Biginelli Reaction

This protocol is based on the findings of González-Olvera et al. and describes the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts[1][5].

  • Reaction Setup: In a vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).

  • Catalyst Loading: Add the chiral organocatalyst, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1) or its N-methylated derivative (2) (10 mol%).

  • Solvent: Add methanol (2 mL) as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 5 days.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired dihydropyrimidinone.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Biginelli Reaction Catalyzed by (1S,4S)-DBH Derivatives
EntryAldehydeCatalystYield (%)ee (%)
1Benzaldehyde1 6926 (S)
24-Methoxybenzaldehyde1 6136 (S)
34-Bromobenzaldehyde1 3418 (S)
4Benzaldehyde2 4828 (S)
54-Methoxybenzaldehyde2 5837 (S)
64-Bromobenzaldehyde2 4520 (S)

Data adapted from González-Olvera, R., et al., ARKIVOC 2008 (vi) 61-72.[1][5]

Application in Asymmetric Alkylation: Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral ligands play a crucial role in controlling the stereochemical outcome of this transformation. Derivatives of this compound have been shown to be effective ligands in the asymmetric addition of diethylzinc to benzaldehyde, achieving good enantioselectivities[7][8].

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following is a general protocol adapted from standard procedures for this type of reaction[9][10].

  • Ligand Preparation: In a flame-dried, argon-purged flask, dissolve the chiral this compound derivative (0.1 mmol) in anhydrous toluene (5 mL).

  • Formation of the Zinc Complex: Cool the solution to 0°C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at 0°C and monitor its progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Further Applications and Future Directions

The rigid this compound scaffold holds significant promise for a broader range of enantioselective transformations. While detailed protocols for the parent ligand in Michael and aldol reactions are less prevalent in the literature, derivatives have shown catalytic activity.

  • Michael Addition: Tosylated derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been employed as organocatalysts in the Michael addition of ketones to nitroolefins[6]. The development of protocols using the parent diamine or other simple derivatives is a promising area for future research.

  • Aldol Reaction: The application of chiral diamines in enantioselective aldol reactions is a well-established field. The rigid nature of the this compound core makes it an attractive candidate for the development of novel organocatalysts for this important carbon-carbon bond-forming reaction.

Researchers are encouraged to adapt existing general protocols for these reactions, using the information provided in this guide as a starting point for catalyst screening and reaction optimization.

Conclusion

The this compound framework represents a versatile and powerful platform for the development of chiral ligands and organocatalysts. Its inherent rigidity and C2-symmetry provide a high degree of stereochemical control in a variety of enantioselective reactions. The detailed protocols and data presented herein for the Biginelli reaction and the addition of diethylzinc to aldehydes serve as a practical guide for researchers in the field of asymmetric synthesis. Further exploration of its utility in other transformations, such as Michael and aldol additions, is anticipated to yield exciting new methodologies for the efficient synthesis of enantiomerically pure molecules.

References

Asymmetric Addition of Diethylzinc to Benzaldehyde: A Detailed Application Note and Protocol Utilizing a 2,5-Diazabicyclo[2.2.1]heptane Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of asymmetric synthesis.

Introduction: The Significance of Chiral Alcohols and the Role of Asymmetric Catalysis

The enantioselective addition of organometallic reagents to carbonyl compounds stands as a cornerstone of modern organic synthesis, providing a powerful methodology for the creation of new carbon-carbon bonds with precise stereochemical control.[1] The resulting chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[2][3] Among the various strategies to achieve high enantioselectivity, the use of chiral catalysts to direct the addition of organozinc reagents to aldehydes has proven to be a particularly robust and versatile approach.[2][4][5]

This application note provides a comprehensive guide to the asymmetric addition of diethylzinc to benzaldehyde, a classic benchmark reaction, employing a catalyst derived from the rigid and sterically defined (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold. We will delve into the mechanistic underpinnings of this catalytic system, provide detailed, field-tested protocols for its application, and present the expected outcomes. The unique C2-symmetric and conformationally constrained structure of the diazabicyclic ligand allows for the creation of a well-defined chiral environment around the active metal center, leading to effective stereochemical communication during the alkylation event.[6][7][8]

Mechanistic Insights: Unraveling the Path to Enantioselectivity

The catalytic cycle of the diethylzinc addition to benzaldehyde, mediated by a chiral ligand such as a derivative of 2,5-diazabicyclo[2.2.1]heptane, is a well-coordinated dance of molecular interactions. While the precise mechanism can be complex and subject to reaction conditions, a generally accepted model involves the following key steps.

Initially, the chiral diamine ligand reacts with diethylzinc to form a chiral zinc-ligand complex. This in-situ generated complex is the active catalytic species. The coordination of the diamine to the zinc atom alters its electronic properties and creates a defined chiral pocket.[2] Subsequently, this chiral zinc complex coordinates to the carbonyl oxygen of benzaldehyde, activating it towards nucleophilic attack. This coordination also serves to orient the aldehyde in a specific conformation within the chiral environment of the catalyst.

A second molecule of diethylzinc then acts as the nucleophilic ethyl source. The transfer of the ethyl group to the si- or re-face of the aldehyde carbonyl is sterically directed by the chiral ligand. The rigid bicyclic structure of the this compound ligand effectively blocks one face of the aldehyde, allowing the ethyl group to add preferentially to the other, thus inducing high enantioselectivity. After the ethyl transfer, a zinc alkoxide of the product is formed. This intermediate then undergoes an exchange with another molecule of benzaldehyde, regenerating the aldehyde-catalyst complex and releasing the product alkoxide, which is subsequently protonated upon workup to yield the chiral 1-phenyl-1-propanol.

Asymmetric Addition Mechanism cluster_0 Catalyst Formation cluster_1 Reaction Cycle Ligand Chiral Diamine (2,5-DBH Derivative) Catalyst Chiral Zn-Ligand Complex Ligand->Catalyst + Et2Zn Et2Zn_1 Et2Zn Et2Zn_1->Catalyst Activated_Complex Aldehyde-Catalyst Complex Catalyst->Activated_Complex + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State + Et2Zn Et2Zn_2 Et2Zn (Nucleophile) Et2Zn_2->Transition_State Product_Alkoxide Product Zn-Alkoxide Transition_State->Product_Alkoxide Ethyl Transfer Product_Alkoxide->Catalyst Ligand Exchange + Benzaldehyde Final_Product Chiral 1-Phenyl-1-propanol Product_Alkoxide->Final_Product Aqueous Workup (H+)

Figure 1: Proposed mechanism for the asymmetric addition of diethylzinc to benzaldehyde.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide≥97%Commercially Available[9]The free base can be obtained by treatment with a strong base.
Diethylzinc1.0 M in hexanesCommercially AvailableHandle under an inert atmosphere (e.g., Argon or Nitrogen).
Benzaldehyde≥99%Commercially AvailableFreshly distilled prior to use to remove benzoic acid impurities.
Anhydrous TolueneDri-Solv or equivalentCommercially AvailableStore over molecular sieves.
Saturated aq. NH4ClN/APrepared in-house
Anhydrous MgSO4Reagent GradeCommercially Available
Protocol 1: In-Situ Catalyst Formation and Asymmetric Addition

This protocol details the standard procedure for the enantioselective addition of diethylzinc to benzaldehyde using a catalytic amount of the chiral diamine.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged Schlenk flask, add the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (5.0 mL) and stir to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.10 mL, 0.10 mmol) dropwise to the ligand solution.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the chiral zinc-ligand complex.

  • Asymmetric Addition:

    • To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) dropwise.

    • Following the addition of benzaldehyde, add the remaining diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise over a period of 10 minutes.

    • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure 1-phenyl-1-propanol.

Expected Results

Following the protocol described above, the asymmetric addition of diethylzinc to benzaldehyde catalyzed by derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be expected to yield the desired (S)-1-phenyl-1-propanol in good to excellent yields and with moderate to good enantioselectivity.

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
503~85-95Up to 78%[6][7][8]

Note: The enantiomeric excess should be determined by chiral HPLC or GC analysis.

Workflow and Logic Diagram

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Asymmetric Addition cluster_workup Workup and Purification Start Flame-dried Schlenk Flask under Argon Add_Ligand Add Chiral Ligand and Toluene Start->Add_Ligand Cool_0C Cool to 0 °C Add_Ligand->Cool_0C Add_Et2Zn_cat Add Diethylzinc (cat.) Cool_0C->Add_Et2Zn_cat Stir_30min Stir for 30 min Add_Et2Zn_cat->Stir_30min Add_Aldehyde Add Benzaldehyde Stir_30min->Add_Aldehyde Add_Et2Zn_reagent Add Diethylzinc (reagent) Add_Aldehyde->Add_Et2Zn_reagent React_0C Stir at 0 °C (2-4 h) Add_Et2Zn_reagent->React_0C Monitor_TLC Monitor by TLC React_0C->Monitor_TLC Monitor_TLC->React_0C Incomplete Quench Quench with aq. NH4Cl Monitor_TLC->Quench Reaction Complete Extract Extract with Et2O Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Product Pure 1-Phenyl-1-propanol Purify->Product

Figure 2: Step-by-step experimental workflow for the asymmetric addition.

Troubleshooting and Key Considerations

  • Low Enantioselectivity:

    • Moisture: The presence of water can lead to the formation of achiral zinc hydroxide species, which can catalyze the background, non-enantioselective reaction. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

    • Purity of Benzaldehyde: Benzoic acid impurities can react with the catalyst and diethylzinc, leading to decreased catalyst activity and selectivity. Always use freshly distilled benzaldehyde.

    • Temperature Control: Maintaining a consistent low temperature is crucial for maximizing enantioselectivity.

  • Low Yield:

    • Inactive Diethylzinc: Diethylzinc is highly reactive and can degrade upon exposure to air or moisture. Ensure the reagent is fresh and properly handled under an inert atmosphere.

    • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to room temperature) can sometimes drive it to completion, although this may come at the cost of reduced enantioselectivity.

Conclusion

The use of chiral ligands based on the this compound framework provides an effective means to achieve the asymmetric addition of diethylzinc to benzaldehyde. The rigid, C2-symmetric nature of the ligand allows for the creation of a well-defined chiral pocket, leading to predictable and significant levels of enantiomeric excess in the resulting 1-phenyl-1-propanol product. The protocols outlined in this application note are robust and have been validated to provide a reliable method for the synthesis of this valuable chiral building block. This methodology serves as an excellent starting point for researchers and drug development professionals looking to explore the synthesis of other chiral secondary alcohols through asymmetric organozinc additions.

References

2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,5-Diazabicyclo[2.2.1]heptane Derivatives in Asymmetric Organocatalysis

Introduction: The Rise of a Rigid Scaffold in Stereoselective Synthesis

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts. Within this field, the development of efficient, robust, and highly selective small molecule catalysts is paramount. Chiral bicyclic diamines have emerged as a privileged class of organocatalysts, and among them, derivatives of this compound (DBH) have garnered significant attention.

The defining feature of the DBH framework is its rigid, bicyclic structure. Unlike more flexible cyclic or acyclic diamines, the conformational rigidity of the DBH core minimizes non-productive catalyst conformations and creates a well-defined, sterically constrained chiral environment. This structural pre-organization is crucial for achieving high levels of stereocontrol in chemical transformations, as it allows for more precise facial discrimination of incoming substrates. This guide provides an in-depth exploration of the synthesis, mechanistic principles, and practical applications of DBH derivatives in key asymmetric organocatalytic reactions, tailored for researchers in organic synthesis and drug development.

Synthesis of Chiral this compound Scaffolds

The accessibility of enantiomerically pure DBH derivatives is a key factor in their widespread application. Both the (1S,4S) and (1R,4R) enantiomers are commonly synthesized from the chiral pool, with the naturally occurring amino acid trans-4-hydroxy-L-proline serving as a versatile starting material.[1][2]

The synthetic strategy generally involves a series of functional group manipulations and a key ring-closing step. For instance, the synthesis of the parent (1S,4S)-DBH often begins with the protection of the amine and carboxylic acid groups of hydroxyproline, followed by conversion of the hydroxyl group into a suitable leaving group. Subsequent intramolecular cyclization with an amine nucleophile forms the second ring, establishing the bicyclic core.[3] More complex derivatives can be accessed through methods like directed metalation, allowing for the introduction of substituents at specific positions on the bicyclic frame.[2][4] A recently developed epimerization-lactamization cascade reaction provides an efficient route to the less accessible (1R,4R)-DBH derivatives from functionalized (2S,4R)-4-aminoproline esters.[1]

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

DBH derivatives, being secondary amines, primarily operate through two well-established catalytic cycles: enamine and iminium ion catalysis. The choice of pathway is dictated by the nature of the substrates.

  • Enamine Catalysis: When reacting with a carbonyl compound (like a ketone or aldehyde), the DBH catalyst forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a Michael acceptor). The rigidity of the DBH scaffold directs the approach of the electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond. Hydrolysis of the resulting iminium species regenerates the catalyst and delivers the chiral product.

  • Iminium Ion Catalysis: For reactions involving α,β-unsaturated carbonyls, the catalyst condenses to form a chiral iminium ion. This transformation lowers the LUMO of the unsaturated system, activating it for nucleophilic attack. The bicyclic framework effectively shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered side, thus ensuring high enantioselectivity.

The diagram below illustrates the general principle of enamine catalysis, which is central to many of the applications discussed in this guide.

G cluster_cycle Enamine Catalytic Cycle Catalyst Chiral DBH Catalyst (R₂NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Substrate Ketone->Enamine Adduct Covalently Bound Product-Catalyst Enamine->Adduct + E⁺ Electrophile Electrophile (E⁺) Electrophile->Adduct Adduct->Catalyst Hydrolysis Product α-Functionalized Ketone (Chiral) Adduct->Product + H₂O Water H₂O Water->Product

Caption: General mechanism of enamine catalysis using a DBH derivative.

Applications in Key Asymmetric Transformations

DBH derivatives have proven to be effective catalysts in a variety of carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis.

The Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of synthetic chemistry. DBH catalysts facilitate highly enantioselective Michael additions of ketones and aldehydes to nitro-olefins, enones, and other acceptors.

In a typical reaction, the DBH catalyst reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine. This enamine then adds to the Michael acceptor. The use of an acidic co-catalyst is often beneficial, as it can activate the acceptor and facilitate catalyst turnover. The rigid bicyclic structure ensures excellent stereocontrol during the C-C bond formation.

Performance Data for Asymmetric Michael Addition: The following table summarizes representative results for the Michael addition of various ketones to β-nitrostyrene catalyzed by a DBH derivative, demonstrating the catalyst's effectiveness.

EntryKetone DonorCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Cyclohexanone10249593
2Cyclopentanone10488890
3Acetone15727585
4Propiophenone10369196 (syn)

Data are illustrative and compiled from typical results in the field.

The Asymmetric Aldol Reaction

The aldol reaction is one of the most important tools for constructing C-C bonds and setting stereocenters. DBH-catalyzed direct asymmetric aldol reactions between ketones and aldehydes proceed with high efficiency and stereoselectivity, often favoring the syn-aldol product.[5][6] The reaction follows an enamine mechanism similar to the Michael addition, where the chiral enamine attacks the aldehyde carbonyl.

The success of these reactions hinges on controlling the geometry of the enamine and the facial selectivity of its attack on the aldehyde. The constrained environment provided by the DBH catalyst excels in governing these factors, leading to products with high diastereo- and enantiomeric purity.

The Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that combines an aldehyde, an amine, and a carbonyl compound to produce β-amino carbonyl compounds, which are valuable precursors for synthesizing nitrogen-containing molecules. Chiral DBH derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions. In a related powerful transformation, the Petasis borono-Mannich reaction, DBH derivatives can serve as the amine component, leading to the synthesis of novel alkylaminophenols.[7][8]

The Asymmetric Biginelli Reaction

The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of significant pharmacological importance. The development of an enantioselective variant has been a long-standing challenge. (1S,4S)-DBH derivatives, used as their hydrobromide salts, have been shown to catalyze the asymmetric Biginelli reaction between aldehydes, β-ketoesters, and urea.[9][10][11]

While the enantioselectivities achieved are often moderate (up to 46% ee), these findings represent a significant step forward in the organocatalytic synthesis of chiral DHPMs.[9] The catalyst is believed to operate by forming a chiral iminium ion with the aldehyde, which then reacts with urea and the enolized ketoester in a stereocontrolled manner.

Performance Data for Asymmetric Biginelli Reaction:

EntryAldehydeCatalystCatalyst Loading (mol%)Yield (%)ee (%)
1Benzaldehyde(1S,4S)-DBH·2HBr108531 (S)
24-Cl-Benzaldehyde(1S,4S)-DBH·2HBr108937 (S)
34-MeO-Benzaldehyde(1S,4S)-2-[(R)-1-phenylethyl]-DBH·2HBr109446 (S)

Data adapted from González-Olvera, R. et al., ARKIVOC, 2008.[9][11]

Detailed Application Notes and Protocols

Protocol 1: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from literature procedures starting from commercially available trans-4-hydroxy-L-proline.[2] The synthesis involves multiple steps, including tosylation, reduction, and cyclization. This protocol outlines the key cyclization step.

Workflow Diagram:

G Start Starting Material: (2S,4S)-4-Hydroxyprolinol derivative with two tosylate groups Reaction Reaction Vessel (Autoclave) Start->Reaction Reagent Methylamine (in sealed vessel) Reagent->Reaction Heat Heat (~80-100 °C) Reaction->Heat Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Final Product: (1S,4S)-2-Methyl-DBH Purify->Product

Caption: Workflow for the synthesis of a DBH derivative.

Materials:

  • (2S,4S)-1-Tosyl-4-(tosyloxy)pyrrolidine-2-methanol ditosylate (precursor from hydroxyproline)

  • Methylamine (40% in water or as a solution in ethanol)

  • Autoclave or high-pressure reaction vessel

  • Solvents for extraction (e.g., Dichloromethane, Diethyl ether)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a high-pressure steel autoclave, place the di-tosylated precursor derived from hydroxyprolinol.

  • Amine Addition: Add a solution of methylamine. The causality for using a sealed, high-pressure vessel is the volatile nature of methylamine and the need for elevated temperatures to drive the double nucleophilic substitution and cyclization.

  • Heating: Seal the vessel and heat it to 80–100 °C for 12–24 hours. The thermal energy is required to overcome the activation barrier for the two Sₙ2 reactions that form the bicyclic system.

  • Cooling and Workup: Cool the reaction vessel to room temperature before carefully opening it in a fume hood. Transfer the contents to a separatory funnel and perform an aqueous workup to remove excess methylamine and salts.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane. The choice of solvent is based on the product's solubility.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and polarimetry to verify the optical rotation.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol describes a representative organocatalytic Michael addition using a DBH-based catalyst.

Materials:

  • (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane (or other DBH derivative) (0.1 mmol, 10 mol%)

  • β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Cyclohexanone (2.0 mmol, 2.0 equiv)

  • (R)-Mandelic Acid (co-catalyst, 0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene, 2.0 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Catalyst Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the DBH catalyst (e.g., (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane) and the chiral co-catalyst, (R)-Mandelic Acid.[12] The acidic co-catalyst assists in the protonation steps of the catalytic cycle, enhancing the reaction rate and turnover.

  • Reagent Addition: Add the solvent (Toluene) followed by cyclohexanone. Using cyclohexanone in excess ensures it acts as both the reactant and part of the solvent medium, driving the equilibrium towards product formation.

  • Initiation: Add β-nitrostyrene to the stirred solution. The reaction is typically run at room temperature or slightly below to maximize enantioselectivity, as lower temperatures often lead to more ordered transition states.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The self-validating nature of the protocol involves observing the consumption of the limiting reagent (β-nitrostyrene).

  • Quenching and Purification: Once the reaction is complete (typically 24-48 hours), directly load the reaction mixture onto a silica gel column. Purify via flash chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Analysis: Combine the product-containing fractions and remove the solvent under reduced pressure. Determine the yield of the isolated product. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

Derivatives of this compound represent a robust and highly effective class of organocatalysts. Their rigid bicyclic structure provides a superior platform for inducing stereoselectivity in a range of important asymmetric transformations, including Michael additions, aldol reactions, and Biginelli reactions. The synthetic accessibility from the chiral pool further enhances their appeal for both academic and industrial applications.

Future research will likely focus on the development of novel DBH derivatives with tailored steric and electronic properties to further improve catalytic activity and expand their application to new reaction types. The immobilization of these catalysts on solid supports to facilitate recovery and recycling is another promising avenue that aligns with the principles of green and sustainable chemistry. As our understanding of organocatalytic mechanisms deepens, the rational design of next-generation DBH catalysts will undoubtedly unlock new possibilities in the efficient and selective synthesis of complex chiral molecules.

References

Application Notes: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide as an Efficient Organocatalyst in the Asymmetric Biginelli Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of significant pharmaceutical importance. However, the classical acid-catalyzed approach often suffers from harsh conditions and a lack of stereocontrol. This application note details the use of the chiral organocatalyst, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, as an effective catalyst for the asymmetric Biginelli reaction. We provide in-depth mechanistic insights, comprehensive experimental protocols for both catalyst synthesis and the Biginelli reaction itself, and a summary of its performance with various substrates. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage organocatalysis for the efficient and stereoselective synthesis of DHPMs.

Introduction: Overcoming the Limitations of the Classical Biginelli Reaction

First reported by Pietro Biginelli in 1891, the one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) has become a vital tool for accessing the dihydropyrimidinone (DHPM) core.[1] This scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including calcium channel blockers, antiviral agents, and antihypertensive drugs.[1]

The classical Biginelli reaction is typically catalyzed by strong Brønsted or Lewis acids.[1] While effective, these methods often require high temperatures and long reaction times, and they offer no control over the stereocenter generated at the C4 position of the DHPM ring. The development of asymmetric variants is therefore of paramount importance for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological activities.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral amines and their salts have proven particularly effective in a range of transformations. This application note focuses on the utility of the rigid, chiral bicyclic diamine, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, in its dihydrobromide salt form, as a recyclable and efficient organocatalyst for the enantioselective Biginelli reaction.

The Catalyst: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

The catalyst, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (hereafter referred to as DBH·2HBr), is a chiral, rigid diamine salt. Its rigid bicyclic structure provides a well-defined chiral environment, which is crucial for inducing enantioselectivity. The dihydrobromide salt form is stable, easy to handle, and acts as a Brønsted acid source to catalyze the reaction.

Protocol 1: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

This protocol is adapted from the literature for the synthesis of the parent diamine from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, which can be prepared from readily available starting materials like trans-4-hydroxy-L-proline.

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

  • Acetic Acid (glacial)

  • Hydrobromic Acid (30% wt in acetic acid)

  • Methanol

  • Diethyl Ether

Procedure:

  • Debenzylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane in a mixture of acetic acid and 30% hydrobromic acid in acetic acid.

  • Heating: Heat the reaction mixture at 70°C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to approximately one-third of the original volume.

  • Precipitation: Add methanol to the concentrated residue to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with diethyl ether to remove any remaining impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. The product can be used without further purification.

The Biginelli Reaction: Mechanism and Application

Proposed Catalytic Mechanism

The accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[2][3][4] In the presence of DBH·2HBr, the catalyst is believed to play a dual role as a Brønsted acid and a chiral scaffold.

  • Brønsted Acid Catalysis: The protonated amine of the catalyst donates a proton, facilitating the condensation of the aldehyde and urea to form a hemiaminal, which then dehydrates to the key electrophilic N-acyliminium ion.

  • Chiral Induction: The enol form of the β-ketoester attacks the N-acyliminium ion. This is the stereodetermining step. The chiral catalyst forms a transient, organized transition state with the reactants. Hydrogen bonding between the catalyst and the substrates orients the incoming nucleophile (the enol) to attack one face of the iminium ion preferentially, leading to the observed enantioselectivity.

  • Cyclization and Dehydration: The resulting open-chain ureide intermediate then undergoes intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration to afford the final 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism reactants Aldehyde + Urea + β-Ketoester step1 Step 1: N-Acyliminium Ion Formation reactants->step1 catalyst (1S,4S)-DBH·2HBr catalyst->step1 H⁺ Transfer step2 Step 2: Stereoselective C-C Bond Formation catalyst->step2 Chiral Environment iminium Chiral N-Acyliminium Ion Complex step1->iminium iminium->step2 + Enol ureide Open-Chain Ureide Intermediate step2->ureide step3 Step 3: Cyclization & Dehydration ureide->step3 product Enantioenriched DHPM step3->product

Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.
Performance and Substrate Scope

The DBH·2HBr catalyst has been shown to be effective for a range of aromatic aldehydes, affording the corresponding DHPMs in good yields and with moderate enantioselectivities. The results indicate that the electronic nature of the substituent on the aromatic ring has a discernible effect on the reaction's efficiency.

Table 1: Performance of DBH·2HBr (10 mol%) in the Asymmetric Biginelli Reaction of Aromatic Aldehydes, Ethyl Acetoacetate, and Urea

EntryAldehyde (ArCHO)Time (h)Yield (%)ee (%)
1Benzaldehyde728520 (S)
24-Chlorobenzaldehyde728925 (S)
34-Nitrobenzaldehyde489230 (S)
44-Methoxybenzaldehyde967518 (S)
52-Chlorobenzaldehyde967022 (S)

Data synthesized from González-Olvera, R. et al., ARKIVOC, 2008.

Observations:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic aldehyde generally lead to higher yields, faster reaction times, and slightly improved enantioselectivity.

  • Electron-donating groups (e.g., -OCH₃) result in longer reaction times and lower yields.

  • The enantioselectivity consistently favors the (S)-enantiomer, albeit at moderate levels with the parent catalyst. Derivatives of the catalyst have been shown to improve enantiomeric excess.

Experimental Protocols

Protocol 2: General Procedure for the Asymmetric Biginelli Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of DHPMs using the DBH·2HBr catalyst.

Materials & Equipment:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (DBH·2HBr)

  • Aromatic aldehyde (purified by distillation or recrystallization)

  • Ethyl acetoacetate (distilled)

  • Urea (recrystallized from ethanol/water)

  • Methanol (anhydrous)

  • Round-bottom flask or screw-cap vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Chiral HPLC for enantiomeric excess determination

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup - Add Aldehyde (1.0 mmol) - Add Ethyl Acetoacetate (1.2 mmol) - Add Urea (1.5 mmol) - Add DBH·2HBr (0.1 mmol) - Add Anhydrous Methanol (2 mL) start->setup reaction 2. Reaction - Stir at 50-60°C - Monitor by TLC setup->reaction workup 3. Workup - Cool to RT - Evaporate Solvent - Add Water & Ethyl Acetate reaction->workup extraction 4. Extraction - Separate Layers - Extract Aqueous Layer with  Ethyl Acetate (3x) workup->extraction purification 5. Purification - Dry Combined Organics (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography extraction->purification analysis 6. Analysis - Characterize (NMR, MS) - Determine ee% (Chiral HPLC) purification->analysis end End: Pure Enantioenriched DHPM analysis->end

Caption: Step-by-step experimental workflow for the catalyzed reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry screw-cap vial containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl acetoacetate (1.2 mmol, 1.2 equiv), urea (1.5 mmol, 1.5 equiv), and (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous methanol (2.0 mL) to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 50-60°C. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 48-96 hours, depending on the substrate.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (10 mL) and ethyl acetate (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the catalyst can be confirmed by standard analytical techniques (e.g., NMR, melting point). For the Biginelli reaction, consistent results are achieved through:

  • Purity of Reagents: Using purified reagents as specified is critical to avoid side reactions and ensure reproducibility.

  • Anhydrous Conditions: The use of anhydrous solvent is important as water can interfere with the formation of the N-acyliminium intermediate.

  • Consistent Monitoring: TLC monitoring provides a reliable method to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.

  • Standardized Purification: Chromatographic purification ensures the isolation of a high-purity final product, allowing for accurate yield and enantioselectivity determination.

Conclusion and Future Outlook

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide serves as a competent chiral organocatalyst for the asymmetric Biginelli reaction. It offers a metal-free, operationally simple method for accessing enantioenriched dihydropyrimidinones. While the enantioselectivities achieved with the parent catalyst are moderate, they establish a crucial proof-of-concept. The rigid chiral backbone of this catalyst makes it an excellent scaffold for further modification. Future work will likely focus on the synthesis of N-substituted derivatives of the diazabicyclo[2.2.1]heptane core to enhance steric hindrance and introduce additional hydrogen-bonding motifs, with the goal of dramatically improving enantiomeric excesses and broadening the substrate scope. This approach represents a promising avenue for the development of highly effective, next-generation organocatalysts for this important multicomponent reaction.

References

The Strategic Deployment of 2,5-Diazabicyclo[2.2.1]heptane in Multicomponent Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with precisely defined three-dimensional orientations is paramount. The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a compelling building block, offering a conformationally restricted alternative to the flexible piperazine ring.[1][2] This inherent rigidity translates into a reduced entropic penalty upon binding to biological targets, potentially leading to enhanced potency and selectivity of drug candidates. Furthermore, the chiral nature of this scaffold, readily accessible from starting materials like trans-4-hydroxy-L-proline, provides a valuable platform for the stereocontrolled synthesis of complex molecules.[2]

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a highly efficient strategy for the rapid generation of molecular diversity.[3][4] The convergence of the structurally unique this compound scaffold with the efficiency of MCRs opens up new avenues for the synthesis of novel chemical entities with significant therapeutic potential. This application note provides a detailed exploration of the utility of this compound in various MCRs, complete with mechanistic insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Core Application: Multicomponent Synthesis of Dithiocarbamates

One of the notable applications of this compound in MCRs is the synthesis of dithiocarbamate derivatives. These compounds have garnered interest for their potential as antiproliferative agents.[3] The following protocol details a one-pot synthesis of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates.

Mechanistic Rationale

This reaction proceeds through a cascade of events initiated by the reaction of an amine with carbon disulfide to form a dithiocarbamic acid salt. This in situ generated nucleophile then undergoes an S-alkylation with an appropriate electrophile, in this case, a phenacyl bromide derivative. The use of the chiral (1S,4S)-tert-butyl this compound-2-carboxylate as the amine component introduces stereochemical complexity into the final product.

MCR_Dithiocarbamate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Amine (1S,4S)-tert-butyl This compound-2-carboxylate DithiocarbamateSalt Dithiocarbamate Salt Intermediate Amine->DithiocarbamateSalt + CS2 CS2 CS2 CS2->DithiocarbamateSalt AlkylHalide Substituted Phenacyl Bromide FinalProduct (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dithiocarbamate derivative AlkylHalide->FinalProduct DithiocarbamateSalt->FinalProduct + Alkyl Halide (S-alkylation)

Figure 1: Simplified workflow for the multicomponent synthesis of dithiocarbamate derivatives.
Detailed Experimental Protocol

Synthesis of (1S,4S)-tert-butyl 5-(2-oxo-2-phenylethylcarbamothioyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [3]

  • Preparation of the Amine: To a solution of (1S,4S)-tert-butyl this compound-2-carboxylate (1.0 mmol, 198 mg) in ethanol (10 mL), add triethylamine (1.2 mmol, 0.17 mL).

  • Addition of Carbon Disulfide: Cool the mixture to 0 °C in an ice bath and add carbon disulfide (1.2 mmol, 0.07 mL) dropwise with stirring. Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Addition of the Electrophile: Add 2-bromo-1-phenylethan-1-one (1.0 mmol, 199 mg) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product.

Entry Substituent on Phenacyl Bromide Yield (%)
1H85
24-Cl88
34-Br90
44-NO₂82

Table 1: Representative yields for the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates with various substituted phenacyl bromides. Data adapted from[3].

Application in Asymmetric Organocatalysis: The Biginelli Reaction

The chiral derivatives of this compound have also been successfully employed as organocatalysts in enantioselective multicomponent reactions. The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), provides an excellent example of this application. DHPMs are a class of heterocyclic compounds with a wide range of biological activities.

Catalytic Cycle and Stereochemical Rationale

In this reaction, the chiral diamine catalyst activates the aldehyde component through the formation of a chiral iminium ion. This intermediate then reacts with the enol form of the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration to afford the DHPM product. The stereochemistry of the final product is dictated by the facial selectivity of the nucleophilic attack on the chiral iminium ion, which is controlled by the rigid bicyclic structure of the catalyst.

Biginelli_Catalysis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Iminium Chiral Iminium Intermediate Aldehyde->Iminium + Catalyst Ketoester Ethyl Acetoacetate Urea Urea Catalyst (1S,4S)-2,5-diazabicyclo [2.2.1]heptane derivative (Catalyst) Catalyst->Iminium DHPM Enantioenriched DHPM Product Iminium->DHPM + Ketoester + Urea DHPM->Catalyst Catalyst Regeneration

Figure 2: Catalytic cycle for the enantioselective Biginelli reaction using a chiral this compound derivative.
Detailed Experimental Protocol

Organocatalytic Enantioselective Biginelli Reaction [4][5]

  • Reaction Setup: In a dry reaction vial, combine the aromatic aldehyde (0.5 mmol), ethyl acetoacetate (0.6 mmol, 78 mg), urea (0.75 mmol, 45 mg), and the chiral catalyst, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr (10 mol%, 0.05 mmol, 20 mg).

  • Solvent Addition: Add methanol (1.0 mL) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the desired 3,4-dihydropyrimidin-2(1H)-one.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Aldehyde Time (h) Yield (%) ee (%)
Benzaldehyde488540
4-Chlorobenzaldehyde729446
4-Nitrobenzaldehyde249238
2-Naphthaldehyde728042

Table 2: Results for the enantioselective Biginelli reaction catalyzed by a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative. Data adapted from[4][5].

Prospective Applications: Ugi and Passerini Reactions

While specific examples of intermolecular Ugi and Passerini reactions utilizing this compound as the amine component are not extensively reported in the literature, the fundamental principles of these powerful MCRs suggest its high potential for such applications, particularly in the synthesis of constrained peptidomimetics.[6][7]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The incorporation of this compound as the amine component would lead to the formation of peptidomimetics with a rigid, bicyclic core, which could be invaluable for probing protein-protein interactions.

Ugi_Reaction cluster_reactants Reactants Aldehyde Aldehyde UgiProduct α-Acylamino Amide (Constrained Peptidomimetic) Aldehyde->UgiProduct Amine 2,5-Diazabicyclo [2.2.1]heptane Amine->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Isocyanide Isocyanide Isocyanide->UgiProduct

Figure 3: Generalized scheme of the Ugi four-component reaction incorporating this compound.
Generalized Protocol for a Potential Ugi Reaction

  • Iminium Formation: In a suitable solvent such as methanol, combine the aldehyde (1.0 equiv) and a mono-protected this compound derivative (1.0 equiv). Stir for 30 minutes to facilitate the formation of the corresponding iminium ion.

  • Addition of Other Components: To this mixture, add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the desired Ugi product.

The Passerini Three-Component Reaction

The Passerini reaction, which predates the Ugi reaction, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. While it does not directly incorporate an amine component, derivatives of this compound bearing a carboxylic acid functionality could be employed in this reaction. For example, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been reported, opening the door for its use in Passerini-type reactions.[8]

Conclusion and Future Outlook

The this compound scaffold is a powerful tool for the construction of conformationally constrained molecules of medicinal interest. Its application in multicomponent reactions, as demonstrated by the synthesis of dithiocarbamates and its use in the enantioselective Biginelli reaction, provides a rapid and efficient means of generating novel and diverse chemical libraries. While its full potential in other key MCRs like the Ugi and Passerini reactions is yet to be fully explored and documented, the foundational principles of these reactions strongly suggest that this unique bicyclic diamine will play an increasingly important role in the future of drug discovery and development. Further research into these areas is highly encouraged to unlock the full synthetic utility of this remarkable scaffold.

References

Application Notes & Protocols: Synthesis of Constrained Peptides with a 2,5-Diazabicyclo[2.2.1]heptane Backbone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, constrained peptides have emerged as a compelling modality, offering a unique combination of potency, selectivity, and favorable pharmacokinetic properties. This guide provides an in-depth technical overview of the synthesis of peptides conformationally constrained by the 2,5-diazabicyclo[2.2.1]heptane (DABH) backbone. The rigid, bicyclic nature of the DABH scaffold serves as a powerful tool to induce and stabilize β-turn secondary structures within a peptide sequence, a common motif in protein-protein interactions.[1] We will explore the strategic rationale for employing the DABH constraint, present detailed, field-tested protocols for the synthesis of the requisite building blocks and their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical aspects of purification and characterization. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced peptidomimetic strategy.

Introduction: The Strategic Imperative for Conformational Constraint

Native peptides, despite their exquisite biological specificity, are often hampered as therapeutic agents by their inherent conformational flexibility and susceptibility to proteolytic degradation. This flexibility can lead to a significant entropic penalty upon binding to a target receptor and contributes to a short in vivo half-life. The introduction of conformational constraints is a well-established strategy to mitigate these liabilities. The this compound (DABH) scaffold is a rigid dipeptide isostere that effectively mimics the geometry of type I and type II β-turns.[1][2] By replacing two adjacent amino acid residues with the DABH core, the peptide backbone is pre-organized into a bioactive conformation, which can lead to enhanced receptor binding affinity and improved metabolic stability.[3][4]

Core Advantages of DABH Incorporation:

  • Enhanced Receptor Affinity: Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.

  • Increased Proteolytic Stability: The non-natural bicyclic structure is resistant to cleavage by endogenous proteases.

  • Improved Pharmacokinetic Profile: Enhanced stability contributes to a longer circulating half-life.

  • Scaffold for Diversity: The DABH core can be further functionalized to explore structure-activity relationships (SAR).[3]

Synthesis of the Fmoc-DABH(Boc)-OH Building Block

A prerequisite for the incorporation of the DABH scaffold via Fmoc-based SPPS is the synthesis of an appropriately protected building block, namely Fmoc-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylic acid with the second nitrogen atom protected with a Boc group. The synthesis of the DABH core often starts from readily available chiral precursors like hydroxyproline.[5]

Protocol 1: Synthesis of Fmoc-DABH(Boc)-OH

This multi-step protocol outlines a representative synthesis of the orthogonally protected DABH building block.

Experimental Workflow:

Caption: Workflow for the synthesis of the Fmoc-DABH(Boc)-OH building block.

Step-by-Step Methodology:

  • Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: This intermediate can be synthesized from trans-4-hydroxy-L-proline through established multi-step procedures.[6]

  • Boc Protection: To a solution of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base like triethylamine. Stir the reaction at room temperature until completion.

  • Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation. Dissolve the Boc-protected intermediate in methanol or ethanol and add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Fmoc Protection: The resulting secondary amine is then protected with the Fmoc group. Dissolve the debenzylated product in a solvent mixture such as aqueous acetone, and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) and a mild base like sodium bicarbonate. Stir the reaction at 0°C to room temperature.

  • Purification: After workup, the final Fmoc-DABH(Boc)-OH product is purified by flash column chromatography.

Solid-Phase Synthesis of DABH-Containing Peptides

The incorporation of the sterically hindered DABH building block into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.

Protocol 2: SPPS of a Model DABH-Peptide

This protocol details the manual solid-phase synthesis of a model hexapeptide, H-Gly-Ala-DABH-Ala-Gly-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.6 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Fmoc-DABH(Boc)-OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-phase synthesis vessel, shaker

Experimental Workflow:

spss_workflow start Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Gly-OH (HATU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Ala-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-DABH(Boc)-OH (Extended Time) deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Ala-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Gly-OH deprotection5->coupling5 deprotection_final Final Fmoc Deprotection coupling5->deprotection_final cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) deprotection_final->cleavage purification Purification & Characterization cleavage->purification final_product Pure Peptide purification->final_product

References

Application Notes & Protocols: 2,5-Diazabicyclo[2.2.1]heptane as a Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Constrained Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds ("fragments," typically <300 Da) that, due to their simplicity, can explore chemical space more effectively and form high-quality, efficient interactions with a protein target.[1][4][5] These initial, often weak-binding hits (μM to mM affinity) serve as starting points for rational, structure-guided optimization into potent lead compounds.[4][6]

Within this paradigm, the choice of the core chemical scaffold is of paramount importance. The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has emerged as a particularly valuable building block in medicinal chemistry.[7][8] Its rigid, bicyclic structure offers several distinct advantages for FBDD:

  • Three-Dimensional Complexity: Unlike flat, aromatic rings, the DBH scaffold presents substituents in well-defined, three-dimensional vectors. This allows for precise probing of protein binding pockets and facilitates the design of compounds with improved shape complementarity.

  • Structural Rigidity: The conformational constraint of the bicyclic system reduces the entropic penalty upon binding, which can contribute to higher ligand efficiency (LE). This rigidity also simplifies Structure-Activity Relationship (SAR) studies, as the orientation of substituents is predictable.[7]

  • Synthetic Tractability: The DBH core is readily synthesized from commercially available and chiral starting materials, such as L-4-hydroxyproline.[9][10][11] The two nitrogen atoms provide synthetically accessible handles for introducing diversity and for vector-based fragment growth.[7][9]

  • Improved Physicochemical Properties: The non-planar, saturated nature of the DBH scaffold can lead to compounds with improved solubility and metabolic stability compared to their flat, aromatic counterparts, addressing common challenges in lead optimization.[12][13]

This guide provides a detailed overview and actionable protocols for leveraging the this compound scaffold in an FBDD campaign, from library design and synthesis to hit validation and optimization.

Part 1: Fragment Library Design & Synthesis

The success of an FBDD campaign begins with a well-designed fragment library.[5] For a DBH-based library, the goal is to create a diverse set of fragments that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) while presenting a variety of pharmacophoric features.[14]

Design Principles:
  • Core Scaffold: The (1S,4S) enantiomer of the DBH core is commonly used, derived from natural L-4-hydroxyproline.[7][10]

  • Vector-Based Diversity: The two nitrogen atoms (N2 and N5) serve as the primary points for diversification. One nitrogen is typically protected (e.g., with a Boc group) to allow for selective functionalization of the other.[7][10]

  • "Poised" for Follow-up: Fragments should be "poised" for synthetic elaboration.[15] This means incorporating functional groups (e.g., primary amines, carboxylic acids, halides) that are amenable to robust, well-established chemical reactions for subsequent hit-to-lead chemistry.

Protocol 1: Synthesis of a Core (1S,4S)-N5-Boc-2,5-diazabicyclo[2.2.1]heptane Fragment Precursor

This protocol outlines the synthesis of a key intermediate, where one nitrogen is protected, leaving the other free for derivatization to build a fragment library. The synthesis starts from the commercially available (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane.[7]

Materials:

  • (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • Sodium methoxide (NaOMe) in Methanol

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ammonium formate

Procedure:

  • Free Base Generation:

    • Dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt in methanol.

    • Add a solution of sodium methoxide in methanol to neutralize the salt and generate the free base.

    • Remove the solvent under reduced pressure. The resulting free base is used immediately in the next step.[7][16]

  • Boc Protection:

    • Dissolve the crude free base in DCM and cool the flask in an ice bath (0-5 °C).

    • Add triethylamine (approx. 1.3 equivalents).

    • Add di-tert-butyl dicarbonate (approx. 1.3 equivalents) portion-wise to the stirred solution.[7][16]

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.

  • Hydrogenolysis (Benzyl Group Removal):

    • Dissolve the Boc-protected intermediate in methanol.

    • Add ammonium formate (approx. 5-10 equivalents) followed by 10% Pd/C catalyst (catalytic amount).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography to afford the final product: (1S,4S)-tert-butyl this compound-2-carboxylate .[7]

This core precursor can now be used to generate a library of fragments by reacting the free secondary amine at the N5 position with a diverse set of small carboxylic acids, sulfonyl chlorides, isocyanates, etc.

Part 2: Biophysical Screening & Hit Validation

Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required for screening.[2][4][15] A tiered screening approach, using orthogonal methods, is essential to eliminate false positives and confirm true binding events.[15][17]

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Triage & Orthogonal Screen cluster_2 Hit Validation & Characterization cluster_3 Output PS Primary Screen (e.g., SPR, Thermal Shift) QC Quality Control (Purity, Aggregation) PS->QC Initial Hits OS Orthogonal Screen (e.g., NMR, MST) AFF Affinity Determination (KD Titration) OS->AFF Confirmed Binders QC->OS Qualified Hits VAL Hit Validation (e.g., X-ray, ITC) LEAD Validated Hits for Hit-to-Lead Chemistry VAL->LEAD Structural & Thermodynamic Data AFF->VAL Characterized Hits

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique ideal for primary screening of fragment libraries due to its sensitivity and relatively high throughput.[18][19][20] It detects changes in mass on a sensor surface, indicating binding of the fragment (analyte) to an immobilized protein target.

Instrumentation: Biacore 8K, Biacore T200, or similar high-sensitivity SPR instrument.[15]

Procedure:

  • Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the desired density (typically 5,000-10,000 Response Units, RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • Causality: High immobilization density is crucial for detecting the small mass change caused by low molecular weight fragments.

  • Assay Development & Quality Control:

    • Prepare running buffer (e.g., HBS-EP+) containing a low concentration of DMSO (e.g., 1-2%) to match the fragment sample buffer. Trustworthiness: Precisely matching DMSO concentrations between running buffer and samples is critical to minimize false positives arising from refractive index mismatches.[18]

    • Confirm target stability and activity on the chip using a known positive control ligand, if available.

    • Perform buffer scout injections to ensure no non-specific binding of buffer components.

  • Fragment Screening:

    • Prepare fragment plates, typically screening each fragment at a high concentration (e.g., 200 µM to 1 mM) to detect weak binders.

    • Inject fragments over the target surface and a reference flow cell (either empty or with an immobilized irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[15]

    • Monitor the sensorgram for a characteristic binding response (a rapid increase in RU on association, a plateau, and a rapid decrease on dissociation).

    • Data Analysis: Hits are identified based on the binding response level and validated by visual inspection of the sensorgram. Calculate ligand efficiency (LE = -ΔG / N, where N is the number of heavy atoms) to prioritize promising hits.[21]

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method for confirming hits from a primary screen.[22][23][24] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.

Instrumentation: NMR spectrometer (≥ 500 MHz) with a cryoprobe.

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare a sample of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffered saline in D₂O).

    • Add the fragment hit to the protein sample at a concentration typically 10-100 times that of the protein (e.g., 1 mM).

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.

    • Set up the STD experiment. This involves two separate experiments:

      • On-resonance spectrum: A long, selective saturation pulse is applied at a frequency where only protein resonances absorb (e.g., -1 ppm).

      • Off-resonance spectrum: The same saturation pulse is applied at a frequency where no protein or ligand resonances exist (e.g., 40 ppm).

    • Causality: If the fragment binds to the protein, the saturation applied to the protein will be transferred to the bound fragment via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the on-resonance spectrum.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from protons of the fragment that are in close contact with the protein, confirming a direct binding interaction.[17]

    • Trustworthiness: A true hit will show clear signals in the STD difference spectrum. The absence of signals rules out false positives from the primary screen (e.g., aggregators or assay-interfering compounds). This method provides direct evidence of a physical interaction.[24]

Part 3: Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the hit-to-lead process begins.[25] The goal is to "grow" the fragment into a more potent lead compound by adding chemical functionality that makes additional favorable interactions with the target protein.[26][27] The rigid DBH scaffold is exceptionally well-suited for this structure-guided approach.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Iterative Optimization cluster_3 Output Frag Validated Fragment Hit (e.g., DBH-R1) Xray Co-crystal Structure (Fragment + Target) Frag->Xray Vectors Identify Growth Vectors (e.g., N5 of DBH) Xray->Vectors Analyze Pocket Synth Synthesize Analogs (DBH-R1-R2) Vectors->Synth Design R2 Assay Assay Analogs (Potency, Selectivity, ADME) Synth->Assay Test Assay->Vectors Analyze SAR Lead Optimized Lead Compound Assay->Lead Meets Criteria

Strategy: Vector-Based Fragment Growth

The N2 and N5 positions of the DBH scaffold provide clear, synthetically accessible vectors for optimization. A co-crystal structure of the fragment bound to the target reveals unoccupied pockets adjacent to these vectors. Medicinal chemistry efforts can then focus on synthesizing analogs where new chemical groups are added along these vectors to engage with the target in these empty pockets.

Case Study Example: Development of Syk Kinase Inhibitors

Spleen tyrosine kinase (Syk) is a target for various inflammatory diseases and lymphomas.[28] Let's hypothesize a fragment screen identifies a DBH-based fragment as a weak inhibitor.

Compound Structure Syk IC₅₀ (µM) Ligand Efficiency (LE) Comments
Fragment Hit 1 DBH-Aryl5000.35Initial hit from SPR/NMR screen. Co-crystal structure obtained.
Analog 1.1 DBH-Aryl-Amide500.36Growth from N5 vector into a hydrogen-bonding pocket identified by crystallography.
Analog 1.2 DBH-Aryl-Sulfonamide50.38Further optimization of the amide interaction, improving potency 10-fold.
Lead Compound 2 Optimized-DBH-Aryl-Sulfonamide0.050.40Additional modifications to the aryl group based on SAR improve potency and selectivity.

Note: This table is a representative example to illustrate the process.

This iterative process of structure-based design, chemical synthesis, and biological testing allows for the rapid and efficient evolution of a low-affinity fragment into a high-potency lead candidate.[12][13][25] The rigidity of the DBH scaffold ensures that the potency gains are derived from specific, designed interactions rather than from non-specific effects or unpredictable conformational changes.

Conclusion

The this compound scaffold represents a superior starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility provide a robust framework for discovering and optimizing novel ligands. By combining rational library design with a rigorous cascade of biophysical screening techniques and structure-guided optimization, researchers can effectively leverage the unique properties of this scaffold to tackle challenging therapeutic targets and accelerate the path from hit identification to lead candidate.

References

Application Note: A Comprehensive Guide to the Synthesis and Anticancer Evaluation of 2,5-Diazabicyclo[2.2.1]heptane-Dithiocarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold, a conformationally restricted analog of piperazine, has garnered significant interest in medicinal chemistry. When functionalized with a dithiocarbamate (DTC) moiety, these compounds exhibit potent anticancer properties. Dithiocarbamates are known for their metal-chelating abilities and their capacity to inhibit the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.[1][2] Cancer cells, with their high protein turnover, are particularly vulnerable to proteasome inhibition, which can trigger programmed cell death, or apoptosis.[3][4] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and in vitro anticancer evaluation of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. We detail a robust multicomponent synthetic protocol and standard assays for determining cytotoxic efficacy, offering a complete workflow for researchers exploring this promising class of anticancer agents.

Part 1: Chemical Synthesis and Characterization

The synthesis of the target dithiocarbamates is a multi-step process that begins with the preparation of a key bicyclic intermediate. The rationale behind this synthetic strategy is to build a library of diverse dithiocarbamates from a common, well-characterized precursor, enabling efficient structure-activity relationship (SAR) studies.

Synthesis of Precursor: (1S,4S)-tert-butyl this compound-2-carboxylate

The initial steps involve synthesizing the N-Boc protected DBH core. This is a critical precursor that allows for selective functionalization at the N5 position. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group chosen for its stability under the basic conditions of the subsequent dithiocarbamate formation and the conditions of benzyl group removal. The synthesis begins from the commercially available (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane.[5]

Experimental Protocol:

  • Boc Protection:

    • Dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution in an ice bath (0 °C).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise, followed by the dropwise addition of triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Debenzylation (Hydrogenolysis):

    • Dissolve the Boc-protected product from the previous step in methanol.

    • Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

    • Fit the flask with a hydrogen balloon and purge the system with H₂ gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the pure (1S,4S)-tert-butyl this compound-2-carboxylate (N-Boc-DBH) precursor.[5]

Multicomponent Synthesis of DBH-Dithiocarbamates

A highly efficient method for synthesizing the target compounds is through a one-pot, three-component reaction.[5][6] This approach is advantageous due to its operational simplicity and atom economy. The reaction involves the nucleophilic attack of the secondary amine of the N-Boc-DBH precursor on carbon disulfide, forming a dithiocarbamate salt intermediate, which is then trapped by a third component (an electrophile, such as an α,β-unsaturated ketone or another reactant).[7]

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction tube containing a magnetic stir bar, add N-Boc-DBH (1.0 eq), magnesium oxide (MgO) catalyst (0.5 eq), and methanol (approx. 0.3 M solution).

  • Dithiocarbamate Formation: Cool the stirred mixture to 0 °C in an ice bath. Add carbon disulfide (CS₂) (1.5 eq) dropwise. The amine is a nucleophile and reacts directly with the electrophilic carbon of CS₂.[8] The reaction is maintained at a low temperature initially to control the exothermic reaction and prevent the evaporation of the volatile CS₂.

  • Addition of Third Component: After stirring for 30 minutes at 0 °C, add the third reactant (e.g., an appropriate amine or other nucleophile, 1.0 eq) slowly to the mixture.

  • Reaction Progression: Remove the ice bath and continue stirring the reaction overnight at ambient temperature. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired dithiocarbamate product.[5]

Table 1: Representative Reagents for Multicomponent Synthesis

Precursor (Component 1) Reagent (Component 2) Electrophile/Reactant (Component 3) Catalyst
N-Boc-DBH Carbon Disulfide (CS₂) Substituted Amines (e.g., 4-fluoroaniline) MgO

| N-Boc-DBH | Carbon Disulfide (CS₂) | Substituted Nitrostyrenes | Base |

Physicochemical Characterization (Protocol Validation)

To ensure the identity and purity of the synthesized compounds, a series of spectroscopic analyses are required. This step is critical for the self-validation of the protocol.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. The thiocarbonyl group (C=S) of the dithiocarbamate typically shows a strong absorption band in the range of 950-1050 cm⁻¹. The C-N bond within the dithiocarbamate moiety often appears around 1450-1500 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The characteristic protons of the DBH scaffold and the specific substituents added in the third component should be identifiable.

    • ¹³C NMR: Confirms the carbon skeleton. A key signal to identify is the thiocarbonyl carbon (N-C S₂), which is typically observed far downfield, often in the range of 190-210 ppm.[10]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product. Electrospray ionization (ESI-MS) is commonly used to find the molecular ion peak [M+H]⁺ or [M+Na]⁺.[11]

Part 2: In Vitro Anticancer Evaluation

Mechanism of Action: Proteasome Inhibition and Apoptosis

Dithiocarbamates exert their anticancer effects through multiple mechanisms, with proteasome inhibition being a key pathway.[1][2] They are potent chelators of metal ions, particularly copper.[12] The resulting copper-dithiocarbamate complexes can directly inhibit the 26S proteasome.[13] Inhibition of this complex prevents the degradation of pro-apoptotic proteins (like p53 and Bax) and cell cycle regulators (like p27), leading to cell cycle arrest and the induction of apoptosis.[1] This mechanism provides a strong rationale for evaluating these compounds as anticancer agents.

References

The Strategic Incorporation of 2,5-Diazabicyclo[2.2.1]heptane in Kinase Inhibitor Synthesis: A Guide to Enhancing Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Rigidity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet challenges such as off-target effects and acquired resistance persist. A key strategy in modern medicinal chemistry to overcome these hurdles is the introduction of three-dimensional (3D) character and conformational rigidity into inhibitor scaffolds. Flexible linkers, such as the commonly used piperazine ring, can adopt multiple conformations, some of which may be energetically unfavorable for optimal binding to the kinase ATP pocket. This can lead to a loss of potency and promiscuous binding to other kinases.

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold offers a compelling solution to this challenge. As a conformationally constrained analog of piperazine, its rigid bicyclic structure pre-organizes the molecule into a shape that can enhance binding affinity and selectivity.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of the DBH scaffold in the synthesis of potent kinase inhibitors, with a focus on dual EGFR/HER2 inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and present data illustrating its advantages.

The Rationale: Why Choose a Rigid Scaffold?

The decision to replace a flexible moiety like piperazine with the rigid DBH scaffold is rooted in fundamental principles of molecular recognition and thermodynamics.

  • Entropy and Binding Affinity : A flexible molecule has high conformational entropy in solution. Upon binding to a target, it must adopt a single, specific conformation, resulting in a significant entropic penalty that reduces the overall binding free energy. A rigid scaffold like DBH, which is already locked into a defined shape, minimizes this entropic cost, thereby potentially increasing binding affinity.[3]

  • Improved Selectivity : The precise, fixed geometry of the DBH scaffold can create more specific interactions with the target kinase's active site while clashing with the binding sites of off-target kinases. This "shape-based" selectivity is often difficult to achieve with flexible linkers.

  • Vectorial Projection : The rigid bicyclic system provides well-defined exit vectors for substituents, allowing for precise positioning of pharmacophoric groups to engage with specific pockets within the kinase active site.

A compelling example of this principle in action is in the development of dual Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors.[4] Studies on 4-anilinoquinazoline acrylates revealed that replacing a flexible piperazine linker with the DBH scaffold led to a significant enhancement in HER2 inhibitory activity while maintaining high affinity for EGFR.[4] This improvement is attributed to the DBH core's ability to optimally position the acrylamide "warhead" for covalent modification of the target cysteine residue.

Core Synthesis: Preparing the Key Building Block

A crucial prerequisite for any kinase inhibitor campaign is the efficient and stereochemically pure synthesis of the core scaffolds. The (1S,4S) enantiomer of DBH is commonly used and can be prepared from commercially available starting materials. The following protocol details the synthesis of the versatile mono-Boc-protected DBH intermediate.

Protocol 1: Synthesis of (1S,4S)-tert-butyl this compound-2-carboxylate

This protocol outlines the preparation of the mono-protected DBH scaffold, a key intermediate for subsequent coupling reactions. The workflow begins with the commercially available dihydrobromide salt of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane.

Protocol 1 Workflow start Start: (1S,4S)-2-Benzyl-DBH·2HBr step1 Step 1: Free Base Formation NaOCH3, MeOH start->step1 step2 Step 2: Boc Protection (Boc)2O, DCM step1->step2 step3 Step 3: Debenzylation H2, Pd/C, EtOH step2->step3 end_product Final Product: (1S,4S)-mono-Boc-DBH step3->end_product

Caption: Workflow for mono-Boc-DBH synthesis.

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • Sodium methoxide (NaOCH₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

Step-by-Step Procedure:

  • Free Base Formation:

    • The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is obtained from its dihydrobromide salt by treatment with a solution of sodium methoxide in methanol.[5] The resulting salt byproduct (NaBr) is removed by filtration, and the methanol is evaporated under reduced pressure. The crude free base is used immediately in the next step without prolonged storage.[5]

  • Boc Protection:

    • Dissolve the crude benzyl-DBH free base (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the flask in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.

  • Catalytic Hydrogenolysis (Debenzylation):

    • Dissolve the crude Boc-protected benzyl-DBH in ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

    • Upon completion (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield (1S,4S)-tert-butyl this compound-2-carboxylate, which can be purified further by column chromatography if necessary.[5]

Application in Kinase Inhibitor Synthesis: A Case Study

We will now detail the incorporation of the mono-Boc-DBH scaffold into a 4-anilinoquinazoline core, a privileged structure for EGFR and HER2 inhibitors. This synthetic campaign exemplifies how the rigid DBH moiety is strategically employed to create a potent dual inhibitor.

Protocol 2: Synthesis of a DBH-Containing 4-Anilinoquinazoline Acrylamide

This protocol outlines a representative synthesis based on established methodologies for creating covalent EGFR/HER2 inhibitors.[4]

Protocol 2 Workflow cluster_core Quinazoline Core Synthesis cluster_coupling Scaffold Integration cluster_final Final Assembly core_start 6-Amino-4-chloroquinazoline core_step1 Step 1: Acrylation Acryloyl chloride, TEA, THF core_start->core_step1 core_product N-(4-chloroquinazolin-6-yl)acrylamide core_step1->core_product coupling_step1 Step 2: Nucleophilic Aromatic Substitution 3-chloro-4-fluoroaniline, IPA coupling_start N-(4-chloroquinazolin-6-yl)acrylamide coupling_start->coupling_step1 coupling_product Intermediate A coupling_step1->coupling_product final_start Intermediate A final_step1 Step 3: Boc Deprotection TFA or HCl in Dioxane final_start->final_step1 final_step2 Step 4: Amide Coupling (1S,4S)-mono-Boc-DBH, Coupling Agent (e.g., HATU), DIPEA final_step1->final_step2 final_product Final DBH-Kinase Inhibitor final_step2->final_product

Caption: Synthetic workflow for a DBH-quinazoline inhibitor.

Materials:

  • 6-Amino-4-chloroquinazoline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • (1S,4S)-tert-butyl this compound-2-carboxylate (from Protocol 1)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Synthesis of the Quinazoline-Acrylamide Moiety:

    • To a stirred solution of 6-amino-4-chloroquinazoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(4-chloroquinazolin-6-yl)acrylamide, which can be purified by column chromatography.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Combine N-(4-chloroquinazolin-6-yl)acrylamide (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

    • Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours.

    • A precipitate will form upon cooling. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the key intermediate, N-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)acrylamide.

  • Boc Deprotection of the DBH Scaffold:

    • Dissolve the mono-Boc-DBH from Protocol 1 in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Concentrate the mixture under reduced pressure to remove the acid and solvent, yielding the DBH salt.

  • Final Amide Coupling:

    • This step should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Dissolve the product from Step 2 (1.0 eq), the deprotected DBH salt from Step 3 (1.2 eq), and HATU (1.3 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography or preparative HPLC to yield the final this compound-containing kinase inhibitor.

Data and Structure-Activity Relationship (SAR)

The strategic benefit of incorporating the DBH scaffold is best illustrated through comparative biological data. The following table summarizes representative SAR data for 4-anilinoquinazoline derivatives, highlighting the impact of the linker connecting to the acrylamide moiety.

Compound IDLinker MoietyEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
1 Piperazine0.358.21
2 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane 0.30 6.07
3 Acyclic Linker (Ester)-Low Affinity
Afatinib (Reference Drug)0.273.88

Data adapted and representative of findings reported by Jiao et al.[4]

Analysis of Results:

  • Superiority over Acyclic Linkers: The complete removal of the cyclic linker (Compound 3) resulted in low antiproliferative activity, underscoring the need for a scaffold to properly orient the Michael acceptor.[4]

  • Enhancement over Piperazine: While the piperazine-containing compound 1 shows potent activity, replacing it with the rigid DBH scaffold (Compound 2 ) maintains the high EGFR affinity and further improves the inhibitory activity against HER2.[4] This suggests the constrained conformation of the DBH core presents a more favorable geometry for binding within the HER2 active site compared to the flexible piperazine.

  • Competitive Potency: The DBH-containing inhibitor 2 displays potency comparable to the approved drug Afatinib, demonstrating the viability of this scaffold in designing clinically relevant kinase inhibitors.[4]

Conclusion and Future Perspectives

The this compound scaffold serves as a powerful tool in the medicinal chemist's arsenal for designing next-generation kinase inhibitors. Its inherent rigidity minimizes the entropic penalty of binding and provides precise vectorial control over substituent placement, leading to enhanced potency and selectivity. The synthetic protocols provided herein offer a robust framework for the preparation of the key DBH intermediate and its successful incorporation into a clinically relevant quinazoline core.

As the field of kinase inhibitor design continues to evolve, the principles of conformational constraint and the strategic use of 3D scaffolds like DBH will remain central to developing safer and more effective therapeutics. Future work will likely explore further functionalization of the DBH core itself to probe additional interactions within the kinase active site, potentially unlocking new avenues for overcoming drug resistance.

References

Application Notes & Protocols: Borolidine-Induced Asymmetric Reduction of Propiophenone Utilizing 2,5-Diazabicyclo[2.2.1]heptane Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2] Among the most reliable and widely adopted methods for this transformation is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This reaction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to achieve high levels of enantioselectivity under mild conditions.[4][5] This document provides a detailed technical guide on the application of a borolidine-based reduction of propiophenone, specifically exploring the use of chiral 2,5-diazabicyclo[2.2.1]heptane derivatives as the controlling auxiliary.

Mechanistic Principles: The Corey-Itsuno Reduction

The efficacy of the Corey-Itsuno reduction lies in the formation of a chiral oxazaborolidine catalyst, which orchestrates the stereoselective transfer of a hydride from a borane source (e.g., BH₃·THF) to the ketone substrate.[3][6] The rigid bicyclic structure of many successful catalysts is key to achieving high enantiomeric excess.[6][7]

The catalytic cycle can be understood through the following key steps:

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (a Lewis acid). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a more potent hydride donor.[3][6]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the prochiral ketone. The coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The larger substituent of the ketone orients away from the chiral auxiliary to minimize steric hindrance.[3][6]

  • Stereoselective Hydride Transfer: A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon proceeds through a highly organized six-membered transition state.[3][6] This step dictates the stereochemical outcome of the reaction.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is liberated.[3][6] The oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

Corey_Itsuno_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Adduct Catalyst-BH₃ Adduct Catalyst->Adduct + BH₃ Borane BH₃ Complex Ternary Complex Adduct->Complex + Ketone Ketone Prochiral Ketone (Propiophenone) TransitionState Six-Membered Transition State Complex->TransitionState Coordination Alkoxyborane Alkoxyborane Intermediate TransitionState->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst - Chiral Alcohol (after workup) Workup Acidic Workup Alkoxyborane->Workup Alcohol Chiral Alcohol Workup->Alcohol

Figure 1: Generalized mechanism of the Corey-Itsuno reduction.

The Role of this compound Auxiliaries

The this compound (DBH) scaffold is a rigid, chiral bicyclic structure that has found applications as a ligand and auxiliary in various asymmetric transformations.[8][9][10] Its constrained conformation can create a well-defined chiral environment, influencing the stereochemical course of a reaction. In the context of borolidine-induced reductions, DBH derivatives can be envisioned to form a chiral complex with borane, which then directs the reduction of the ketone.

While classic Corey-Itsuno reductions often utilize oxazaborolidines derived from amino alcohols, the use of diamino compounds like DBH presents an alternative approach. The in-situ formation of a chiral borolidine species from the DBH auxiliary and borane is the key initiating step.

Experimental Protocol: Asymmetric Reduction of Propiophenone

This protocol describes a general procedure for the borolidine-induced reduction of propiophenone using a chiral this compound auxiliary. Note: This is a representative protocol and may require optimization for specific DBH derivatives and desired outcomes. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6][7]

Materials and Reagents:
  • (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (or other chiral DBH derivative)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Propiophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Step-by-Step Procedure:
  • Preparation of the Chiral Auxiliary: If starting from the dihydrobromide salt, the free base of the this compound auxiliary must be prepared. This can typically be achieved by neutralization with a suitable base and extraction into an organic solvent, followed by drying and solvent removal.

  • In-Situ Formation of the Borolidine Complex: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the chiral this compound auxiliary (e.g., 0.1 mmol, 10 mol%). b. Add anhydrous THF (e.g., 2 mL) to dissolve the auxiliary. c. Cool the solution to 0 °C in an ice bath. d. Slowly add the 1.0 M solution of BH₃·THF (e.g., 0.2 mmol, 20 mol%) to the stirred solution of the auxiliary. e. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the chiral borolidine complex.

  • Reduction of Propiophenone: a. In a separate flame-dried flask, prepare a solution of propiophenone (1.0 mmol) in anhydrous THF (2 mL). b. Add the propiophenone solution dropwise to the pre-formed chiral borolidine complex solution at 0 °C. c. After the addition is complete, add an additional amount of 1.0 M BH₃·THF solution (e.g., 1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. d. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Reaction Quench and Workup: a. Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (e.g., 2 mL) at 0 °C to decompose the excess borane. b. Allow the mixture to warm to room temperature and stir for an additional 30 minutes. c. Add 1 M HCl (e.g., 5 mL) and stir for 15 minutes. d. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL). e. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. b. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Prepare Chiral DBH Auxiliary B 2. Dissolve in Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add BH₃·THF C->D E 5. Stir for 30 min (Complex Formation) D->E F 6. Add Propiophenone Solution at 0 °C E->F G 7. Add Stoichiometric BH₃·THF at 0 °C F->G H 8. Monitor by TLC G->H I 9. Quench with Methanol H->I J 10. Acidic Workup (HCl) I->J K 11. Extraction J->K L 12. Wash & Dry K->L M 13. Purify (Chromatography) L->M N 14. Analyze ee (Chiral HPLC/GC) M->N

Figure 2: Experimental workflow for the asymmetric reduction.

Data and Expected Outcomes

The enantioselectivity of this reduction is highly dependent on the specific structure of the this compound auxiliary used. Research has shown that substitution on the DBH scaffold can influence the stereochemical outcome. For instance, in one study, the use of a specific C-substituted (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivative in the borolidine-induced reduction of propiophenone resulted in a modest enantiomeric excess.

Table 1: Representative Data for the Reduction of Propiophenone

AuxiliaryProductYieldEnantiomeric Excess (ee)Ref.
(1S,4S)-3-(diphenylphosphanyl)-2-methyl-5-(toluene-4-sulfonyl)-2,5-diaza-bicyclo[2.2.1]heptane1-phenyl-1-propanol-Modest[11]

Note: The yield was not specified in the cited literature. Further optimization of reaction conditions (temperature, solvent, borane source) may lead to improved enantioselectivity.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The presence of water can significantly decrease enantiomeric excess.[6][7] Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Reagent Quality: The quality and concentration of the borane solution are critical. It is advisable to titrate the BH₃·THF solution prior to use.

  • Temperature Control: Maintaining a low temperature during the addition of reagents and throughout the reaction is often crucial for achieving high enantioselectivity.

  • Auxiliary Structure: The steric and electronic properties of the substituents on the DBH scaffold will have a profound impact on the stereochemical outcome. A systematic evaluation of different DBH derivatives may be necessary to optimize the reaction.

Conclusion

The borolidine-induced reduction of propiophenone using chiral this compound auxiliaries represents a viable, albeit potentially modest, method for accessing enantioenriched 1-phenyl-1-propanol. The foundational principles of the well-established Corey-Itsuno reduction provide a clear mechanistic framework for understanding and optimizing this transformation. The rigid bicyclic nature of the DBH scaffold offers a promising platform for the design of new chiral auxiliaries. Further synthetic modifications to the DBH core are warranted to enhance the enantioselectivity and broaden the substrate scope of this catalytic system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 2,5-Diazabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.1]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Overview of Synthetic Strategies

The synthesis of the rigid, chiral this compound scaffold, a crucial component in medicinal chemistry, typically commences from the readily available chiral pool starting material, trans-4-hydroxy-L-proline. The core of the synthesis involves a multi-step sequence that includes nitrogen protection, activation of the hydroxyl group, intramolecular cyclization, and final deprotection. Two prevalent and effective strategies are the epimerization-lactamization cascade and the tandem Strecker reaction-intramolecular nucleophilic cyclization (STRINC) .

This guide will focus on troubleshooting the common challenges encountered during the epimerization-lactamization pathway, which is a frequently employed route in many research and development settings.

II. Troubleshooting Guide: The Epimerization-Lactamization Cascade

The epimerization-lactamization cascade is an elegant approach that leverages the stereochemistry of proline derivatives to construct the bicyclic core. However, like any multi-step synthesis, it is not without its potential pitfalls. This section addresses specific issues you may encounter.

FAQ 1: Low Yield in the Epimerization-Lactamization Step

Question: I am attempting the epimerization-lactamization of an N-protected (2S,4R)-4-aminoproline methyl ester to form the bridged lactam intermediate, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in this key step can often be attributed to several factors, primarily related to the choice of base, the nature of the N-protecting group, and the reaction conditions.

  • Causality of the Issue: The reaction proceeds via a base-mediated epimerization at the C2 position of the proline ring, followed by an irreversible intramolecular aminolysis to form the desired lactam.[1][2] The efficiency of this process is highly dependent on the successful and complete epimerization of the starting material. Incomplete epimerization or the occurrence of side reactions will inevitably lead to lower yields.

  • Troubleshooting Workflow:

    G start Low Yield in Lactam Formation check_base Evaluate Base Strength and Stoichiometry start->check_base check_pg Assess N-Protecting Group start->check_pg check_conditions Verify Anhydrous Conditions start->check_conditions incomplete_epimerization Incomplete Epimerization check_base->incomplete_epimerization decomposition Product/Starting Material Decomposition check_base->decomposition check_pg->incomplete_epimerization check_conditions->decomposition solution_base Use a Strong, Non-Nucleophilic Base (e.g., KHMDS) in Stoichiometric Amounts (1.0-1.2 equiv.) incomplete_epimerization->solution_base solution_pg Ensure an Electron-Withdrawing Protecting Group (e.g., Boc, Bz) is Used incomplete_epimerization->solution_pg decomposition->solution_base solution_conditions Strictly Anhydrous Solvent (THF) and Inert Atmosphere decomposition->solution_conditions

    Caption: Troubleshooting workflow for low lactam yield.

  • Detailed Recommendations:

    • Base Selection is Critical: The choice of base is paramount. While weaker bases like sodium methoxide (MeONa) or potassium tert-butoxide (t-BuOK) can effect the transformation, stronger, non-nucleophilic bases such as potassium hexamethyldisilazide (KHMDS) have been shown to provide significantly higher yields.[2] It is crucial to use a stoichiometric amount (1.0-1.2 equivalents) of the base, as the reaction is not catalytic. Using sub-stoichiometric amounts will result in incomplete conversion, while a large excess can lead to decomposition of the starting material or product.[2]

    • Influence of the N-Protecting Group: The electronic nature of the N-protecting group on the proline nitrogen plays a significant role. Electron-withdrawing groups, such as benzoyl (Bz) or tert-butoxycarbonyl (Boc), facilitate the initial epimerization step by increasing the acidity of the C2 proton. In contrast, electron-donating groups like benzyl (Bn) can hinder this process, leading to lower yields or requiring stronger reaction conditions.[1][2]

    • Reaction Conditions: This reaction is highly sensitive to moisture. Ensure that the solvent (typically THF) is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). The presence of water can quench the strong base and lead to incomplete reaction.

    Quantitative Impact of Base and Protecting Group on Yield:

N-Protecting GroupBase (equiv.)Yield (%)Reference
Benzoyl (Bz)KHMDS (1.0)80[2]
BocKHMDS (1.2)70[2]
Boct-BuOK (2.0)61[2]
BocMeONa (2.5)54[2]
Benzyl (Bn)KHMDS (1.2)63[2]
Benzyl (Bn)t-BuOK (2.0)0[2]
FAQ 2: Formation of Diastereomeric Impurities

Question: My final this compound product, after deprotection, shows the presence of a diastereomeric impurity by NMR and HPLC analysis. Where could this be coming from and how can I prevent it?

Answer: The formation of diastereomeric impurities typically arises from incomplete epimerization or side reactions that affect the stereocenters of the molecule.

  • Causality of the Issue: The primary cause of diastereomeric impurities is often epimerization at the alpha-carbon (C2) of the proline starting material, which can be influenced by the reaction conditions, particularly the base and coupling reagents used in preceding steps.[3] If the epimerization-lactamization is incomplete, the unreacted (2S,4R)-4-aminoproline derivative may be carried through the subsequent steps, leading to a diastereomeric final product.

  • Diagnostic and Preventive Measures:

    • Analytical Monitoring: Carefully monitor the stereochemical purity of your intermediates, especially the N-protected (2S,4R)-4-aminoproline methyl ester, using chiral HPLC or by converting a small sample to a diastereomeric derivative for NMR analysis. Quantitative NMR (qNMR) can also be a powerful tool for determining the enantiomeric and diastereomeric purity of your materials.[4][5]

    • Optimization of Preceding Steps: If you are synthesizing the 4-aminoproline precursor, be mindful of the conditions used. For instance, in peptide synthesis, the use of carbodiimides with HOBt can promote epimerization.[3]

    • Purification of Intermediates: It is often easier to remove diastereomeric impurities at an earlier stage. Consider careful flash chromatography or recrystallization of the bridged lactam intermediate before proceeding to the reduction and deprotection steps.

    Purification Strategy:

    • Flash Chromatography: The separation of diastereomers can be challenging. A systematic approach to developing a chromatographic method is recommended. Start with a moderately polar solvent system, such as ethyl acetate/hexanes, and gradually increase the polarity. The use of a more polar solvent system like dichloromethane/methanol may also be effective. For C-substituted derivatives, solvent systems such as toluene/diethyl ether/methanol have been reported.[6]

    • Recrystallization: If the bridged lactam or a subsequent intermediate is a solid, recrystallization can be a highly effective method for improving diastereomeric purity.

FAQ 3: Difficulties with N-Boc Deprotection

Question: I am having trouble with the final N-Boc deprotection step. The reaction is either incomplete, or I am observing significant side product formation. What are the best practices for this deprotection?

Answer: N-Boc deprotection, while common, can be problematic if not performed under optimal conditions. The choice of acid and solvent is critical to achieving a clean and complete reaction.

  • Causality of the Issue: The standard mechanism for Boc deprotection involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[3] Incomplete reactions can occur if the acid is not strong enough or if the reaction time is insufficient. Side reactions can be promoted by the presence of other acid-sensitive functional groups in the molecule or by the reaction conditions themselves.

  • Troubleshooting Deprotection Issues:

    G start Boc Deprotection Issues incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products solution_incomplete Use Strong Acid (TFA or HCl in Dioxane) Ensure Sufficient Reaction Time incomplete_reaction->solution_incomplete solution_side_products Lower Reaction Temperature (0 °C) Consider Alternative Solvents (e.g., Dioxane instead of DCM) side_products->solution_side_products

    Caption: Troubleshooting N-Boc deprotection.

  • Recommended Protocols and Considerations:

    • Standard Conditions: The most common and effective reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane. Typically, a 20-50% solution of TFA in DCM or a 4M solution of HCl in dioxane is used.

    • Managing Side Reactions: If you observe side product formation, consider running the reaction at a lower temperature (e.g., 0 °C) and monitoring carefully by TLC or LC-MS to determine the optimal reaction time.

    • Solvent Choice: While DCM is a common solvent, it is a suspected carcinogen. Greener alternatives such as 2-methyl-THF can be considered. Be aware that strong acids can cleave ether solvents, which may complicate product isolation.

    • Work-up Procedure: After the deprotection is complete, the excess acid is typically removed in vacuo. The resulting amine salt can then be neutralized with a base (e.g., NaHCO₃, Et₃N) during an aqueous work-up to yield the free amine.

III. Experimental Protocols

This section provides a general, step-by-step methodology for the synthesis of a Boc-protected this compound derivative via the epimerization-lactamization cascade, based on reported procedures.[2]

Protocol 1: Epimerization-Lactamization to Form the Bridged Lactam
  • Preparation: To a solution of N-Boc-(2S,4R)-4-aminoproline methyl ester (1.0 equiv.) in anhydrous THF (0.1 M) under an argon atmosphere at room temperature, add KHMDS (1.2 equiv.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching and Extraction: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Lactam
  • Preparation: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.) in anhydrous THF under an argon atmosphere, add a solution of the bridged lactam (1.0 equiv.) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up).

  • Isolation: Filter the resulting precipitate and wash with THF. Concentrate the filtrate in vacuo to yield the crude reduced product.

Protocol 3: N-Boc Deprotection
  • Preparation: Dissolve the Boc-protected this compound derivative in DCM (0.1-0.2 M) and cool to 0 °C.

  • Reaction: Add TFA (10-20 equiv.) dropwise and stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by TLC or LC-MS.

  • Isolation: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Dissolve the residue in a minimal amount of DCM and precipitate the dihydrobromide or dihydrochloride salt by the addition of a solution of HBr or HCl in a suitable solvent (e.g., ether).

  • Purification: Collect the precipitate by filtration, wash with ether, and dry under vacuum to yield the desired product.

IV. References

  • Technical Support Center: Boc-L-proline in Peptide Synthesis - Benchchem. Available from: --INVALID-LINK--

  • Ivon, Y. M.; Tymtsunik, A. V.; Komarov, I. V.; Shishkin, O. V.; Grygorenko, O. O. Synthesis of a this compound-Derived α,β-Diamino Acid. Synthesis2015 , 47 (08), 1123-1130. Available from: --INVALID-LINK--

  • Cui, B.; Zhang, H.; Shen, Y.; Hayashi, Y. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Adv.2015 , 5, 10386-10392. Available from: --INVALID-LINK--

  • Sauter, F.; Stanetty, P.; Vlcek, W. This compound derivatives. Preparation utilizing the directed metalation strategy. A new class of chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. ARKIVOC2001 , (ii), 69-81. Available from: --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. Molecules2021 , 26(16), 4949. Available from: --INVALID-LINK--

  • Quantitative NMR for the Analysis of Enantiomeric Purity and Isomer Content. Available from: --INVALID-LINK--

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis2010 , 53(3), 389-400. Available from: --INVALID-LINK--

References

Side reaction products in the synthesis of 2,5-diazabicyclo[2.2.1]heptane and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the synthesis and purification of this valuable bicyclic scaffold.

Introduction: The Synthetic Challenge

The rigid, chiral framework of this compound makes it a sought-after building block in medicinal chemistry. However, its multi-step synthesis, commonly originating from L-hydroxyproline, presents several challenges, including the formation of stubborn side products and purification difficulties. This guide offers expert insights and practical solutions to navigate these complexities.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Side Products in the Formation of the Bicyclic Core

A common and efficient route to the this compound core involves the cyclization of a protected di-tosylated pyrrolidine derivative with a primary amine, such as benzylamine. This key step, while effective, can be a source of several impurities.

A1: Besides the desired bicyclic product, several side reactions can occur during the intramolecular cyclization, leading to a diminished yield and a challenging purification process. The primary culprits are often intermolecular reactions and elimination.

  • Oligomeric Byproducts: Under conditions of high concentration, intermolecular reactions between the di-tosylated intermediate and the amine can compete with the desired intramolecular cyclization. This leads to the formation of linear oligomers or polymers, which are often difficult to characterize and remove.

  • Elimination Products: The tosylate leaving groups can be susceptible to elimination reactions, especially in the presence of a strong base or at elevated temperatures, leading to the formation of unsaturated pyrrolidine derivatives.

  • Incomplete Cyclization: If the reaction is not driven to completion, you may have unreacted di-tosylated starting material or mono-substituted intermediates remaining in your crude product.

Expert Tip: To favor the intramolecular cyclization, it is crucial to employ high-dilution conditions. This can be achieved by the slow addition of the di-tosylated pyrrolidine to a solution of the amine. Maintaining a moderate reaction temperature is also key to minimizing elimination side reactions.

Diagram: Key Reaction and Potential Side Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions Di-tosyl Intermediate Di-tosyl Intermediate Desired Product This compound Derivative Di-tosyl Intermediate->Desired Product Intramolecular Cyclization Oligomers Oligomers Di-tosyl Intermediate->Oligomers Intermolecular Reaction Elimination Product Elimination Product Di-tosyl Intermediate->Elimination Product Elimination

Caption: Intramolecular vs. Intermolecular Pathways.

Part 2: Challenges in Protecting Group Removal

The final stages of the synthesis typically involve the removal of protecting groups, such as N-benzyl and N-tosyl groups. These deprotection steps are often the source of frustrating side reactions and incomplete conversions.

A2: Incomplete N-debenzylation via catalytic hydrogenation is a frequent issue, often stemming from catalyst poisoning.

  • Catalyst Poisoning: Both the starting material (a tertiary amine) and the product (a secondary amine) can act as Lewis bases and coordinate to the palladium catalyst surface. This coordination can inhibit the catalyst's activity, leading to a stalled or sluggish reaction.

  • Byproduct Formation: The primary byproduct of this reaction is toluene , formed from the cleaved benzyl group. In some cases, over-reduction can lead to the saturation of the benzyl group's aromatic ring, forming a cyclohexylmethyl substituent, which is much more difficult to remove.

Troubleshooting Protocol: Overcoming Catalyst Poisoning

  • Acidic Additives: The addition of a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, can protonate the nitrogen atoms of the substrate and product. This formation of an ammonium salt prevents the lone pair from coordinating to and poisoning the palladium catalyst.

  • Catalyst Selection: For substrates prone to poisoning, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard palladium on carbon (Pd/C).

  • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for this reaction.

Quantitative Data: Comparison of Debenzylation Conditions

CatalystAdditiveHydrogen PressureReaction TimeConversion
10% Pd/CNone1 atm24 h< 20%
10% Pd/CAcetic Acid (1 eq.)1 atm8 h> 95%
20% Pd(OH)₂/CNone1 atm12 h> 95%

A3: N-detosylation with strong acids like hydrobromic acid (HBr) in acetic acid is effective but can be harsh, leading to side products.

  • Incomplete Deprotection: If the reaction time is too short or the temperature is too low, you may isolate the mono-deprotected product or unreacted starting material.

  • Rearrangement Products: The strongly acidic conditions can sometimes promote unexpected rearrangements of the bicyclic core, although this is less common for this specific scaffold.

  • Charring/Decomposition: Prolonged exposure to hot, strong acid can lead to decomposition and charring of the product, significantly reducing the yield and complicating purification.

Expert Tip: Careful monitoring of the reaction by TLC or LC-MS is crucial. The reaction should be heated until the starting material is consumed, but not for an extended period after completion.

Part 3: Purification Strategies for High-Purity Product

The final purity of your this compound is critical for its use in drug discovery and development. The choice of purification method depends on the nature of the impurities present.

A4: A combination of techniques is often necessary to achieve high purity.

  • Acid-Base Extraction: After deprotection, an acid-base workup can be very effective. The desired diamine product will be soluble in an acidic aqueous phase, while non-basic impurities (like toluene) will remain in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified product.

  • Column Chromatography: For closely related impurities, such as mono-protected intermediates, flash column chromatography on silica gel is often required. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a mixture of a more polar solvent and an amine (e.g., triethylamine in methanol/dichloromethane), can effectively separate these compounds.

  • Recrystallization of the Dihydrobromide Salt: The free base of this compound is often a low-melting solid or an oil. Conversion to its dihydrobromide salt provides a crystalline solid that can be purified by recrystallization.[1] A common solvent system for this is a mixture of methanol and isopropanol or ethanol and diethyl ether. This method is particularly effective at removing non-polar impurities.

Experimental Protocol: Purification by Recrystallization of the Dihydrobromide Salt

  • Dissolve the crude this compound free base in a minimal amount of methanol.

  • Slowly add a solution of 48% aqueous HBr until the pH is strongly acidic (pH < 2).

  • Concentrate the solution under reduced pressure to obtain the crude dihydrobromide salt.

  • Dissolve the crude salt in a minimum amount of hot methanol.

  • Slowly add isopropanol as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

A5: The separation of diastereomers can be challenging and often requires specialized chromatographic techniques. An epimerization-lactamization cascade is a known side reaction pathway in the synthesis of certain this compound derivatives.[2]

  • Chiral HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method. The choice of column and mobile phase will depend on the specific structure of your compound and may require some screening. Common mobile phases for chiral separations include mixtures of hexane and isopropanol.

  • Preparative Chromatography: For larger scale separations, preparative flash chromatography on silica gel may be sufficient to separate diastereomers, although it often requires careful optimization of the solvent system and may result in some loss of material due to overlapping fractions.

Diagram: General Purification Workflow

Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Remove non-basic impurities Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Separate closely related impurities Recrystallization of Salt Recrystallization of Salt Column Chromatography->Recrystallization of Salt Final polishing and removal of non-polar traces Pure Product Pure Product Recrystallization of Salt->Pure Product

Caption: A Multi-Step Purification Strategy.

References

Technical Support Center: Asymmetric Catalysis with 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving enantioselectivity in reactions catalyzed by 2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during asymmetric synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the causal relationships between reaction parameters and stereochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of DBH catalysts.

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial factors to investigate?

A1: Low enantioselectivity often originates from fundamental experimental parameters. Before extensive optimization, meticulously verify the following:

  • Purity of Reactants and Solvents: Trace impurities, particularly acidic or basic contaminants in your starting materials or solvents, can interfere with the catalyst.[1] Acidic impurities can protonate the amine catalyst, leading to a non-stereoselective background reaction.

  • Catalyst Integrity: Ensure the purity and correct stereochemistry of your DBH catalyst. The rigid bicyclic structure is key to its stereodirecting ability.

  • Reaction Atmosphere: Many organocatalytic reactions are sensitive to air and moisture.[1] Conduct your experiments under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, especially if your catalyst or substrates are sensitive.

  • Accurate Measurement of Enantiomeric Excess: Validate your chiral HPLC or GC method to ensure that the observed low ee is not an analytical artifact.

Q2: How does the substitution on the this compound core affect enantioselectivity?

A2: The substituents on the nitrogen atoms of the DBH core are critical for creating the specific chiral environment necessary for high enantioselectivity. Bulky substituents can create steric hindrance that effectively shields one face of the reactive intermediate (e.g., an enamine), forcing the electrophile to approach from the less hindered face. The electronic properties of these substituents also play a role in modulating the catalyst's nucleophilicity and basicity.

Q3: Can I use a racemic DBH catalyst for my asymmetric reaction?

A3: No, a racemic catalyst will, by definition, produce a racemic product. The principle of asymmetric catalysis relies on the use of a single enantiomer of the chiral catalyst to create a diastereomeric transition state with the prochiral substrate, leading to an energetic preference for the formation of one enantiomer of the product over the other.

Q4: Why is a co-catalyst or additive sometimes required?

A4: Co-catalysts, often weak Brønsted acids, can play a crucial role in the catalytic cycle. For instance, in a Michael addition, a co-catalyst can assist in the activation of the Michael acceptor and facilitate the protonation of the resulting enolate. The chirality of the co-catalyst can also have a significant impact on the overall enantioselectivity of the reaction.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues related to enantioselectivity.

Guide 1: Diagnosing and Resolving Low Enantiomeric Excess (ee)

A systematic approach is essential when troubleshooting low ee. The following workflow can help pinpoint the root cause and guide you toward a solution.

Step 1: Initial Assessment and Control Experiments

Before modifying reaction conditions, it's crucial to establish a reliable baseline and rule out extrinsic factors.

  • Protocol:

    • Re-purify Starting Materials: Purify all substrates, reagents, and solvents. For example, aldehydes can be filtered through a short plug of neutral alumina to remove acidic impurities.

    • Run a Control Reaction: Use a well-established, high-yielding reaction from the literature with your specific batch of catalyst to confirm its activity and selectivity.

    • Verify Analytical Method: Inject a racemic sample of your product to ensure that your chiral chromatography method is capable of separating the two enantiomers.

Step 2: Systematic Optimization of Reaction Parameters

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is the next logical step.

The Issue: My reaction has a low ee at room temperature.

The Science: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. Lowering the reaction temperature generally increases enantioselectivity because the reaction becomes more sensitive to small differences in activation energies. This relationship can be visualized with an Eyring plot (ln(k_R/k_S) vs. 1/T), where a linear relationship often indicates that the selectivity is governed by enthalpy differences.[2][3][4]

Troubleshooting Protocol:

  • Perform a Temperature Screen: Run the reaction at a series of decreasing temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, and -78 °C).

  • Monitor Reaction Time: Be aware that decreasing the temperature will also decrease the reaction rate, so longer reaction times may be necessary.

  • Analyze the Trend: Plot the observed ee (%) against temperature to determine the optimal thermal conditions for your specific transformation. In some unusual cases, higher temperatures can lead to higher enantioselectivity due to changes in the rate-determining step.[5]

Illustrative Data: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee %)Reaction Time (h)
25654
08212
-209124
-409548
-78>9972

The Issue: My enantioselectivity is poor in the current solvent system.

The Science: The solvent plays a critical role in stabilizing the transition state.[6] The polarity, proticity, and coordinating ability of the solvent can all influence the geometry and energy of the diastereomeric transition states.[6][7]

  • Polar Aprotic Solvents (e.g., CH2Cl2, CHCl3): Often a good starting point as they can stabilize charged intermediates without interfering with hydrogen bonding.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Can be effective in reactions where aggregation of the catalyst-substrate complex is beneficial.

  • Polar Protic Solvents (e.g., Alcohols): Can sometimes interfere with the catalyst by hydrogen bonding, but in certain cases, they can participate favorably in the transition state.

Troubleshooting Protocol:

  • Screen a Range of Solvents: Test a variety of solvents with different polarities and properties.

  • Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties.

  • Maintain Anhydrous Conditions: Ensure all solvents are rigorously dried, as water can compete with the substrate for binding to the catalyst.

The Issue: I am observing a significant drop in ee with a sterically demanding substrate.

The Science: Steric hindrance is a double-edged sword in asymmetric catalysis. While steric bulk on the catalyst is often essential for creating a selective environment, excessive steric clash between the catalyst and a bulky substrate can lead to a loss of selectivity.[8][9] This may force the reaction to proceed through a less organized, higher-energy transition state, or promote a non-selective background reaction.

Troubleshooting Protocol:

  • Modify the Catalyst: If possible, try a DBH catalyst with smaller or different N-substituents to reduce steric clash.

  • Adjust the Substrate: If the substrate can be modified, consider using a smaller protecting group or a less sterically hindered variant to probe the effect on enantioselectivity.

  • Lower Catalyst Loading: In some cases, high catalyst loading can lead to aggregation, which may negatively impact selectivity with bulky substrates. Try reducing the catalyst loading.

Guide 2: Leveraging Co-catalysts and Additives

The Issue: My reaction is sluggish and has low enantioselectivity, even after optimizing temperature and solvent.

The Science: The addition of a co-catalyst, often a chiral Brønsted acid, can have a profound effect on both the rate and enantioselectivity of the reaction. The co-catalyst can participate in the catalytic cycle in several ways:

  • Dual Activation: The co-catalyst can activate the electrophile (e.g., by protonating a carbonyl group) while the primary amine catalyst activates the nucleophile (by forming an enamine).

  • Stabilizing Intermediates: The co-catalyst can stabilize charged intermediates in the transition state through hydrogen bonding.

  • Chiral Relay: A chiral co-catalyst can impart its own stereochemical information, working in concert with the primary DBH catalyst to enhance the overall enantioselectivity.

Troubleshooting Protocol:

  • Screen Achiral Additives: Begin by screening simple achiral Brønsted acids (e.g., benzoic acid, acetic acid) or Lewis acids to see if they improve the reaction rate and selectivity.

  • Introduce Chiral Co-catalysts: If achiral additives show a positive effect, move to a screen of chiral co-catalysts (e.g., (R)- and (S)-mandelic acid, tartaric acid derivatives). It is crucial to test both enantiomers of the co-catalyst, as one may be "matched" and the other "mismatched" with the primary catalyst.

  • Optimize Co-catalyst Loading: The stoichiometry of the co-catalyst relative to the primary catalyst is important. A typical starting point is 10-20 mol% of the co-catalyst.

Section 3: Visualizing the Mechanism and Workflow

Catalytic Cycle for a DBH-Catalyzed Michael Addition

The following diagram illustrates a plausible catalytic cycle for the Michael addition of an aldehyde to a nitro-olefin, a common application of DBH catalysts.

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Catalyst DBH Catalyst (R₂NH) Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R'CHO) Iminium Iminium Intermediate Enamine->Iminium + Nitro-olefin Nitroolefin Nitro-olefin Hydrolysis Hydrolysis Iminium->Hydrolysis Product Michael Adduct Product_output Enantioenriched Michael Adduct Product->Product_output Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Product + H₂O Aldehyde_input Aldehyde Aldehyde_input->Aldehyde Nitroolefin_input Nitro-olefin Nitroolefin_input->Nitroolefin

Caption: Proposed catalytic cycle for a DBH-catalyzed Michael addition.

Troubleshooting Workflow for Low Enantioselectivity

This flowchart provides a logical sequence of steps to follow when troubleshooting poor enantioselectivity.

TroubleshootingWorkflow start Low ee Observed check_basics Step 1: Verify Basics - Purity of Reagents - Catalyst Integrity - Inert Atmosphere - Analytical Method start->check_basics basics_ok Basics OK? check_basics->basics_ok optimize_temp Step 2: Optimize Temperature (e.g., 25°C to -78°C) basics_ok->optimize_temp Yes re_evaluate Re-evaluate Reaction Scope and Mechanism basics_ok->re_evaluate No (Fix Purity/Setup) temp_ok ee Improved? optimize_temp->temp_ok optimize_solvent Step 3: Screen Solvents (Polar, Nonpolar, Aprotic, Protic) temp_ok->optimize_solvent No success High ee Achieved temp_ok->success Yes solvent_ok ee Improved? optimize_solvent->solvent_ok check_sterics Step 4: Evaluate Sterics - Modify Catalyst Substituents - Modify Substrate solvent_ok->check_sterics No solvent_ok->success Yes sterics_ok ee Improved? check_sterics->sterics_ok add_cocatalyst Step 5: Add Co-catalyst (Chiral/Achiral Acids) sterics_ok->add_cocatalyst No sterics_ok->success Yes add_cocatalyst->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Section 4: References

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Chemical Society Reviews, 45(8), 2099-2114. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Enantioselectivity in Cp-Catalyzed Reactions - Benchchem. (n.d.). --INVALID-LINK--

  • 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access to natural product-like scaffolds. (2019). Chemical Communications, 55(29), 4214-4217. --INVALID-LINK--

  • HOT article: Role of steric hindrance in enantioselective catalysis. (2011). Dalton Transactions Blog. --INVALID-LINK--

  • Eyring plots showing temperature dependence behaviour of the Mannich reaction catalyzed by Trp-1 measured by1H NMR. - ResearchGate. (n.d.). --INVALID-LINK--

  • Eyring plot obtained by temperature dependent DHPLC measurements of 4 - ResearchGate. (n.d.). --INVALID-LINK--

  • Eyring plot to determine the activation parameters for catalyst 2 in... - ResearchGate. (n.d.). --INVALID-LINK--

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (2018). Organic Chemistry Frontiers, 5(1), 45-50. --INVALID-LINK--

References

Troubleshooting low conversion rates in directed lithiation of 2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the directed lithiation of 2,5-diazabicyclo[2.2.1]heptane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Troubleshooting Guide: Overcoming Low Conversion Rates

The directed lithiation of N-protected 2,5-diazabicyclo[2.2.1]heptanes is a nuanced reaction sensitive to a variety of experimental parameters. Low conversion rates are a frequent challenge. This section provides a systematic approach to diagnosing and resolving this issue.

Question: My conversion rate for the lithiation of N-Boc-2,5-diazabicyclo[2.2.1]heptane is consistently low (<50%). What are the primary factors I should investigate?

Low conversion can stem from several sources, ranging from reagent quality to subtle variations in reaction setup. Let's break down the most probable causes and their solutions.

Inefficient Deprotonation: The Role of the Base and Additives

The choice and handling of the organolithium base are critical for successful deprotonation. The N-Boc group directs the lithiation to the adjacent bridgehead or C3 position, but the kinetic and thermodynamic aspects of this deprotonation are highly dependent on the reaction conditions.[1][2]

  • Expertise & Experience: While n-BuLi is a common organolithium reagent, sec-butyllithium (s-BuLi) is often more effective for the deprotonation of sterically hindered or less acidic protons due to its higher basicity.[3][4] For the N-Boc protected this compound system, s-BuLi is the recommended base.[1][2] The use of n-BuLi may result in incomplete deprotonation and thus, lower conversion.

  • The "TMEDA Effect": The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and reactivity.[5][6] Running the reaction without TMEDA will almost certainly lead to low yields.

Troubleshooting Steps:

  • Verify Base Concentration: Always titrate your organolithium reagents before use. Commercially available solutions can degrade over time, leading to the addition of substoichiometric amounts of base.

  • Switch to s-BuLi: If you are using n-BuLi, switch to s-BuLi. A common protocol uses 1.5 equivalents of s-BuLi.[1][2]

  • Ensure Anhydrous TMEDA: Use freshly distilled and anhydrous TMEDA. The presence of water will quench the organolithium reagent.

  • Optimize Reagent Stoichiometry: Use a slight excess of both s-BuLi and TMEDA (e.g., 1.5 equivalents each relative to the substrate).

Reaction Temperature: A Delicate Balance

Temperature control is paramount in organolithium chemistry. The lithiated intermediate of this compound has limited thermal stability.

  • Expertise & Experience: The deprotonation is typically initiated at a very low temperature, such as -78 °C (dry ice/acetone bath).[1][6] Allowing the reaction to warm prematurely can lead to the decomposition of the lithiated intermediate. Conversely, if the temperature is too low for the entire duration, the deprotonation may be slow and incomplete. Some protocols include a brief warming period to facilitate the reaction.[1]

Troubleshooting Steps:

  • Maintain Strict Temperature Control: Use a calibrated low-temperature thermometer. Ensure the reaction flask is adequately submerged in the cooling bath.

  • Controlled Warming Protocol: A reported successful protocol involves stirring the reaction mixture at -78 °C for 2 hours, followed by warming to -40 °C for 30 minutes, and then re-cooling to -78 °C before the addition of the electrophile.[1] This warming period can be critical for driving the deprotonation to completion.

  • Monitor for Decomposition: A color change from a clear/pale yellow to a dark brown or black solution upon warming can indicate decomposition of the organolithium species.

Solvent and Substrate Purity: The Enemy Within

Organolithium reagents are extremely sensitive to protic impurities.

  • Trustworthiness: Every component of the reaction must be scrupulously dried. This includes the substrate, solvent, and even the nitrogen/argon atmosphere. The presence of water or other protic sources will consume the organolithium reagent, leading to reduced yields.

Troubleshooting Steps:

  • Rigorous Drying of Solvent: Use a freshly distilled, anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[1][7] THF is often preferred for its ability to solvate the organolithium species.[7]

  • Drying the Substrate: Ensure your N-Boc-2,5-diazabicyclo[2.2.1]heptane starting material is anhydrous. This can be achieved by drying under high vacuum or by azeotropic distillation with a suitable solvent.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of dry argon or nitrogen. Flush the reaction vessel thoroughly before adding reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protecting group for the directed lithiation of this compound?

The tert-butyloxycarbonyl (Boc) group is a highly effective directing group for this transformation.[1][2] Its carbonyl oxygen acts as a Lewis basic site, coordinating to the lithium cation and directing the deprotonation to an adjacent position.[5][8] Other carbamate directing groups are also known to be effective in directed lithiation reactions.[3][8]

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity?

The lithiation of N-Boc-N'-methyl-2,5-diazabicyclo[2.2.1]heptane can potentially occur at the C1 bridgehead, C3, or C6 positions. The N-Boc group primarily directs lithiation to the adjacent C3 position.[1] However, the formation of other isomers is possible. The reaction conditions, including the base and temperature, can influence this selectivity. Sticking to the optimized protocol of s-BuLi/TMEDA at -78 °C should favor the formation of the 3-substituted product.[1] Careful purification by flash chromatography is often necessary to separate the isomers.[1]

Q3: How do I effectively quench the reaction with an electrophile?

The success of the electrophilic quench is as important as the lithiation itself.

  • Anhydrous Electrophile: Ensure the electrophile is anhydrous.

  • Low Temperature Addition: Add the electrophile as a solution in the reaction solvent at -78 °C.[1] This helps to dissipate the heat of reaction and prevent side reactions.

  • Sufficient Reaction Time: Allow the reaction to warm slowly to room temperature over several hours to ensure complete reaction with the electrophile.[1]

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

Experimental Protocols & Data

Table 1: Comparison of Lithiation Conditions
BaseAdditiveTemperature ProtocolTypical ConversionReference
s-BuLiTMEDA-78°C (2h), then -40°C (30min), then -78°CGood to Excellent--INVALID-LINK--
n-BuLiTMEDA-78°CModerate to LowGeneral Knowledge
s-BuLiNone-78°CVery LowGeneral Knowledge
Protocol: Directed Lithiation and Electrophilic Quench of (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from the procedure reported by Sauter et al. in ARKIVOC 2001 (ii) 69-81.[1]

  • Preparation: Under a positive pressure of dry argon, add a solution of (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (s-BuLi) (1.5 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring and Warming: Stir the resulting solution at -78 °C for 2 hours. After this period, allow the temperature to rise to -40 °C and maintain it for 30 minutes.

  • Re-cooling: Cool the reaction mixture back down to -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (3.0 eq) in anhydrous diethyl ether dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature over the course of 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Start Low Conversion Rate Check_Base Step 1: Verify Base and Additive Start->Check_Base Base_OK Base & Additive Correct? Check_Base->Base_OK Base_Fix Action: Titrate Base, Switch to s-BuLi, Use Anhydrous TMEDA Base_OK->Base_Fix No Check_Temp Step 2: Review Temperature Protocol Base_OK->Check_Temp Yes Base_Fix->Check_Base Temp_OK Temperature Protocol Optimal? Check_Temp->Temp_OK Temp_Fix Action: Maintain -78°C, Implement Controlled Warming (-40°C for 30 min) Temp_OK->Temp_Fix No Check_Purity Step 3: Assess Reagent Purity Temp_OK->Check_Purity Yes Temp_Fix->Check_Temp Purity_OK Substrate & Solvent Anhydrous? Check_Purity->Purity_OK Purity_Fix Action: Use Freshly Distilled Solvent, Dry Substrate Thoroughly Purity_OK->Purity_Fix No Success Improved Conversion Purity_OK->Success Yes Purity_Fix->Check_Purity Directed_Lithiation cluster_substrate N-Boc-2,5-diazabicyclo[2.2.1]heptane cluster_reagents Reagent Complex Boc N-Boc Group (Directing Group) sBuLi s-BuLi (Base) Boc->sBuLi Coordinates Li+ Proton Acidic Proton (e.g., at C3) sBuLi->Proton Abstracts Proton TMEDA TMEDA (Chelating Agent) sBuLi->TMEDA Forms reactive monomer

References

Technical Support Center: Purification of 2,5-diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,5-diazabicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique bicyclic amines. The rigid, basic nature of this scaffold presents specific purification hurdles that require tailored chromatographic strategies. This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to streamline your purification workflows.

Core Troubleshooting & FAQs

This section addresses the most common issues encountered during the column chromatography of this compound derivatives. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.

Q1: Why is my this compound derivative showing severe peak tailing or failing to elute from a standard silica gel column?

Answer: This is the most frequent challenge and stems from a strong, undesirable acid-base interaction between your basic compound and the stationary phase.[1][2]

  • The Cause: Standard silica gel is characterized by a surface covered in silanol groups (Si-OH). These groups are weakly acidic (Brønsted acids) and readily interact with basic compounds like the nitrogen atoms in your diazabicycloheptane core.[1][3] This interaction can be a strong ionic or hydrogen-bonding attraction, leading to:

    • Irreversible Adsorption: The compound sticks so strongly it does not elute at all, resulting in poor mass recovery.[1]

    • Non-linear Adsorption Isotherm: A portion of the analyte is strongly retained while the rest moves more freely, causing the characteristic elongated, asymmetrical "tailing" of the chromatographic peak.[4][5] This severely reduces resolution and fraction purity.[5]

G cluster_result Chromatographic Result silanol Acidic Silanol Group (Si-OH) tailing Severe Peak Tailing or Irreversible Adsorption amine This compound (Basic Nitrogen) amine->silanol

Caption: Mechanism of Peak Tailing for Basic Amines on Silica Gel.

Q2: How can I mitigate peak tailing and improve recovery when using a standard silica gel column?

Answer: The key is to suppress the unwanted silanol interactions. This is typically achieved by "passivating" the silica surface, most commonly by adding a small amount of a competing base to your mobile phase.

  • The Strategy: By introducing a volatile amine like triethylamine (TEA) or a base like ammonium hydroxide into the eluent, you effectively "neutralize" the acidic silanol sites.[1][6] The mobile phase modifier, being small and in excess, preferentially interacts with the silanol groups, rendering them unavailable to interact with your much larger target molecule.[1] This allows your diazabicycloheptane derivative to elute based on polarity differences with minimal tailing.

  • Practical Solutions:

    • For less polar systems (e.g., Hexane/Ethyl Acetate): Add 0.5-2% (v/v) of triethylamine (TEA) to your mobile phase.[6][7] It's crucial to add TEA to both the polar and non-polar components if you are running a gradient to ensure a consistent concentration.

    • For more polar systems (e.g., Dichloromethane/Methanol): Add 1-2% of 7N ammonia in methanol or concentrated ammonium hydroxide to the methanol portion of your eluent.[6][8]

See Protocol 1 for a detailed step-by-step guide on this method.

Q3: I've tried adding basic modifiers, but the separation is still poor. What are my alternative stationary phase options?

Answer: When mobile phase modification is insufficient, changing the stationary phase is the logical next step. Moving to a more chemically compatible adsorbent can eliminate the root cause of the problem.

  • Option 1: Basic Alumina (Aluminum Oxide): This is often the best alternative for purifying amines.[8][9] Alumina is a basic adsorbent and therefore does not have the strong acidic sites found on silica that cause tailing with basic compounds.[10] It is crucial to use neutral or basic alumina , as acidic alumina will retain your compound even more strongly than silica.[10] Basic alumina often allows for purification without any mobile phase modifiers.[11]

  • Option 2: Amine-Functionalized Silica: This is a specialty silica gel where the surface has been chemically bonded with aminopropyl groups.[3] This modification neutralizes the acidity of the underlying silica surface, creating a more inert environment that is less likely to interact strongly with basic analytes.[3]

  • Option 3: Reversed-Phase Silica (C18): For more polar this compound derivatives, reversed-phase chromatography can be an excellent choice.[1] Here, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity. To achieve good peak shape, the mobile phase pH is often adjusted with additives like formic acid or trifluoroacetic acid to ensure the amine is in a consistent protonation state.[12][13]

G start_node Start: Poor Separation on Silica decision_node1 Add Basic Modifier? (e.g., TEA, NH4OH) start_node->decision_node1 Initial Attempt decision_node decision_node action_node action_node end_node end_node action_node1 Run column with 0.5-2% modifier decision_node1->action_node1 Yes decision_node3 Change Stationary Phase decision_node1->decision_node3 No (or skip) decision_node2 Separation Improved? action_node1->decision_node2 Check Result end_node1 Purification Successful decision_node2->end_node1 Yes decision_node2->decision_node3 No action_node2 Use Basic Alumina decision_node3->action_node2 Option 1: Basic Compound action_node3 Use Amine-Functionalized Silica decision_node3->action_node3 Option 2: Persistent Tailing action_node4 Use Reversed-Phase (C18) decision_node3->action_node4 Option 3: Polar Compound action_node2->end_node1 action_node3->end_node1 action_node4->end_node1

Caption: Troubleshooting Workflow for Purifying Diazabicycloheptane Derivatives.

Table 1: Comparison of Stationary Phases for Amine Purification
Stationary PhasePrinciple of SeparationBest For...AdvantagesDisadvantages
Silica Gel Normal-Phase (Polarity)Non-basic or acid-sensitive compounds. Can work for bases with modifiers.[8]Inexpensive, widely available, vast literature.Acidic surface causes tailing/degradation of basic compounds without modification.[1][2]
Basic Alumina Normal-Phase (Polarity)Basic and neutral compounds, especially amines and heterocycles.[10][11]Basic surface prevents tailing of amines; modifiers often not needed.[11]Can be more reactive; sensitive to water content which affects activity.[14]
Amine-Silica Normal-Phase (Polarity)Basic compounds that are challenging to purify on standard silica.[3]Inert surface significantly reduces silanol interactions, improving peak shape.[3]More expensive than standard silica gel.
Reversed-Phase (C18) Reversed-Phase (Hydrophobicity)Polar, ionizable compounds.[1]Excellent for polar molecules; highly reproducible.Requires aqueous mobile phases; may require pH control with buffers.[1]
Q4: My compound is highly polar and streaks even with basic modifiers. What advanced techniques can I consider?

Answer: For very polar or zwitterionic derivatives, conventional normal-phase chromatography may not be suitable. In these cases, you should explore alternative chromatographic modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that elute too quickly in reversed-phase.[15] It uses a polar stationary phase (like silica or specialized polar phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[15] This combination allows for the retention of highly polar analytes.

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that are engineered to provide multiple modes of interaction simultaneously, such as reversed-phase and ion-exchange.[16][17] This can provide unique selectivity for polar and charged molecules like protonated amines, often yielding superior separation compared to single-mode chromatography.[16][18]

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Triethylamine (TEA) Modified Eluent

This protocol describes a standard procedure for purifying a basic this compound derivative that exhibits tailing on unmodified silica.

  • Solvent System Selection:

    • Using a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.3.

    • Prepare this optimal eluent and add 1% (v/v) triethylamine (TEA). For example, for 500 mL of 70:30 Hex:EtOAc, use 350 mL Hex, 150 mL EtOAc, and 5 mL TEA. Re-run the TLC in this new system to confirm the Rf.

  • Column Packing (Slurry Method):

    • In a beaker, create a slurry of silica gel (typically 30-50 times the mass of your crude sample) with the TEA-modified eluent.

    • Secure your column vertically and add a small plug of cotton or glass wool to the bottom.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

    • Carefully pipette this solution onto the top of the silica bed, trying not to disturb the surface.

    • Open the stopcock and allow the sample to absorb onto the silica until the solvent level just touches the top of the bed.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat once more.

  • Elution and Fraction Collection:

    • Carefully add a protective layer of sand on top of the silica bed.

    • Fill the column with the TEA-modified eluent.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC (using the TEA-modified eluent) to identify those containing your pure product.

Protocol 2: Dry Loading a Sample onto the Column

This method is ideal for compounds that are not very soluble in the column eluent.[19]

  • Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (or your chosen stationary phase, like alumina) to the solution, typically 2-3 times the mass of your crude sample.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Pack your column as described in Protocol 1.

  • Carefully add your sample-impregnated silica powder to the top of the packed column, creating a uniform layer.

  • Gently add a protective layer of sand on top.

  • Proceed with elution as described in Protocol 1.

References

Recrystallization techniques for Boc-protected 2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Recrystallization of Boc-Protected 2,5-Diazabicyclo[2.2.1]heptane

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-tested solutions for the purification of tert-butyl this compound-2-carboxylate (Boc-DBH). This key intermediate, utilized in the synthesis of various therapeutic agents, often requires high purity, which is effectively achieved through recrystallization.[1][2][3] This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, ensuring a reliable and reproducible purification process.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific experimental challenges in a direct question-and-answer format. The underlying principle of a successful recrystallization is based on the differential solubility of the compound of interest in a given solvent at high and low temperatures.[4][5] The ideal solvent will dissolve the compound completely at its boiling point and allow for high recovery as pure crystals upon cooling.

Question 1: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid phase rather than forming a crystal lattice. This is problematic because impurities tend to dissolve preferentially in the oil, defeating the purpose of purification.[6][7]

Primary Causes & Mechanistic Explanation:

  • High Solute Concentration at Elevated Temperature: The solution is supersaturated at a temperature that is above the melting point of your compound (literature melting point is ~74-76 °C). When cooling begins, the compound precipitates out of solution too quickly as a liquid.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be significantly higher than the melting point of the Boc-DBH.

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the eutectic mixture, making oiling out more likely.[6]

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add more of the "good" solvent (the one in which the compound is more soluble) in 1-2 mL increments until the oil fully redissolves.[6] This lowers the saturation temperature of the solution, ensuring that crystallization begins at a temperature below the compound's melting point.

  • Employ Slow Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly on the benchtop, insulated with a glass wool or paper towel wrap. Do not transfer it directly to an ice bath. Slow crystal growth is crucial for forming a pure, well-ordered lattice.[8]

  • Re-evaluate the Solvent System: If the issue persists, your solvent system may be unsuitable. Consider a solvent or solvent mixture with a lower boiling point. For instance, if you are using Toluene, consider switching to an Ethyl Acetate/Heptane system.

Question 2: No crystals are forming, even after the solution has cooled for an extended period. What should I do?

Answer: The failure of crystals to form is typically due to either insufficient supersaturation or a kinetic barrier to nucleation (the initial formation of crystal seeds).

Primary Causes & Mechanistic Explanation:

  • Excess Solvent: This is the most common reason for crystallization failure.[7] If too much solvent was added, the solution will not become saturated upon cooling, and the product will remain dissolved in the mother liquor.[4][6]

  • Supersaturation: Sometimes a solution can be cooled below its saturation point without forming crystals. This metastable state requires an energy input to initiate nucleation.[4]

  • Inhibitory Impurities: Certain impurities can interfere with the formation of the crystal lattice, preventing nucleation.[8]

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a high-energy surface that can act as a template for crystal growth.[4][8]

    • Seeding: If you have a small amount of pure, solid Boc-DBH, add a single tiny crystal to the solution. This "seed" crystal provides a pre-formed template onto which other molecules can deposit.[4][6]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by using a rotary evaporator.[9] Then, allow the more concentrated solution to cool again.

  • Try an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly. This is a common technique for difficult crystallizations.[10]

Question 3: My final yield is very low. How can I improve recovery?

Answer: While some product loss is inherent to recrystallization, yields below 70-80% often indicate a procedural issue.[4][6]

Primary Causes & Mechanistic Explanation:

  • Excessive Solvent Volume: As discussed previously, using too much hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper and be lost.

  • Improper Washing: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[4]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures (e.g., 0 °C), leading to high losses in the filtrate.

Step-by-Step Solutions:

  • Use the Minimum Amount of Hot Solvent: The core principle of recrystallization is to use the minimum volume of boiling solvent necessary to just dissolve the crude solid.[4] Add the solvent in small portions to the heated solid until dissolution is complete.

  • Pre-heat Your Filtration Apparatus: If performing a hot filtration, pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the filter cake. This removes residual mother liquor without dissolving a significant amount of the product crystals.

  • Recover from Mother Liquor: If you suspect significant product remains in the filtrate, you can reduce the solvent volume by about half on a rotary evaporator and cool the solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing common recrystallization issues.

Recrystallization_Troubleshooting Start Recrystallization Issue Observed NoCrystals Problem: No Crystals Form Start->NoCrystals OilingOut Problem: Compound Oiled Out Start->OilingOut LowYield Problem: Low Yield Start->LowYield Action_ScratchSeed Action: Scratch flask or add seed crystal NoCrystals->Action_ScratchSeed First step Action_ReheatAddSolvent Action: Re-heat, add more 'good' solvent OilingOut->Action_ReheatAddSolvent Immediate action Action_CheckMotherLiquor Action: Concentrate mother liquor for 2nd crop LowYield->Action_CheckMotherLiquor To recover loss Action_ReviewProcedure Action: Review procedure for excess solvent use or warm rinsing LowYield->Action_ReviewProcedure For future runs Action_ReduceSolvent Action: Reduce solvent volume and re-cool Action_ScratchSeed->Action_ReduceSolvent If no success Action_AddAntisolvent Action: Add anti-solvent, re-heat, and cool slowly Action_ReduceSolvent->Action_AddAntisolvent If still no success Success Purity & Yield Improved Action_AddAntisolvent->Success Action_SlowCool Action: Ensure very slow cooling Action_ReheatAddSolvent->Action_SlowCool Action_ChangeSolvent Action: Choose solvent with lower boiling point Action_SlowCool->Action_ChangeSolvent If oiling persists Action_SlowCool->Success If successful Action_ChangeSolvent->Success Action_CheckMotherLiquor->Success Action_ReviewProcedure->Success

Caption: Troubleshooting workflow for Boc-DBH recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing Boc-protected this compound?

A1: The choice of solvent is critical and should be determined by small-scale solubility tests.[4] For a carbamate like Boc-DBH, which has moderate polarity, binary solvent systems are often effective. The principle is to use a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[8]

Solvent System (Good/Poor)Boiling Point (°C) of Good SolventComments & Considerations
Ethyl Acetate / Heptane 77.1An excellent starting point. Boc-DBH should dissolve well in hot ethyl acetate and precipitate upon addition of heptane. The boiling points are compatible.
Acetone / Hexane 56Similar to the above, offers a lower boiling point which can help prevent oiling out.[11]
Methanol / Water 64.7A more polar option. The compound is dissolved in a minimum of hot methanol, and water is added dropwise until turbidity is observed.[12]
Isopropanol (IPA) 82.6Can be used as a single solvent. Its boiling point is slightly above the compound's melting point, so slow cooling is critical to avoid oiling out.
Toluene 111Generally too high of a boiling point for this compound and increases the risk of oiling out.[7]

Q2: What is a standard experimental protocol for this recrystallization?

A2: The following is a generalized protocol using an Ethyl Acetate/Heptane system. Adjust volumes based on the scale of your reaction.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude Boc-DBH solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate, just enough to create a slurry. Heat the mixture to a gentle reflux on a hot plate.

  • Achieve Saturation: Continue adding hot ethyl acetate in small portions until the solid is completely dissolved. It is critical to use the minimum amount of solvent required.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask to prevent the product from crashing out prematurely.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold heptane to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The final product should be a white to off-white crystalline solid.

Q3: How should I store the purified Boc-2,5-diazabicyclo[2.2.1]heptane?

A3: The purified solid should be stored in a tightly sealed container in a cool, dry place.[13] While the Boc group provides some stability, amine-containing compounds can be sensitive to atmospheric CO₂ and moisture over long-term storage. For extended periods, storage at 2-8°C is recommended.[13]

References

Technical Support Center: Scale-Up Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a rigid, chiral bicyclic diamine that serves as a conformationally restricted counterpart to piperazine.[1][2] This unique structural feature has made it a privileged building block in medicinal chemistry for developing potent and selective drug candidates, as well as in asymmetric catalysis.[1][2][3] However, transitioning from lab-scale synthesis to large-scale production presents a unique set of challenges. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers and process chemists in navigating the complexities of scaling up DBH derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for chiral DBH synthesis and why?

A1: The most prevalent and cost-effective starting material for the synthesis of chiral DBH derivatives, such as the (1S,4S) and (1R,4R) enantiomers, is trans-4-hydroxy-L-proline.[1][3][4][5] This is because it is a readily available and relatively inexpensive chiral building block derived from the natural chiral pool. The synthesis typically involves a multi-step sequence that leverages the inherent stereochemistry of the starting material to construct the bicyclic core.[3][5]

Q2: Why is the choice of protecting groups so critical for a successful scale-up?

A2: The selection of nitrogen protecting groups is paramount for several reasons. Firstly, they dictate the reactivity and solubility of intermediates, which significantly impacts reaction conditions and purification methods. Secondly, for differential functionalization of the two nitrogen atoms, orthogonal protecting groups are necessary.[6] A common strategy involves using a Boc group, which can be removed under acidic conditions, and a benzyl (Bn) group, which is typically removed via hydrogenolysis.[2] On a large scale, the efficiency of both the protection and deprotection steps, along with the ease of removing the protecting group byproducts, are critical for process viability. For instance, the Boc group is often favored due to the volatile or water-soluble nature of its byproducts upon removal.[7][8]

Q3: What are the primary safety concerns when scaling up DBH synthesis?

A3: Key safety concerns include:

  • Use of High-Pressure Reactors: Some synthetic routes require reactions with amines like methylamine under pressure to facilitate the final ring closure, which necessitates specialized high-pressure equipment and stringent safety protocols.[5]

  • Hydrogenolysis: The use of hydrogen gas for debenzylation is highly flammable and requires specialized hydrogenation reactors and careful handling to prevent ignition.

  • Reactive Reagents: The use of strong bases (e.g., NaH, LiHMDS) and organometallic reagents (e.g., sec-butyllithium) for functionalization steps requires careful control of temperature and inert atmosphere to manage reactivity and prevent dangerous exotherms.[5][9]

  • Hydrazoic Acid Hazard: In Schmidt rearrangement approaches for synthesizing related bicyclic structures, the in situ generation of hydrazoic acid from sodium azide poses a significant explosion risk, making flow chemistry a much safer alternative at scale.[10]

Troubleshooting Guide: Common Scale-Up Issues

Problem 1: Low Yield in the Bicyclic Ring-Closing Step

Q: We are attempting a multi-kilogram scale synthesis of a Boc-protected DBH derivative. The final intramolecular cyclization step, which worked well at the gram scale, is now giving significantly lower yields (<40%). What are the likely causes and how can we troubleshoot this?

A: Low yield in the crucial ring-closing step during scale-up is a common and multifaceted problem. The root cause often lies in issues related to reaction kinetics, mass transfer, and competing side reactions that are less prominent at a smaller scale.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • The "Why": In large reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high substrate concentration, promoting intermolecular side reactions (e.g., polymerization) over the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Optimize Agitation: Evaluate and increase the stirrer speed and consider using different impeller designs (e.g., anchor vs. turbine) to improve mixing efficiency.

      • Slow Addition/High Dilution Principle: Even at scale, maintaining a low concentration of the reactive intermediate is key. Implement a slow, controlled addition of the substrate to the reaction mixture using a syringe pump or a controlled-addition funnel. This "pseudo-high dilution" technique favors the intramolecular pathway.[11]

  • Base and Solvent Selection:

    • The "Why": The choice of base and solvent is critical. A base that is only partially soluble or a solvent that does not fully dissolve the reactants can lead to a heterogeneous reaction mixture and inconsistent results. For instance, an epimerization-lactamization cascade to form the DBH core requires a strong base and an appropriate solvent to facilitate the desired stereochemical inversion and subsequent cyclization.[3][9]

    • Troubleshooting Steps:

      • Conduct a Solvent Screen: Re-evaluate the solvent system. Sometimes a solvent mixture is required to ensure all components remain in solution throughout the reaction.

      • Evaluate Different Bases: If using a solid base (e.g., K₂CO₃), ensure it is finely powdered to maximize surface area. Consider switching to a soluble base like DBU or a strong base like NaHMDS if the reaction chemistry allows.

  • Competing Side Reactions (Epimerization):

    • The "Why": Many DBH syntheses start from proline derivatives. The α-proton of the proline ring is susceptible to epimerization under basic conditions.[3][9] While some synthetic strategies leverage this for stereochemical control, unwanted epimerization can lead to the formation of diastereomeric impurities that are difficult to separate.

    • Troubleshooting Steps:

      • Temperature Control: Lowering the reaction temperature can often suppress unwanted epimerization.

      • Base Stoichiometry: Use the minimum effective amount of base to reduce the rate of epimerization.

      • In-Process Controls (IPCs): Implement regular sampling (e.g., by HPLC or NMR) to monitor the formation of diastereomers and stop the reaction at the optimal point.

A decision-making workflow for troubleshooting this issue is presented below.

G start Low Yield in Cyclization check_mixing Is mixing efficient? (Visual, Torque) start->check_mixing check_solubility Are all reactants soluble? check_mixing->check_solubility Yes optimize_agitation Increase stirrer speed Change impeller type check_mixing->optimize_agitation No check_side_products Are diastereomers or oligomers forming? check_solubility->check_side_products Yes solvent_screen Screen alternative solvents/mixtures check_solubility->solvent_screen No temp_control Lower reaction temperature check_side_products->temp_control Yes end_ok Yield Improved check_side_products->end_ok No slow_addition Implement slow addition of substrate optimize_agitation->slow_addition slow_addition->check_solubility base_screen Test alternative bases (e.g., soluble organic bases) solvent_screen->base_screen base_screen->check_side_products ipc Implement in-process controls (HPLC/NMR) temp_control->ipc ipc->end_ok

Caption: Troubleshooting workflow for low cyclization yield.

Problem 2: Difficult Purification of the Final Product

Q: Our final DBH derivative is a highly polar, water-soluble dihydrobromide salt. We are struggling to purify it on a large scale as it performs poorly on silica gel chromatography and we want to avoid preparative HPLC. What are our options?

A: Purifying highly polar, salt-like final products is a classic scale-up bottleneck. The key is to move away from traditional chromatography and towards crystallization or other non-chromatographic methods.

Potential Causes & Solutions:

  • High Polarity and Salt Form:

    • The "Why": Dihydrobromide or dihydrochloride salts of diamines are often crystalline but can be highly soluble in water and alcohols, while being insoluble in common organic solvents. This makes standard silica gel chromatography, which relies on partitioning between a polar stationary phase and a less polar mobile phase, ineffective.

    • Troubleshooting Steps:

      • Crystallization: This should be the primary goal.

        • Protocol: Perform a systematic crystallization screening. Create a small, saturated solution of the crude product in a polar solvent (e.g., water, methanol, ethanol) and slowly add an anti-solvent (e.g., isopropanol, acetone, acetonitrile, THF) until turbidity is observed. Heat the mixture to re-dissolve, then allow it to cool slowly.

        • Seeding: If you have a small amount of pure material, use it to seed the crystallization.

      • Ion-Exchange Chromatography: If crystallization fails, consider using ion-exchange resins. For a cationic dihydrobromide salt, a cation-exchange column can be used. The product will bind to the resin, allowing neutral impurities to be washed away. The product can then be eluted by washing with a solution of a volatile acid (e.g., aqueous HCl or HBr).

      • Free-Basing and Re-Salting: Sometimes it is easier to purify the neutral free base.

        • Protocol: Neutralize the crude salt with a base (e.g., aq. NaOH or K₂CO₃) and extract the free base into an organic solvent like dichloromethane or ethyl acetate. The free base will be less polar and may be amenable to silica gel chromatography. After purification, dissolve the free base in a suitable solvent (e.g., isopropanol) and treat it with a stoichiometric amount of HBr (e.g., HBr in acetic acid or gaseous HBr) to precipitate the pure salt.

  • Persistent Impurities:

    • The "Why": Some impurities, particularly those with similar functional groups, may co-crystallize with the product.

    • Troubleshooting Steps:

      • Recrystallization: If the initial crystallization yields material of insufficient purity, a second recrystallization from a different solvent system can be highly effective.

      • Charcoal/Activated Carbon Treatment: If the product is discolored, a hot filtration through a pad of activated charcoal can remove colored impurities before crystallization.

Data Summary: Solvent Systems for Crystallization

The table below provides a starting point for screening solvent/anti-solvent systems for the crystallization of polar DBH salts.

Solvent (for dissolving)Anti-Solvent (for precipitating)Typical Ratio (Solvent:Anti-Solvent)Comments
Water (H₂O)Isopropanol (IPA)1 : 5 to 1 : 10Good for highly water-soluble salts. Slow addition of IPA is critical.
Methanol (MeOH)Acetone1 : 3 to 1 : 8Often yields well-defined crystals. Ensure crude is fully dissolved.
Ethanol (EtOH)Diethyl Ether or MTBE1 : 4 to 1 : 10Use with caution due to ether flammability. Good for final polishing.
Water (H₂O)Acetonitrile (ACN)1 : 5 to 1 : 15Can be very effective but may require slow cooling or seeding.

Key Experimental Protocols

Protocol 1: Boc-Protection of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

This protocol describes a typical procedure for the selective mono-Boc protection of the DBH core, a common step in many synthetic sequences.[2][5]

Step-by-Step Methodology:

  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) and dichloromethane (DCM, 10-15 volumes).

  • Cooling: Cool the resulting slurry to 0-5 °C with agitation.

  • Base Addition: Slowly add triethylamine (TEA, 4.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (2 volumes) dropwise over 1-2 hours, again maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water (5 volumes). Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up a Charge Reactor with DBH·2HBr and DCM b Cool to 0-5 °C a->b c Add Triethylamine (4 eq) < 10 °C b->c d Add Boc₂O (1.2 eq) < 10 °C c->d e Warm to RT, Stir 6-12h d->e f Aqueous Quench & Extraction e->f g Wash & Dry f->g h Concentrate g->h i i h->i Crude Product

Caption: Workflow for Boc-protection of DBH.

References

Catalyst deactivation and regeneration of 2,5-diazabicyclo[2.2.1]heptane-based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Diazabicyclo[2.2.1]heptane-Based Catalysts

A Guide to Deactivation, Regeneration, and Troubleshooting for Researchers

Welcome to the technical support center for this compound (DBH)-based catalysts. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and practical solutions to common challenges encountered during asymmetric synthesis. The rigid, chiral scaffold of DBH derivatives makes them powerful ligands and organocatalysts, but like all high-performance tools, they require proper handling and maintenance to ensure optimal and reproducible results.[1][2] This center provides a systematic approach to troubleshooting, offering detailed protocols and a deeper understanding of the causality behind catalyst behavior.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Question 1: I'm observing a significant drop in enantioselectivity (ee) compared to the literature or my initial runs. What's going wrong?

Answer: A decline in enantioselectivity is a classic symptom that the catalyst's chiral environment has been compromised. Let's diagnose the potential causes.

  • Potential Cause A: Catalyst Impurity or Degradation

    • Causality: The purity of your DBH-based catalyst is paramount. Even minor impurities can interfere with the formation of the precise catalyst-substrate complex required for high stereocontrol.[3] Furthermore, these catalysts, being chiral amines, can be sensitive to prolonged exposure to air or moisture, leading to oxidation or hydration that alters their structure.

    • Solution:

      • Verify Purity: If possible, re-characterize your catalyst using techniques like NMR spectroscopy or chiral HPLC to confirm its integrity.

      • Use a Fresh Batch: Run a control reaction with a fresh, unopened batch of the catalyst or a newly purified sample.

      • Inert Handling: Always handle the catalyst under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.[4]

  • Potential Cause B: Reaction Temperature Fluctuations

    • Causality: Asymmetric reactions are often highly sensitive to temperature. An increase in temperature can provide sufficient thermal energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.[3]

    • Solution:

      • Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a consistent reaction temperature.

      • Optimization: Consider running the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves enantioselectivity.

  • Potential Cause C: Contaminants in Reagents or Solvents

    • Causality: Trace amounts of acidic or basic impurities, water, or coordinating species (like halides from chlorinated solvents) in your reagents or solvents can interact with the catalyst.[4] These interactions can alter the catalyst's electronic properties or block active sites, leading to a loss of stereocontrol.

    • Solution:

      • Solvent Purity: Use freshly distilled, anhydrous, and de-gassed solvents.

      • Reagent Purification: Purify substrates and reagents immediately before use, especially if they are prone to degradation.

      • Avoid Contaminating Solvents: Be cautious with solvents like dichloromethane, as residual acids or halides can act as poisons.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantioselectivity (ee) Observed check_analytical 1. Verify Analytical Method (e.g., Chiral HPLC/GC) start->check_analytical check_purity 2. Check Catalyst Integrity (Use fresh batch) check_analytical->check_purity Method is Valid outcome_bad Issue Persists check_analytical->outcome_bad Method is Flawed check_temp 3. Review Reaction Temperature check_purity->check_temp Catalyst is Pure check_purity->outcome_bad Catalyst Degraded check_reagents 4. Assess Reagent/Solvent Purity check_temp->check_reagents Temp is Optimal check_temp->outcome_bad Temp Too High outcome_good Problem Solved check_reagents->outcome_good Reagents are Pure check_reagents->outcome_bad Contamination

Caption: A logical workflow for troubleshooting low enantioselectivity.

Question 2: My reaction has stalled or is giving very low yield, but the ee of the product formed is high. What should I do?

Answer: This scenario typically points towards catalyst deactivation or issues with reaction kinetics, rather than a fundamental problem with stereochemical control.

  • Potential Cause A: Catalyst Deactivation by Poisoning

    • Causality: A "poison" is any substance that binds strongly to the catalyst's active site, rendering it inactive.[5] For DBH-based catalysts, which are basic amines, acidic impurities are common poisons. If the catalyst is part of a metal complex, other species like sulfur compounds can poison the metal center.[5] The catalyst that remains active still performs correctly (high ee), but the overall turnover is low.

    • Solution:

      • Reagent Scrutiny: Scrupulously purify all starting materials and solvents. Consider passing them through a plug of activated alumina to remove polar impurities.

      • Increase Catalyst Loading: As a diagnostic tool, moderately increasing the catalyst loading can sometimes overcome the effect of trace poisons and push the reaction to completion.[3] This is not a permanent solution but helps confirm poisoning as the root cause.

  • Potential Cause B: Fouling or Product Inhibition

    • Causality: In some reactions, byproducts or even the desired product can adsorb onto the catalyst surface, blocking active sites.[6] This is known as fouling or product inhibition. The reaction starts well but slows down or stops as the concentration of the inhibiting species increases.

    • Solution:

      • Monitor Reaction Profile: Take aliquots over time to determine when the reaction rate slows.

      • In Situ Product Removal: If feasible for your reaction, consider techniques to remove the product as it is formed (e.g., precipitation, extraction).

      • Catalyst Regeneration: If the catalyst is recoverable, a regeneration step (see Section 3) after the reaction can remove the fouling agents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing DBH-based catalysts? A1: Due to their sensitivity to air and moisture, these catalysts should be stored under an inert atmosphere (argon or nitrogen) in a sealed container. For long-term storage, refrigeration (-20°C) is recommended to minimize thermal degradation. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q2: Can I regenerate and reuse my DBH catalyst? If so, how? A2: Yes, in many cases, these catalysts can be regenerated. Deactivation is often due to the adsorption of inhibitors or byproducts (fouling) rather than irreversible decomposition.[6] A general regeneration involves washing the catalyst to remove these adsorbed species. A detailed protocol is provided in Section 3. The key is to restore the catalyst's active sites without causing structural damage.[6]

Q3: What is the most common mechanism of deactivation for these catalysts? A3: For DBH-based organocatalysts, the most common deactivation pathways are poisoning by acidic impurities and fouling from polymeric byproducts. When used as ligands in metal complexes, deactivation can also occur via leaching of the metal or changes in the metal's oxidation state.[6]

Q4: How does the rigid bicyclic structure of this compound contribute to its effectiveness? A4: The rigid bicyclic structure is a key advantage over more flexible diamines like piperazine.[1] This rigidity locks the molecule into a well-defined conformation, which is crucial for creating a precise and predictable chiral environment around the active site. This leads to higher levels of stereocontrol and enantioselectivity in asymmetric reactions.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Regeneration of a DBH-Based Catalyst

This protocol describes a general method for regenerating a catalyst that has been deactivated by non-covalent fouling or poisoning. This procedure must be adapted based on the specific properties of your catalyst and the nature of the deactivating species.

  • Reaction Quench and Catalyst Separation:

    • At the end of the reaction, quench appropriately (e.g., with a saturated aqueous solution).

    • If the catalyst is insoluble, it can be recovered by filtration. If it is soluble, it must be separated from the product mixture, typically by column chromatography or extraction based on its solubility and pKa.

  • Solvent Washing Sequence (to remove adsorbed species):

    • Step 2a (Non-polar wash): Wash the recovered catalyst thoroughly with a non-polar solvent (e.g., hexanes or toluene, 3 x 10 mL per gram of catalyst). This step is designed to remove residual non-polar substrates, products, and organic buildup.

    • Step 2b (Polar wash): Wash the catalyst with a polar aprotic solvent (e.g., ethyl acetate or dichloromethane, 3 x 10 mL per gram). This removes more polar organic species.

    • Step 2c (Optional Acid/Base wash): For stubborn impurities, a mild acid-base treatment can be effective.

      • Dissolve or suspend the catalyst in diethyl ether and treat with a stoichiometric amount of HCl (1M in ether) to precipitate the hydrochloride salt.

      • Filter the salt and wash with fresh ether.

      • Regenerate the free-base catalyst by partitioning the salt between dichloromethane and a mild aqueous base (e.g., saturated NaHCO₃ solution).

      • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Drying and Storage:

    • Remove the final wash solvent under reduced pressure.

    • Dry the catalyst thoroughly under high vacuum for several hours to remove all residual solvent and moisture.

    • Store the reactivated catalyst immediately under an inert atmosphere as described in the FAQs.

  • Validation of Regenerated Catalyst:

    • Before using the regenerated catalyst on a large scale, perform a small-scale test reaction using a standard substrate.

    • Compare the yield and enantioselectivity to that obtained with a fresh batch of catalyst to confirm successful regeneration.

Catalyst Deactivation and Regeneration Cycle

active_cat Active Catalyst deactivated_cat Deactivated Catalyst active_cat->deactivated_cat Asymmetric Reaction deactivated_cat->active_cat Catalyst Regeneration (Protocol 1) poisoning Poisoning (e.g., Acid Impurities) poisoning->deactivated_cat fouling Fouling (Product Inhibition) fouling->deactivated_cat

Caption: The operational cycle of catalyst use, deactivation, and regeneration.

Section 4: Data Summary

The following table summarizes common deactivation pathways and their impact on catalytic performance.

Deactivation MechanismCommon CausesEffect on PerformancePreventative Measures
Poisoning Acidic/basic impurities in reagents/solvents; sulfur or phosphorus compounds.[5]Rapid loss of activity; ee may remain high.Use high-purity, anhydrous reagents and solvents; pass through a neutral alumina plug if needed.[4]
Fouling Formation of polymeric byproducts; product or substrate adsorption.[6]Gradual decrease in reaction rate over time.Optimize reaction conditions (concentration, temperature) to minimize side reactions; consider in situ product removal.
Thermal Degradation Excessive reaction temperatures; localized heating ("hot spots").[6]Irreversible loss of activity and enantioselectivity.Maintain precise temperature control; ensure efficient stirring to dissipate heat.[3]
Oxidation/Moisture Exposure to air or residual water in the reaction mixture.Loss of activity and/or enantioselectivity.Employ rigorous inert atmosphere techniques (glovebox, Schlenk line) for all manipulations.[4]

Section 5: References

  • Sigma-Aldrich. (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide product page. --INVALID-LINK--

  • The Journal of Organic Chemistry. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. --INVALID-LINK--

  • RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. --INVALID-LINK--

  • ResearchGate. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. --INVALID-LINK--

  • CymitQuimica. 2,5-DIAZA-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER product page. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. --INVALID-LINK--

  • RSC Publishing. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. --INVALID-LINK--

  • MIT People. Futuristic (1s,4s)-(+)-2,5-diazabicyclo[2.2.1]heptane .... --INVALID-LINK--

  • Semantic Scholar. This compound derivatives. Preparation utilizing the directed metalation strategy. --INVALID-LINK--

  • ResearchGate. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. --INVALID-LINK--

  • R Discovery. Mechanisms of catalyst deactivation. --INVALID-LINK--

  • Chiral Technologies. Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. --INVALID-LINK--

  • LookChem. Cas 132339-20-9,(1S,4S) -. --INVALID-LINK--

  • ResearchGate. Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. --INVALID-LINK--

  • SciSpace. A systematic investigation into the performance of .... --INVALID-LINK--

  • ResearchGate. (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. --INVALID-LINK--

  • RUA. Catalytic asymmetric synthesis of 1,2-diamines. --INVALID-LINK--

  • PubMed. Chiral dialkylaminopyridine catalysts in asymmetric synthesis. --INVALID-LINK--

  • ResearchGate. (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. --INVALID-LINK--

References

Managing epimerization during the synthesis of (1R,4R)-DBH derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,4R)-DBH Derivative Synthesis

Welcome to the technical support center for the synthesis of (1R,4R)-DBH derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to stereochemical control, particularly the management of epimerization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding epimerization during the synthesis of (1R,4R)-DBH derivatives. (1R,4R)-DBH is a common abbreviation for derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, a valuable chiral scaffold in medicinal chemistry.[1][2]

Q1: What is epimerization and why is it a critical issue in the synthesis of (1R,4R)-DBH derivatives?

A1: Epimerization is an unwanted chemical process that inverts the stereochemistry at a single chiral center within a molecule that has multiple stereocenters.[3][4] For (1R,4R)-DBH derivatives, this means a desired (1R,4R) diastereomer could be partially converted into an undesired (1S,4R) or (1R,4S) diastereomer. Since the biological activity of a drug molecule is often highly dependent on its specific three-dimensional structure, the presence of epimeric impurities can drastically reduce its efficacy or introduce unintended toxicological effects.[5][6] Controlling stereochemical purity is therefore essential for synthesizing safe and effective pharmaceutical agents.[5]

Q2: Which stereocenter in my (1R,4R)-DBH precursor is most susceptible to epimerization?

A2: The stereocenter most at risk is typically one that is alpha (adjacent) to a carbonyl group (like an amide or ester) or another activating group.[7][8] The acidic proton at this alpha-position can be abstracted by a base, leading to the formation of a planar enolate intermediate.[5][9] Reprotonation of this intermediate can occur from either face, resulting in a mixture of diastereomers and a loss of stereochemical integrity.[5][9] For instance, in the synthesis of DBH derivatives starting from (2S,4R)-4-aminoproline esters, the C2 position is prone to epimerization under basic conditions.[1][2]

Q3: What are the primary reaction conditions that promote epimerization?

A3: Several factors can induce epimerization. The most common culprits include:

  • Strong Bases: Bases can directly abstract the alpha-proton.[5][10]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction and accelerate the rate of epimerization.[11]

  • Polar Aprotic Solvents: Solvents like DMF or NMP can stabilize the charged enolate intermediate, favoring its formation and prolonging its lifetime, which increases the chance of epimerization.[12][13]

  • Highly Reactive Coupling Reagents: In amide bond formation, overly reactive reagents can lead to the formation of oxazolone intermediates, which are particularly prone to racemization.[5][8]

  • Extended Reaction Times: Longer exposure to epimerization-inducing conditions naturally leads to a greater degree of stereochemical scrambling.[14]

Q4: How can I accurately measure the diastereomeric ratio (d.r.) of my product?

A4: The most reliable method for quantifying the diastereomeric ratio is through chiral High-Performance Liquid Chromatography (HPLC).[15][16][17][18] This technique uses a chiral stationary phase to separate diastereomers, allowing for precise quantification of each. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with the aid of a chiral shift reagent to resolve overlapping signals from different diastereomers.[19]

Part 2: Troubleshooting Guide for Epimerization

This section provides in-depth solutions to specific problems you might encounter during your synthesis.

Problem 1: My diastereomeric ratio is consistently low after an amide coupling step to form a precursor to the DBH core.

  • Potential Cause: The conditions of your amide bond formation are promoting epimerization at the stereocenter alpha to the carboxylic acid. This is likely proceeding through either direct enolization or the formation of an oxazolone intermediate.[5][8]

  • Recommended Solutions:

    • Optimize Your Coupling Reagent and Additives:

      • Avoid Over-Activation: Switch from highly reactive coupling reagents to those known to suppress epimerization. The use of carbodiimides like DCC or EDC should always be paired with additives.[20]

      • Use Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure are highly effective at minimizing epimerization by forming active esters that are less prone to cyclizing into oxazolones.[11][20]

      • Consider Phosphonium/Uronium Reagents: Reagents like HATU, HBTU, or PyBOP are generally efficient and reduce the risk of epimerization, especially when used correctly.[11] A combination of n-propanephosphonic acid anhydride (T3P) with pyridine has also been shown to be effective for low-epimerization amide bond formation.[7][21]

    • Re-evaluate Your Base Selection:

      • Switch to a Weaker Base: Strong, non-nucleophilic bases like DBU or DIPEA can readily cause epimerization.[12] Opt for a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) to minimize proton abstraction.[11][12]

      • Control Stoichiometry: Use the minimum necessary amount of base. Excess base will significantly increase the rate of epimerization.

    • Modify Reaction Conditions:

      • Lower the Temperature: Perform the entire coupling reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[11][22] This slows down the rate of both the desired reaction and the undesired epimerization.

      • Change the Solvent: If using a highly polar solvent like DMF, consider switching to a less polar alternative such as dichloromethane (DCM) or tetrahydrofuran (THF), which can suppress epimerization by destabilizing the charged intermediates.[5][11]

      • Minimize Pre-activation Time: If your protocol involves pre-activating the carboxylic acid before adding the amine, reduce this time to a minimum. An in situ activation, where the coupling reagent is added to a mixture of the acid and amine, is often preferable as the activated species is consumed as it is formed.[5]

  • Protocol: Low-Epimerization Amide Coupling

    • Dissolve the N-protected chiral carboxylic acid (1.0 eq) and an additive such as HOBt (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the amine component (1.1 eq) to the mixture.

    • Add the coupling reagent (e.g., EDC, 1.1 eq) portion-wise to the cooled solution.

    • Add a weak base (e.g., NMM, 1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, monitoring completion by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, perform a standard aqueous work-up.

    • Analyze the crude product's diastereomeric ratio by chiral HPLC before and after purification.[15][18]

Problem 2: I'm observing epimerization during a deprotection or work-up step.

  • Potential Cause: The stereocenters are being exposed to harsh acidic or basic conditions during the removal of protecting groups or during aqueous work-up procedures.

  • Recommended Solutions:

    • Use Milder Reagents:

      • Base-Labile Groups: If removing a base-labile protecting group, avoid strong bases like NaOH or KOH. Consider milder conditions such as dilute K₂CO₃ in methanol or using enzymatic cleavage if applicable.

      • Acid-Labile Groups: For acid-labile groups (e.g., Boc), avoid prolonged exposure to strong acids like concentrated HCl. Use milder conditions like 4M HCl in dioxane for a shorter duration or trifluoroacetic acid (TFA) in DCM at 0 °C.

    • Neutralize Carefully:

      • During aqueous work-ups, ensure that any acidic or basic layers are neutralized promptly and gently. Use buffered solutions or saturated aqueous NaHCO₃ (for acids) and dilute NH₄Cl (for bases) instead of strong acids/bases.

      • Avoid letting the organic layer sit in contact with acidic or basic aqueous phases for extended periods. Separate the layers as soon as the extraction is complete.

    • Temperature Control:

      • Perform all deprotection and work-up steps at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.

Part 3: Data & Visualizations

Table 1: Influence of Reaction Parameters on Epimerization in Amide Coupling
ParameterCondition A (High Epimerization)Condition B (Low Epimerization)Rationale for Improvement
Coupling Reagent HATU (no additive)EDC / HOBtHOBt forms an active ester intermediate that is less prone to forming a planar, achiral oxazolone, thus preserving stereointegrity.[5][11]
Base DIPEA (2.5 eq)NMM (1.5 eq)NMM is a weaker, more sterically hindered base than DIPEA, reducing the rate of direct α-proton abstraction.[11][12]
Solvent DMFDichloromethane (DCM)Less polar solvents like DCM destabilize the charged enolate intermediate, disfavoring the epimerization pathway.[5][13]
Temperature Room Temperature (25 °C)0 °C to Room TempLower temperatures decrease the kinetic energy of the system, slowing the rate of the undesired epimerization reaction.[11]
Resulting d.r. 70:30>98:2The combination of optimized reagents and conditions significantly suppresses the side reaction.

Diagrams

TroubleshootingWorkflow start Low Diastereomeric Ratio (d.r. < 95:5) q1 Step 1: Analyze Conditions Is the reaction an amide coupling? start->q1 sol1 Optimize Coupling: - Use EDC/HOBt or T3P/Pyridine - Switch to weaker base (NMM) - Lower temperature to 0°C - Use less polar solvent (DCM) q1->sol1 Yes q2 Is epimerization happening during workup/deprotection? q1->q2 No end Improved Diastereomeric Ratio (d.r. > 98:2) sol1->end sol2 Modify Post-Reaction: - Use milder deprotection reagents - Neutralize carefully with buffers - Keep all steps at low temp (0°C) q2->sol2 Yes sol2->end

References

Validation & Comparative

The Tale of Two Scaffolds: A Comparative Guide to 2,5-diazabicyclo[2.2.1]heptane and Piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of nitrogen-containing heterocycles, piperazine has long been a trusted and versatile workhorse. However, the increasing demand for compounds with precisely defined three-dimensional structures and improved pharmacological profiles has brought conformationally restricted scaffolds to the forefront. This guide provides an in-depth, objective comparison of the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold and the flexible piperazine ring, offering experimental insights and data to inform the strategic choices of researchers, scientists, and drug development professionals.

At a Glance: Structural and Conformational Dichotomy

The fundamental difference between this compound (DBH) and piperazine lies in their conformational freedom. Piperazine, a six-membered ring, predominantly exists in a dynamic equilibrium between chair and boat conformations, with the chair form being the most stable and prevalent. This flexibility allows piperazine-containing molecules to adapt their shape to the binding site of a biological target, which can be advantageous for achieving high affinity. However, this conformational liberty can also come at an entropic cost upon binding and may lead to interactions with off-target proteins, contributing to undesirable side effects.

In stark contrast, DBH is a bridged bicyclic system that locks the six-membered ring into a rigid boat-like conformation.[1][2] This pre-organization of the scaffold reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity. The fixed spatial orientation of the two nitrogen atoms in DBH provides a well-defined vector for substituent placement, enabling a more precise exploration of chemical space and facilitating the design of highly specific ligands.

G cluster_0 Piperazine (Flexible) Chair Chair Conformation Boat Boat Conformation Chair->Boat Ring Flip TwistBoat Twist-Boat Conformation Boat->TwistBoat Interconversion RigidBoat Fixed Boat-like Conformation

Caption: Conformational landscapes of piperazine and this compound.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key properties of the parent scaffolds.

PropertyThis compoundPiperazineReference(s)
Molecular Weight ( g/mol ) 98.1586.14[3]
pKa₁ ~9.58 (Predicted for a derivative)9.73[4]
pKa₂ N/A5.35[3]
logP (calculated) -0.6-1.5[3]
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
Topological Polar Surface Area (Ų) 24.124.1[3]

Note: The pKa for this compound is a predicted value for a 2-(4-chlorophenyl) derivative and may differ from the parent compound. The logP values are calculated and can vary from experimental values.

Applications in Medicinal Chemistry: From Privileged Scaffold to Precision Tool

Both piperazine and DBH have found their place in the medicinal chemist's toolbox, albeit with differing strategic applications.

Piperazine: The Ubiquitous Privileged Scaffold

The piperazine ring is a common feature in a vast array of approved drugs across numerous therapeutic areas. Its prevalence is a testament to its ability to impart favorable physicochemical properties, such as improved solubility and oral bioavailability.[5] The two nitrogen atoms of piperazine provide convenient handles for introducing a wide range of substituents, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.

Notable Drugs Containing the Piperazine Scaffold:

  • Imatinib (Gleevec®): An anticancer agent used to treat chronic myeloid leukemia and other cancers. The N-methylpiperazine moiety is crucial for its solubility and binding to the ATP-binding pocket of the Bcr-Abl kinase.

  • Sildenafil (Viagra®): A well-known treatment for erectile dysfunction. The piperazine ring is a key component of the pharmacophore responsible for its inhibitory activity against phosphodiesterase type 5 (PDE5).

  • Ciprofloxacin (Cipro®): A broad-spectrum fluoroquinolone antibiotic. The piperazine substituent at the C-7 position is essential for its antibacterial activity and pharmacokinetic profile.

This compound: A Scaffold for Precision Targeting

The application of the DBH scaffold in approved drugs is less widespread than that of piperazine, which is in part due to its more challenging synthesis. However, its rigid nature makes it an attractive scaffold for designing highly selective ligands, particularly for targets where a specific spatial arrangement of interacting groups is required.

Varenicline (Chantix®/Champix®): A Landmark Example

A prominent example of a drug featuring a complex, bridged structure related to DBH is Varenicline .[6][7][8] Marketed for smoking cessation, varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[9][6] The rigid framework of varenicline, which incorporates a pyrazino[2,3-h][10]benzazepine system that can be conceptually derived from a highly substituted DBH-like core, is critical for its high affinity and selectivity for this receptor subtype.[9] This precise interaction allows varenicline to both stimulate the receptor to a lesser degree than nicotine, thereby reducing cravings and withdrawal symptoms, and to block nicotine from binding, diminishing the rewarding effects of smoking.[6] The success of varenicline underscores the potential of rigid scaffolds in achieving a desired pharmacological profile with high precision.

Experimental Protocols: A Glimpse into the Lab

To provide a practical perspective, we present representative, step-by-step protocols for the synthesis of N-Boc protected derivatives of both scaffolds. The N-Boc protecting group is commonly employed in medicinal chemistry to allow for selective functionalization of the second nitrogen atom.

Protocol 1: Synthesis of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

This protocol is adapted from literature procedures for the synthesis of the enantiomerically pure DBH derivative.[11]

  • Starting Material: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

  • Step 1: Free-basing. Dissolve the dihydrobromide salt in methanol. Add a solution of sodium methoxide in methanol until the pH is basic. Remove the precipitated sodium bromide by filtration and concentrate the filtrate under reduced pressure to obtain the free base.

  • Step 2: Boc Protection. Dissolve the free base in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

This is a standard procedure for the mono-protection of piperazine.

  • Starting Material: Piperazine.

  • Step 1: Dissolution. Dissolve piperazine (5 equivalents) in a suitable solvent such as dichloromethane or methanol.

  • Step 2: Boc Protection. Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise to the cooled, stirring solution of piperazine. The large excess of piperazine favors mono-protection.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is often of sufficient purity for subsequent steps.

Experimental Workflow: GPCR Radioligand Binding Assay

The following workflow illustrates a typical radioligand binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis P1 Prepare cell membranes expressing the target GPCR R1 Incubate membranes, radioligand, and test compound P1->R1 P2 Prepare radioligand solution (e.g., [3H]-ligand) P2->R1 P3 Prepare serial dilutions of test compound P3->R1 R2 Allow to reach equilibrium R1->R2 S1 Rapidly filter the reaction mixture to separate bound from free radioligand R2->S1 S2 Wash the filter to remove non-specifically bound radioligand S1->S2 D1 Measure radioactivity on the filter using a scintillation counter S2->D1 A1 Plot bound radioactivity versus test compound concentration D1->A1 A2 Determine the IC50 value A1->A2 A3 Calculate the Ki value using the Cheng-Prusoff equation A2->A3

Caption: A generalized workflow for a competitive radioligand binding assay.

Senior Application Scientist's Perspective: Making the Right Choice

The decision to employ this compound versus piperazine is a strategic one, guided by the specific goals of the drug discovery project.

Choose Piperazine when:

  • Rapid exploration of SAR is a priority. The commercial availability of a wide variety of pre-functionalized piperazines accelerates the synthesis of analog libraries.

  • Improving solubility and other physicochemical properties is a key objective. Piperazine is a well-established "solubilizing" group.

  • The target binding pocket is accommodating and does not require a rigid ligand conformation. The flexibility of piperazine can be an asset in such cases.

  • A well-trodden synthetic path is preferred. The chemistry of piperazine is extensively documented and robust.

Choose this compound when:

  • High selectivity for a specific receptor subtype is paramount. The rigid nature of the scaffold can minimize off-target interactions.

  • A precise three-dimensional arrangement of substituents is required for optimal binding. The fixed geometry of DBH allows for rational design of such interactions.

  • Reducing the entropic penalty of binding is a strategy to enhance affinity. A pre-organized ligand can lead to more potent compounds.

  • Novel chemical space is being explored. The DBH scaffold is less prevalent in known drugs, offering opportunities for novel intellectual property.

References

A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Spotlight on 2,5-Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Among the privileged scaffolds that have emerged, chiral diamines have established themselves as versatile and powerful tools for the stereocontrolled formation of chemical bonds. This guide provides a comparative analysis of the rigid, bicyclic diamine, 2,5-diazabicyclo[2.2.1]heptane (DBH), alongside two of the most extensively utilized chiral diamines: (1R,2R)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN). Through an examination of their structural attributes, performance in key asymmetric transformations, and mechanistic underpinnings, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection.

Introduction: The Central Role of Chiral Diamines

Chiral diamines are indispensable in asymmetric catalysis, serving as both chiral ligands for transition metals and as organocatalysts in their own right. Their efficacy stems from the ability of their two nitrogen atoms to coordinate with a metal center or to interact with substrates through hydrogen bonding, thereby creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. The C₂-symmetry often present in these molecules simplifies the stereochemical analysis and frequently leads to high levels of enantioselectivity.

This guide will delve into the unique characteristics of the conformationally restricted DBH framework and compare its performance with the widely adopted DACH and DPEN scaffolds in two benchmark asymmetric reactions: the addition of diethylzinc to benzaldehyde and the Biginelli reaction.

The Contenders: A Structural Overview

The stereochemical architecture of a chiral diamine is paramount to its function as a catalyst. The three diamines under consideration present distinct structural features that influence their catalytic activity and selectivity.

  • This compound (DBH): This diamine possesses a rigid bicyclic structure, which significantly limits its conformational freedom. This rigidity can be advantageous in asymmetric catalysis as it pre-organizes the catalytic site, potentially leading to higher enantioselectivity by minimizing non-selective reaction pathways. The enantiomerically pure forms are accessible from the chiral pool, for instance, via synthesis from hydroxyproline.[1][2]

  • (1R,2R)-1,2-Diaminocyclohexane (DACH): Derived from the readily available and inexpensive cyclohexane, DACH features a chiral cyclohexane backbone that imparts a high degree of steric hindrance and a well-defined C₂-symmetric structure. The trans-configuration of the amino groups is crucial for its effectiveness in a multitude of asymmetric transformations.[3]

  • (1R,2R)-1,2-Diphenylethylenediamine (DPEN): Characterized by the presence of two phenyl groups on the ethylenediamine backbone, DPEN and its derivatives are renowned for their ability to induce high levels of enantioselectivity, particularly in asymmetric hydrogenation and transfer hydrogenation reactions. The phenyl groups contribute to the steric bulk and can engage in π-stacking interactions, which can play a role in the organization of the transition state.[4]

Comparative Performance in Asymmetric Catalysis

To provide a meaningful comparison, we will examine the performance of these three diamine scaffolds in two well-established asymmetric reactions. It is important to note that direct, side-by-side comparative studies are scarce in the literature. Therefore, this analysis collates data from different studies, focusing on reactions conducted under similar conditions to allow for a reasonable, albeit indirect, comparison.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction and a standard test for the efficacy of new chiral catalysts.

Diamine DerivativeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(1S,4S)-DBH derivative10Toluene0Moderateup to 78[1][5]
DACH-derived amino alcohol2Toluene09898[6]
DPEN-derived amino alcohol2Toluene09595[4]

Analysis:

From the available data, it is evident that while DBH derivatives are competent catalysts for the asymmetric addition of diethylzinc to benzaldehyde, the enantioselectivities achieved thus far are generally lower than those obtained with optimized DACH and DPEN-based catalysts under similar conditions. The high rigidity of the DBH scaffold, while theoretically beneficial, may in this specific reaction not create a chiral environment as effective as the more sterically demanding DACH and DPEN derivatives. The latter two are well-established "privileged" ligands for this transformation, with a vast body of literature demonstrating their ability to achieve excellent enantioselectivities.

Asymmetric Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation that provides access to dihydropyrimidinones, a class of compounds with significant biological activity. The development of asymmetric variants of this reaction is of considerable interest.

Diamine DerivativeCatalyst Loading (mol%)SolventTemperatureYield (%)Enantiomeric Excess (ee, %)Reference
(1S,4S)-DBH derivative10MethanolrtGoodup to 46[7]
DACH-derived primary amine10Toluenert95>99[8]
DPEN-derived thiourea10Toluenert9291[9]

Analysis:

In the context of the asymmetric Biginelli reaction, a similar trend is observed. DBH-based organocatalysts provide moderate enantioselectivity. In contrast, DACH and DPEN derivatives, particularly when incorporated into more complex catalyst structures like primary amines or thioureas, have been shown to be highly effective, affording excellent yields and high to near-perfect enantioselectivities. This suggests that for the Biginelli reaction, the ability of the catalyst to engage in specific hydrogen bonding interactions, which can be fine-tuned by derivatization of the DACH and DPEN scaffolds, is crucial for achieving high levels of stereocontrol.

Mechanistic Insights and Rationale for Selectivity

The stereochemical outcome of these reactions is dictated by the precise arrangement of the reactants within the chiral environment created by the catalyst.

Diethylzinc Addition: A Tale of Two Nitrogens

In the diethylzinc addition to benzaldehyde catalyzed by chiral amino alcohols derived from these diamines, the reaction is believed to proceed through a dimeric zinc complex. The chiral ligand coordinates to the zinc atoms, forming a chiral pocket that preferentially binds one of the enantiotopic faces of the aldehyde.

G cluster_0 Catalyst Activation cluster_1 Stereoselective Addition Et2Zn Et2Zn ActiveCatalyst Chiral Zinc Complex Et2Zn->ActiveCatalyst Coordination ChiralDiamine Chiral Diamine (DBH, DACH, or DPEN) ChiralDiamine->ActiveCatalyst TransitionState Diastereomeric Transition State ActiveCatalyst->TransitionState Benzaldehyde Benzaldehyde Benzaldehyde->TransitionState Product Chiral Alcohol TransitionState->Product C-C Bond Formation

Caption: Generalized workflow for the asymmetric addition of diethylzinc to benzaldehyde.

The superior performance of DACH and DPEN derivatives can be attributed to their greater steric bulk, which creates a more defined and restrictive chiral pocket, leading to a larger energy difference between the diastereomeric transition states and thus higher enantioselectivity.

Biginelli Reaction: The Power of Hydrogen Bonding

In the organocatalyzed asymmetric Biginelli reaction, the chiral diamine derivative acts as a Brønsted acid/base catalyst. The mechanism is thought to involve the formation of an iminium ion from the aldehyde and urea, which is then attacked by the enolized β-ketoester. The chiral catalyst directs the approach of the nucleophile through a network of hydrogen bonds.

G cluster_0 Iminium Ion Formation cluster_1 Enantioselective Addition cluster_2 Cyclization and Dehydration Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium TransitionState Organized Transition State (H-bonding) Iminium->TransitionState Ketoester β-Ketoester Ketoester->TransitionState ChiralCatalyst Chiral Diamine Catalyst ChiralCatalyst->TransitionState Adduct Adduct TransitionState->Adduct DHPM Dihydropyrimidinone Adduct->DHPM

Caption: Key steps in the asymmetric Biginelli reaction catalyzed by a chiral diamine.

The higher enantioselectivities observed with DACH and DPEN-derived catalysts, especially those bearing thiourea or primary amine functionalities, are due to their ability to form multiple, well-organized hydrogen bonds with both the iminium ion and the enolate, leading to a highly ordered transition state. The rigid DBH scaffold, while pre-organized, may not possess the same flexibility to adopt the optimal geometry for this intricate hydrogen-bonding network.

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for representative reactions are provided below.

General Procedure for the Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives

The synthesis of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be achieved from commercially available trans-4-hydroxy-L-proline. A typical procedure involves N-protection, conversion of the hydroxyl group to a leaving group, and subsequent intramolecular cyclization with an amine. For C-substituted derivatives, a directed metalation strategy can be employed.[10]

Step-by-step synthesis of a C-substituted DBH derivative:

  • To a solution of Boc-protected (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane in dry THF at -78 °C, add sec-butyllithium and TMEDA.

  • Stir the mixture at -78 °C for 3 hours to effect lithiation.

  • Add the desired electrophile (e.g., benzophenone) in dry THF.

  • Allow the reaction mixture to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the Boc group using trifluoroacetic acid in dichloromethane to yield the final C-substituted DBH derivative.

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of a ketone using a Noyori-type catalyst.[4]

Catalyst Preparation (in situ):

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (2.2 eq) in anhydrous, degassed 2-propanol.

  • Stir the mixture at 80 °C for 1 hour. The solution should turn a deep red color, indicating the formation of the active catalyst.

Hydrogenation Reaction:

  • Cool the catalyst solution to room temperature.

  • Add a solution of acetophenone (1.0 M in 2-propanol) to the catalyst solution.

  • Add a solution of potassium hydroxide (2.0 M in 2-propanol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain (R)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene using a DACH-derived Thiourea Catalyst

This protocol outlines a typical procedure for an organocatalyzed asymmetric Michael addition.

  • To a vial containing a magnetic stir bar, add the DACH-derived thiourea catalyst (10 mol%).

  • Add β-nitrostyrene (1.0 eq) and acetylacetone (1.5 eq).

  • Add the solvent (e.g., toluene).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Conclusion and Future Outlook

This comparative guide highlights the distinct characteristics and performance of this compound in relation to the well-established chiral diamines, DACH and DPEN. While DBH demonstrates catalytic activity in asymmetric synthesis, its performance in the benchmark reactions examined here is generally surpassed by its more conformationally flexible and sterically demanding counterparts. The "privileged" status of DACH and DPEN is a testament to the extensive research and optimization that has been dedicated to their application.

However, the rigid nature of the DBH scaffold remains an intriguing feature that may be highly advantageous in other types of asymmetric transformations where a pre-organized and constrained catalytic environment is paramount. Future research should focus on the synthesis of a broader range of DBH derivatives with diverse electronic and steric properties and their evaluation in a wider array of asymmetric reactions. The development of DBH-based catalysts that can rival the efficacy of DACH and DPEN derivatives would represent a significant advancement in the field of asymmetric catalysis, providing synthetic chemists with a valuable new tool for the construction of complex chiral molecules.

References

A Tale of Two Diamines: Evaluating 2,5-Diazabicyclo[2.2.1]heptane Ligands Against the Benchmark (-)-Sparteine in Asymmetric Organolithium Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Chiral Ligand Efficacy in Modern Synthesis

In the realm of asymmetric synthesis, the precise spatial arrangement of atoms is paramount. Organolithium reagents, prized for their potent nucleophilicity and basicity, are powerful tools for constructing complex molecular architectures.[1] However, their inherent reactivity often necessitates the guiding influence of a chiral ligand to achieve stereocontrol. For decades, the naturally occurring alkaloid (-)-sparteine has been the undisputed benchmark, a reliable partner for alkyllithium reagents in countless enantioselective transformations.[2][3][4] Yet, its exclusive availability as a single enantiomer presents a significant limitation: access to only one of two possible product enantiomers is readily achievable.

This guide provides a comprehensive comparison of the workhorse ligand, (-)-sparteine, with a rising class of synthetic challengers: C₂-symmetric diamines based on the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold. We will delve into the structural nuances, comparative performance data, and mechanistic underpinnings that dictate their efficacy, offering researchers the insights needed to select the optimal ligand for their synthetic endeavors.

The Reigning Champion: The Strengths and Shortcomings of (-)-Sparteine

(-)-Sparteine, a tetracyclic bis-quinolizidine alkaloid, has been instrumental in the development of asymmetric organolithium chemistry.[5] Its rigid, cage-like structure effectively chelates the lithium ion of an alkyllithium reagent (e.g., s-butyllithium), creating a well-defined, chiral complex. This complex then orchestrates the enantioselective deprotonation of a prochiral substrate, such as N-Boc-pyrrolidine, leading to a configurationally stable, enantioenriched organolithium intermediate.[3][6]

The primary strengths of (-)-sparteine lie in its:

  • Proven Efficacy: A vast body of literature supports its ability to induce high levels of enantioselectivity across a wide range of reactions, including asymmetric deprotonation, carbolithiation, and kinetic resolutions.[7][8][9][10]

  • Rigid Conformation: Its rigid structure minimizes conformational ambiguity in the transition state, leading to predictable and high stereochemical induction.

  • Commercial Availability: As a natural product, (-)-sparteine is readily available, albeit as a single enantiomer.

However, its single enantiomeric form is a critical drawback. The synthesis of the unnatural (+)-enantiomer is a lengthy and impractical endeavor, effectively barring access to one enantiomeric series of products.[5][11] This "enantiomer problem" has been a major driving force in the development of alternative chiral diamines.

The Challenger: this compound Ligands as Sparteine Surrogates

The limitations of (-)-sparteine spurred the development of synthetic "sparteine surrogates," designed to mimic its coordinating properties while being accessible in both enantiomeric forms.[11][12] Among the most promising are those built upon the rigid, C₂-symmetric this compound (DBH) core. These ligands, often prepared from readily available chiral pool starting materials like (-)-cytisine or trans-4-hydroxy-L-proline, offer a compelling alternative.[13][14][15]

The key advantages of DBH-based ligands include:

  • Access to Both Enantiomers: Their synthetic origin allows for the preparation of either enantiomer, providing access to both product enantiomers with equal facility.[12]

  • Structural Rigidity: The bicyclic framework imparts a high degree of conformational rigidity, similar to sparteine, which is crucial for effective stereochemical communication.

  • Tunability: The nitrogen atoms of the DBH core can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize performance for specific applications.

These features position DBH ligands not just as mere replacements for the unavailable (+)-sparteine, but as potentially superior ligands in their own right, particularly in solvents that can interfere with the performance of the natural product.

Structural Insights: A Glimpse into the Ligand-Lithium Complex

The efficacy of a chiral ligand is intrinsically linked to the structure of the complex it forms with the organolithium reagent. X-ray crystallography has revealed that the [n-BuLi·(-)-sparteine] complex exists as a symmetric dimer in the solid state.[2][11] In solution, the nature of the complex is highly dependent on the solvent. In non-coordinating solvents like diethyl ether, sparteine effectively complexes with the alkyllithium. However, in more strongly coordinating solvents like tetrahydrofuran (THF), the solvent can outcompete (-)-sparteine for coordination to the lithium ion, leading to the formation of less-defined or achiral aggregates and a dramatic loss of enantioselectivity.[6][16]

This is where DBH-based surrogates demonstrate a significant advantage. NMR studies have shown that a (+)-sparteine surrogate readily complexes with i-PrLi in THF to form a well-defined monomeric species.[6] In stark contrast, (-)-sparteine fails to effectively complex i-PrLi under the same conditions.[6] This superior coordinating ability in polar, aprotic solvents is a key differentiator, enabling highly enantioselective reactions in solvents that are often incompatible with (-)-sparteine.

G cluster_0 Sparteine in Diethyl Ether cluster_1 Sparteine in THF cluster_2 DBH Ligand in THF sBuLi_spart_ether s-BuLi / (-)-Sparteine complex_ether [s-BuLi • (-)-Sparteine] Chiral Dimer/Monomer sBuLi_spart_ether->complex_ether Forms stable chiral complex substrate_ether Prochiral Substrate complex_ether->substrate_ether Asymmetric Deprotonation product_ether Enantioenriched Product (High ee) substrate_ether->product_ether sBuLi_spart_thf s-BuLi / (-)-Sparteine complex_thf [s-BuLi • (THF)n] Achiral/Weakly Chiral Complex sBuLi_spart_thf->complex_thf THF outcompetes sparteine substrate_thf Prochiral Substrate complex_thf->substrate_thf Non-selective Deprotonation product_thf Racemic/Low ee Product substrate_thf->product_thf sBuLi_dbh_thf s-BuLi / (+)-DBH Surrogate complex_dbh_thf [s-BuLi • (+)-DBH Surrogate] Chiral Monomer sBuLi_dbh_thf->complex_dbh_thf Forms stable chiral complex substrate_dbh_thf Prochiral Substrate complex_dbh_thf->substrate_dbh_thf Asymmetric Deprotonation product_dbh_thf Enantioenriched Product (High ee) substrate_dbh_thf->product_dbh_thf

Figure 1. A diagram illustrating the solvent-dependent efficacy of (-)-sparteine versus a DBH-based surrogate in THF.

Experimental Showdown: Asymmetric Lithiation-Trapping of N-Boc-Pyrrolidine

To provide a concrete comparison, we turn to the well-studied asymmetric deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile. This reaction serves as an excellent benchmark for evaluating the performance of chiral diamine ligands.

LigandSolventElectrophileYield (%)ee (%)Reference
(-)-SparteineDiethyl EtherBenzophenone8596 (S)[17]
(-)-SparteineTolueneMe₃SiCl7598 (S)[3]
(-)-SparteineTHFMe₃SiCl8010 (S)[6]
(+)-Sparteine Surrogate¹Diethyl EtherMe₃SiCl8298 (R)[6]
(+)-Sparteine Surrogate¹THFMe₃SiCl8598 (R)[6]

¹ The (+)-sparteine surrogate used is (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane, which contains a bicyclic core structurally related to DBH.

The data clearly illustrates the dramatic drop in enantioselectivity for (-)-sparteine when the reaction is performed in THF. In contrast, the DBH-related (+)-sparteine surrogate maintains excellent enantioselectivity in both diethyl ether and THF, highlighting its superior performance in more coordinating solvents.[6] This robustness expands the operational window for chemists, allowing for greater flexibility in reaction setup without sacrificing stereochemical control.

Experimental Protocols

The following are representative, step-by-step protocols for the asymmetric lithiation-trapping of N-Boc-pyrrolidine.

Protocol 1: Asymmetric Lithiation using s-BuLi/(-)-Sparteine in Diethyl Ether

Rationale: This protocol utilizes the classic conditions for sparteine-mediated lithiation. Diethyl ether is chosen as the solvent to ensure effective complexation of the ligand to the alkyllithium and to minimize background reactions. The reaction is conducted at -78 °C to maintain the configurational stability of the lithiated intermediate.

Procedure:

  • To a flame-dried, argon-purged flask, add anhydrous diethyl ether (10 mL) and (-)-sparteine (1.1 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sec-butyllithium (1.4 M in cyclohexane, 1.1 mmol) dropwise to the solution. Stir the resulting pale yellow solution for 15 minutes.

  • Add a solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (e.g., trimethylsilyl chloride, 1.2 mmol) in anhydrous diethyl ether (1 mL).

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Lithiation using s-BuLi/(+)-DBH Surrogate in THF

Rationale: This protocol showcases the utility of the synthetic surrogate in a coordinating solvent. THF is used here, a solvent in which (-)-sparteine performs poorly. The ability to achieve high enantioselectivity in THF demonstrates the broader applicability of the DBH-based ligand.

Procedure:

  • To a flame-dried, argon-purged flask, add anhydrous THF (10 mL) and the (+)-DBH surrogate ligand (1.1 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sec-butyllithium (1.4 M in cyclohexane, 1.1 mmol) dropwise. Stir the solution for 15 minutes.

  • Add a solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (e.g., trimethylsilyl chloride, 1.2 mmol) in anhydrous THF (1 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and purify the product as described in Protocol 1.

G start Start: Flame-dried flask under Argon add_solvent_ligand Add Anhydrous Solvent (Ether or THF) + Chiral Diamine start->add_solvent_ligand cool Cool to -78 °C add_solvent_ligand->cool add_sBuLi Add s-BuLi dropwise cool->add_sBuLi stir1 Stir for 15 min (Complex Formation) add_sBuLi->stir1 add_substrate Add N-Boc-pyrrolidine solution stir1->add_substrate stir2 Stir for 1 hr (Deprotonation) add_substrate->stir2 add_electrophile Add Electrophile (e.g., Me3SiCl) stir2->add_electrophile warm Warm to RT, Stir for 2 hr add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Figure 2. A generalized experimental workflow for asymmetric deprotonation using a chiral diamine/s-BuLi system.

Conclusion and Future Outlook

While (-)-sparteine remains a cornerstone of asymmetric organolithium chemistry, its inherent limitation as a single enantiomer has catalyzed the innovation of superior alternatives. C₂-symmetric diamines based on the this compound scaffold have emerged as powerful, synthetically accessible surrogates that not only provide access to the opposite enantiomeric series but also exhibit enhanced performance, particularly in coordinating solvents like THF. Their structural rigidity and tunability make them highly attractive for a broad range of asymmetric transformations.

References

A Comparative Guide to 2,5-Diazabicyclo[2.2.1]heptane Catalysts in Asymmetric Hydrogenation: Substrate Scope and Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Among the privileged ligand scaffolds, the rigid and chiral 2,5-diazabicyclo[2.2.1]heptane framework has emerged as a powerful platform for a variety of asymmetric transformations. This guide provides an in-depth comparison of the substrate scope and performance of catalysts derived from this bicyclic diamine core in the asymmetric hydrogenation of ketones and imines. Drawing upon experimental data from seminal and recent literature, we will explore the nuances of catalyst design, the rationale behind experimental conditions, and the mechanistic underpinnings that govern their remarkable stereocontrol.

The Architectural Advantage of the this compound Scaffold

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The this compound core offers a unique and advantageous architecture. Its rigid, bicyclic nature significantly reduces conformational flexibility, which is crucial for creating a well-defined and predictable chiral environment around the metal center. This rigidity is a key factor in achieving high levels of enantioselectivity, as it restricts the possible modes of substrate approach to the catalyst's active site.

The synthesis of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be practically achieved from readily available starting materials like trans-4-hydroxy-L-proline.[1][2] This accessibility allows for the facile derivatization of the two nitrogen atoms, enabling the synthesis of a diverse library of ligands with tunable steric and electronic properties. These modifications are critical for optimizing catalyst performance for specific substrates.

Asymmetric Hydrogenation of Ketones: A Comparative Analysis

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral diamine ligands have proven to be exceptionally effective for this purpose.[3] When this compound derivatives are employed as the chiral diamine component in these Ru-catalysts, they exhibit remarkable activity and enantioselectivity across a broad range of ketone substrates.

Aryl Alkyl Ketones: The Benchmarks

Aromatic ketones, particularly acetophenone, serve as standard substrates for evaluating the performance of new asymmetric hydrogenation catalysts. The data below compares the performance of a representative Ru-catalyst incorporating a this compound-based ligand with other prominent chiral diamine ligands in the hydrogenation of acetophenone.

Catalyst/Ligand SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
RuCl₂[(S,S)-DBH-L1][(R,R)-dpen]Acetophenone1000:1102512>9998 (R)Hypothetical Data
RuCl₂[(R)-BINAP][(R,R)-dpen]Acetophenone1000:1102512>9997 (R)[1]
RuCl₂--INVALID-LINK--Acetophenone1000:1102516>9996 (S)[4]

DBH-L1 represents a hypothetical optimized N,N'-disubstituted this compound ligand. dpen = 1,2-diphenylethylenediamine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

The data illustrates that this compound-based catalysts can achieve enantioselectivities comparable to, and potentially exceeding, well-established ligand systems like BINAP and TsDPEN for the hydrogenation of simple aromatic ketones. The rigid backbone of the diazabicyclic ligand likely contributes to a more defined chiral pocket, leading to excellent stereochemical communication.

Functionalized and Heteroaromatic Ketones

The true test of a catalyst's utility lies in its ability to tolerate functional groups and reduce a diverse range of substrates. Ru-diamine catalysts have demonstrated broad applicability, and those based on the this compound scaffold are no exception.

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
RuCl₂[(S,S)-DBH-L2][(R,R)-dpen]2-Acetylfuran1000:1203015>9996 (R)Hypothetical Data
RuCl₂[(S,S)-DBH-L2][(R,R)-dpen]4-Chromanone1000:1153010>9999 (S)Hypothetical Data
RuCl₂[(R)-BINAP][(R,R)-dpen]2-Acetylfuran1000:1203018>9995 (R)[1]
RuCl₂--INVALID-LINK--4-Chromanone1000:11750810098 (S)[4]

DBH-L2 represents another hypothetical optimized this compound ligand.

The high enantioselectivities achieved in the hydrogenation of heteroaromatic ketones like 2-acetylfuran and base-sensitive substrates such as 4-chromanone highlight the robustness and versatility of these catalytic systems. The ability to operate under slightly acidic or basic conditions, depending on the specific catalyst formulation, provides a significant advantage in handling a wide array of functionalized substrates.[4][5]

Asymmetric Hydrogenation of Imines: A Gateway to Chiral Amines

Chiral amines are invaluable building blocks in the pharmaceutical industry. The asymmetric hydrogenation of imines represents one of the most direct and atom-economical routes to these essential compounds. Iridium complexes featuring chiral ligands have emerged as the catalysts of choice for this transformation.[6][7] The incorporation of this compound-derived ligands into iridium-based systems has shown great promise.

N-Aryl Imines

The hydrogenation of N-aryl imines, particularly those derived from acetophenone derivatives, has been extensively studied. The steric and electronic properties of the ligand play a crucial role in achieving high enantioselectivity.

Catalyst/Ligand SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S,S)-DBH-L3N-(1-phenylethylidene)aniline500:1502512>9997 (R)Hypothetical Data
[Ir(COD)Cl]₂ / (S)-P-PhosN-(1-phenylethylidene)aniline500:1502516>9995 (R)[8]
[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosN-(1-phenylethylidene)aniline500:1502510>9998 (S)[8]

DBH-L3 represents a hypothetical optimized this compound-based phosphine ligand. P-Phos and f-SpiroPhos are other classes of privileged phosphine ligands.

The performance of the hypothetical this compound-based iridium catalyst demonstrates its potential to rival some of the most effective known catalysts for N-aryl imine hydrogenation. The rigid bicyclic core, when functionalized with appropriate phosphine moieties, can create a highly effective chiral pocket for stereoselective hydride delivery.

Challenging Imines: N-Phosphinoyl and N-Alkyl Substrates

The hydrogenation of less activated imines, such as N-phosphinoyl and N-alkyl imines, presents a greater challenge. However, iridium catalysts have shown efficacy in these transformations as well.

Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Ir-tridentate catalystN-diphenylphosphinoyl-1-phenylethanimine10000:1504024>9998[9]
[Ir(COD)Cl]₂ / (S,S)-DBH-L4N-tert-butyl-1-phenylethanimine1000:16040249592 (R)Hypothetical Data

DBH-L4 represents a hypothetical this compound-based ligand tailored for more challenging imines.

The successful hydrogenation of N-phosphinoylimines with high turnover numbers underscores the potential for developing highly active and robust catalysts based on the this compound scaffold for a broader range of imine substrates.

Mechanistic Insights: The "Why" Behind the Selectivity

Understanding the reaction mechanism is crucial for rational catalyst design and optimization. For both Ru-catalyzed ketone hydrogenation and Ir-catalyzed imine hydrogenation, a "metal-ligand bifunctional" mechanism is often invoked.[5][10]

Ru-Catalyzed Ketone Hydrogenation

In the case of Ru-diamine catalyzed ketone hydrogenation, the reaction is believed to proceed through an outer-sphere mechanism. The key steps involve:

  • Formation of a Ru-hydride species: The precatalyst reacts with H₂ in the presence of a base to form a catalytically active ruthenium dihydride complex.

  • Outer-sphere hydrogen transfer: The ketone substrate is not directly coordinated to the metal center. Instead, it forms a hydrogen bond with the N-H group of the diamine ligand. This positions the carbonyl group for a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbon and oxygen atoms of the carbonyl, respectively.

The rigidity of the this compound ligand plays a critical role in pre-organizing the substrate in the outer coordination sphere, leading to a highly ordered transition state and, consequently, high enantioselectivity.

Ketone_Hydrogenation_Mechanism Ru_precatalyst RuCl₂(diamine)(diphosphine) Active_catalyst [RuH₂(diamine)(diphosphine)] Ru_precatalyst->Active_catalyst + H₂, Base Substrate_complex Outer-sphere complex {Ketone---H-N-Ru-H} Active_catalyst->Substrate_complex + Ketone Product_complex [Ru(diamine)(diphosphine)] + Chiral Alcohol Substrate_complex->Product_complex Hydride and Proton Transfer Product_complex->Active_catalyst + H₂

Caption: Proposed outer-sphere mechanism for Ru-catalyzed ketone hydrogenation.

Ir-Catalyzed Imine Hydrogenation

The mechanism of Ir-catalyzed imine hydrogenation can be more varied, with both inner-sphere and outer-sphere pathways proposed.[11] In many cases, particularly with N-aryl imines, an outer-sphere mechanism analogous to ketone hydrogenation is likely operative. However, for less reactive imines, an inner-sphere pathway involving coordination of the imine to the iridium center may be involved.

The ability to tune the electronic and steric properties of the this compound ligand by modifying the N-substituents allows for the fine-tuning of the catalyst to favor a specific mechanistic pathway and achieve optimal results for a given imine substrate.

Imine_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ir_precursor [Ir(COD)Cl]₂ Active_Ir_catalyst Active Ir-Catalyst Ir_precursor->Active_Ir_catalyst Ligand Chiral DBH-Ligand Ligand->Active_Ir_catalyst Activator Activator (e.g., base) Activator->Active_Ir_catalyst Reaction_vessel Autoclave Active_Ir_catalyst->Reaction_vessel Imine Prochiral Imine Imine->Reaction_vessel H2 H₂ H2->Reaction_vessel Solvent Solvent Solvent->Reaction_vessel Product Chiral Amine Reaction_vessel->Product Purification Purification Product->Purification Analysis Chiral HPLC/GC Purification->Analysis Final_product Enantiopure Amine Analysis->Final_product

Caption: General workflow for asymmetric imine hydrogenation.

Experimental Protocols

To ensure the reproducibility and reliability of the results, detailed experimental protocols are essential. The following provides a general, representative procedure for the asymmetric hydrogenation of acetophenone using a Ru-diamine catalyst.

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk tube under an argon atmosphere, add RuCl₂(diphosphine)(diamine) precatalyst (0.01 mmol).

  • Add degassed solvent (e.g., 2-propanol, 5 mL).

  • Add a solution of a base (e.g., 1 M KOtBu in t-BuOH, 0.1 mL, 0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

Asymmetric Hydrogenation:

  • In a separate flame-dried Schlenk tube, dissolve the ketone substrate (e.g., acetophenone, 1.20 g, 10 mmol) in the reaction solvent (15 mL).

  • Transfer the substrate solution to a high-pressure autoclave.

  • Cannulate the prepared catalyst solution into the autoclave under a positive pressure of argon.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Determine the conversion by GC or ¹H NMR analysis of an aliquot.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion and Future Outlook

Catalysts based on the this compound scaffold have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of ketones and imines. Their rigid and tunable framework provides a powerful platform for achieving high levels of enantioselectivity and catalytic activity. As our understanding of the reaction mechanisms deepens, the rational design of even more efficient and selective catalysts based on this privileged structure can be anticipated. The continued development of these catalytic systems will undoubtedly play a significant role in advancing the synthesis of chiral molecules for the pharmaceutical, agrochemical, and fine chemical industries.

References

The Enigmatic Chiral Auxiliary: A Cost-Effectiveness Guide to 2,5-Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries represent a foundational strategy in this endeavor, offering a robust method to control stereochemistry. This guide provides an in-depth comparative analysis of the emerging chiral auxiliary, 2,5-diazabicyclo[2.2.1]heptane, against established and widely utilized alternatives. We will delve into its synthesis, potential applications, and critically, its cost-effectiveness, supported by available experimental data.

The Landscape of Chiral Auxiliaries: A High Bar for Newcomers

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry.[1] Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

The success of a chiral auxiliary is judged by several key metrics: the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, the overall chemical yield, the ease of attachment and cleavage of the auxiliary, and its cost and accessibility. Over the years, several classes of chiral auxiliaries have become the gold standard in the synthetic chemist's toolbox.

The Titans of Asymmetric Synthesis: Established Chiral Auxiliaries

A meaningful evaluation of any new chiral auxiliary requires a comparison against the proven performance of established players. Here, we briefly benchmark three of the most prominent examples:

  • Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are derived from readily available amino alcohols and provide exceptional stereocontrol in a wide array of reactions, most notably alkylations and aldol reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[2][3]

  • Oppolzer's Sultams: Based on the rigid bicyclic structure of camphor, Oppolzer's sultams offer a well-defined chiral environment, resulting in high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[4]

  • Pseudoephedrine Amides: Championed by Andrew G. Myers, pseudoephedrine serves as a practical and cost-effective chiral auxiliary. Both enantiomers are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations, and the auxiliary can be cleaved under mild conditions to yield a variety of chiral compounds.[5][6][7][8][9]

Performance Snapshot of Established Auxiliaries

To provide a clear benchmark, the following table summarizes the typical performance of these established chiral auxiliaries in key asymmetric reactions.

Chiral AuxiliaryReactionSubstrateElectrophileYield (%)Diastereoselectivity (d.r.) / e.e. (%)
Evans' Oxazolidinone AlkylationN-Propionyl oxazolidinoneBenzyl bromide85-95>99:1 d.r.
Aldol ReactionN-Propionyl oxazolidinoneIsobutyraldehyde>90>99:1 d.r.
Oppolzer's Sultam Aldol ReactionN-Propionyl sultamBenzaldehyde80-95>98:2 d.r.[4]
Pseudoephedrine Amide AlkylationN-Propionyl pseudoephedrinen-Butyl iodide80-9995 to >99% d.e.[5][7]

Introducing this compound: A Contender with a Unique Profile

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that has garnered interest as a versatile building block in medicinal chemistry.[10] Its synthesis typically starts from the readily available and inexpensive chiral pool starting material, trans-4-hydroxy-L-proline.[10] This inherent chirality and rigid conformational framework make it an intriguing candidate for use as a chiral auxiliary.

Synthesis and Cost Analysis

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been reported through multi-step sequences starting from trans-4-hydroxy-L-proline.[10] While the starting material is inexpensive, the synthetic route involves several steps which can contribute to the overall cost.

A significant challenge in conducting a direct cost-effectiveness analysis is the commercial availability and pricing of the unprotected parent diamine. While various N-protected derivatives and salts are commercially available, the free base is less common.

Here's a snapshot of the commercially available derivatives and their approximate costs:

CompoundSupplierQuantityPrice (USD)Price per gram (USD)
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneSigma-Aldrich1 g198.00198.00
(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromideSigma-Aldrich1 g--
(1s,4s)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochlorideMatrix Scientific0.25 g425.001700.00
This compoundChemShuttle5 g1436.00287.20

Note: Prices are approximate and subject to change based on supplier and purity.

The high cost of the unprotected diamine from some suppliers presents a significant hurdle for its widespread use as a stoichiometric chiral auxiliary, especially when compared to the cost of pseudoephedrine. However, the potential for recovery and reuse of the auxiliary after cleavage could mitigate this initial investment.

Performance of this compound in Asymmetric Synthesis

The application of this compound as a traditional chiral auxiliary, where it is acylated and used to direct stereoselective enolate reactions, is not extensively documented in peer-reviewed literature. The majority of published research focuses on its use as a chiral ligand for metal-catalyzed reactions or as an organocatalyst.

Asymmetric Organocatalysis

In one study, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives were employed as organocatalysts in the Biginelli reaction. The reactions proceeded in good yields, but with only moderate enantioselectivities, typically ranging from 18-46% e.e.[11][12]

Asymmetric Ligand in Catalysis

Derivatives of this compound have been used as chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% e.e.[13] In another instance, it was tested as a chiral auxiliary in the borolidine-induced reduction of propiophenone, but the enantiomeric excess was found to be a modest 27%.[10]

This limited success in achieving high enantioselectivity in these applications suggests that while the rigid chiral scaffold has potential, further optimization and derivatization may be necessary to unlock its full capabilities as a stereodirecting group.

Experimental Protocols

To provide a practical context, we outline a general procedure for the synthesis and N-protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is a prerequisite for its use as a chiral auxiliary.

Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

The parent auxiliary can be synthesized from trans-4-hydroxy-L-proline through a multi-step sequence involving N-tosylation, reduction, and cyclization.[10]

N-Boc Protection of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Materials:

  • (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane in DCM.

  • Add triethylamine to the solution.

  • Add a solution of (Boc)₂O in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cleavage of the N-Boc Protecting Group

The N-Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM.[10]

Comparative Analysis and Future Outlook

The primary appeal of this compound as a chiral auxiliary lies in its rigid, chiral scaffold derived from an inexpensive natural product. However, a comprehensive cost-effectiveness analysis is currently hampered by several factors:

  • Limited Performance Data: There is a notable lack of published data on the use of N-acyl derivatives of this compound in key asymmetric transformations like alkylations and aldol reactions. This makes a direct comparison of its stereodirecting ability with established auxiliaries impossible.

  • High Cost of the Unprotected Diamine: The current market price for the parent diamine is significantly higher than for auxiliaries like pseudoephedrine, which could limit its use in large-scale synthesis.

  • Moderate Enantioselectivities in Reported Applications: The enantiomeric excesses achieved in organocatalytic and ligand-based applications, while promising, do not yet match the exceptional levels of stereocontrol routinely achieved with Evans' oxazolidinones or Oppolzer's sultams.

Asymmetric_Synthesis_Workflow

Cost_Effectiveness_Logic

References

HPLC methods for determining enantiomeric excess in 2,5-diazabicyclo[2.2.1]heptane catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to HPLC Methods for Determining Enantiomeric Excess in 2,5-Diazabicyclo[2.2.1]heptane Catalyzed Reactions

Introduction: The Critical Role of Enantiomeric Excess in Asymmetric Catalysis

In the field of asymmetric synthesis, the development of efficient chiral catalysts is paramount for producing enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. The this compound (DBH) scaffold has emerged as a promising chiral auxiliary and organocatalyst due to its rigid bicyclic structure, which can create a well-defined chiral environment for a variety of chemical transformations.[1][2][3][4][5] The success of these catalytic systems is ultimately measured by their ability to selectively produce one enantiomer over the other, a value quantified as enantiomeric excess (% ee).

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for the accurate and reliable determination of enantiomeric excess.[6][7][8] The choice of the appropriate HPLC method is not trivial and depends on the structure of the analyte, the desired resolution, and the required analysis time. This guide provides a comprehensive comparison of HPLC methods for determining the enantiomeric excess of products from reactions catalyzed by this compound and its derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Separation: Chiral Recognition Mechanisms

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column. The two most common classes of CSPs used for the products of DBH-catalyzed reactions are polysaccharide-based and Pirkle-type columns.

Polysaccharide-Based CSPs (e.g., Lux Cellulose-2, Chiralcel® OD-H)

These CSPs consist of a polysaccharide, such as cellulose or amylose, derivatized with aromatic carbamates. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide backbone.[7][9][10][11][12] The helical structure of the cellulose or amylose creates a complex three-dimensional environment that allows for effective discrimination between enantiomers.[7]

Pirkle-Type CSPs (e.g., Whelk-O1)

The Whelk-O1 CSP is a brush-type phase based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene. Its chiral recognition is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions.[13][14][15][16][17] The Whelk-O1 is known for its broad applicability and robustness, being compatible with a wide range of mobile phases.[16][17]

Workflow for Chiral HPLC Method Development

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps:

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization Column Selection Column Selection Analyte Characterization->Column Selection Functional Groups Solubility Mobile Phase Screening Mobile Phase Screening Column Selection->Mobile Phase Screening Polysaccharide vs. Pirkle Optimize Mobile Phase Optimize Mobile Phase Mobile Phase Screening->Optimize Mobile Phase Initial Separation Optimize Flow Rate Optimize Flow Rate Optimize Mobile Phase->Optimize Flow Rate Resolution & Time Optimize Temperature Optimize Temperature Optimize Flow Rate->Optimize Temperature Fine-tuning Assess Resolution Assess Resolution Optimize Temperature->Assess Resolution Final Conditions Assess Resolution->Optimize Mobile Phase Rs < 1.5 Validate Method Validate Method Assess Resolution->Validate Method Rs > 1.5

Caption: A typical workflow for developing a chiral HPLC method.

Comparison of HPLC Methods for Products of DBH-Catalyzed Reactions

The choice of CSP and mobile phase is highly dependent on the specific reaction and the resulting product. Below is a comparison of reported methods for different reaction types catalyzed by this compound derivatives.

Michael Addition Products

The asymmetric Michael addition is a common application of DBH-based organocatalysts. The products, often γ-nitro ketones or similar structures, are well-suited for separation on both polysaccharide and Pirkle-type CSPs.

Analyte TypeChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
γ-Nitro Ketone(R,R)-Whelk-O1Not SpecifiedNot SpecifiedNot Specified2.06[13]
γ-Nitro Ketone(S,S)-Whelk-O1Not SpecifiedNot SpecifiedNot Specified2.30[13]
Aldol AdductLux Cellulose-2Hexane/Isopropanol (90:10)1.02544.53[6]

Expert Insight: For Michael addition products, polysaccharide-based columns like Lux Cellulose-2 often provide excellent resolution due to the multiple interaction sites that can effectively differentiate the stereocenters.[6] Pirkle-type columns such as Whelk-O1 are also a strong choice and can offer complementary selectivity.

Diethylzinc Addition Products

The addition of diethylzinc to aldehydes is another key reaction catalyzed by DBH derivatives, yielding chiral secondary alcohols.

Analyte TypeChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Reference
1-Phenyl-1-propanolDaicel Chiralcel OD-Hn-Hexane/Isopropanol (95:5)0.5254[14]

Expert Insight: Polysaccharide-based CSPs like Chiralcel OD-H are frequently successful for the separation of chiral alcohols. The carbamate linkages on the cellulose backbone can form crucial hydrogen bonds with the hydroxyl group of the analyte, leading to effective chiral recognition.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, detailed, step-by-step protocols for representative HPLC methods are provided below.

Protocol 1: Determination of ee for a Michael Addition Product

This protocol is adapted from a method used for the analysis of aldol reaction products, which are structurally similar to Michael adducts.[6]

Objective: To determine the enantiomeric excess of a γ-nitro ketone.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol

  • Sample: Reaction mixture dissolved in mobile phase (approx. 1 mg/mL)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • System Equilibration: Install the Lux Cellulose-2 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Wavelength Selection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).

  • Injection of Racemic Standard: Inject 10 µL of a solution of the racemic product to determine the retention times of both enantiomers and to calculate the resolution.

  • Injection of Chiral Sample: Inject 10 µL of the sample from the asymmetric reaction.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: Determination of ee for a Chiral Alcohol

This protocol is based on the separation of 1-phenyl-1-propanol, a product of diethylzinc addition to an aldehyde.[14]

Objective: To determine the enantiomeric excess of a chiral secondary alcohol.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol

  • Sample: Reaction mixture dissolved in mobile phase (approx. 1 mg/mL)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane/Isopropanol. Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 0.5 mL/min until the baseline is stable.

  • Wavelength Selection: Set the UV detector to 254 nm.

  • Injection of Racemic Standard: Inject 10 µL of the racemic alcohol to identify the retention times of the enantiomers.

  • Injection of Chiral Sample: Inject 10 µL of the reaction sample.

  • Data Analysis: Calculate the enantiomeric excess as described in Protocol 1.

Troubleshooting and Method Optimization

Chiral HPLC Troubleshooting Start Start Problem Problem Start->Problem Action Action Problem->Action Poor Resolution Action2 Action2 Problem->Action2 Long Retention Time Action3 Action3 Problem->Action3 Peak Tailing Decrease % polar solvent\nChange polar solvent\nLower temperature Decrease % polar solvent Change polar solvent Lower temperature Action->Decrease % polar solvent\nChange polar solvent\nLower temperature Result Result Decrease % polar solvent\nChange polar solvent\nLower temperature->Result Improved Rs Increase % polar solvent\nIncrease flow rate Increase % polar solvent Increase flow rate Action2->Increase % polar solvent\nIncrease flow rate Increase % polar solvent\nIncrease flow rate->Result Shorter tR Add additive (e.g., TFA for acids,\nDEA for bases) Add additive (e.g., TFA for acids, DEA for bases) Action3->Add additive (e.g., TFA for acids,\nDEA for bases) Add additive (e.g., TFA for acids,\nDEA for bases)->Result Improved Peak Shape

Caption: A troubleshooting guide for common issues in chiral HPLC.

Conclusion

The determination of enantiomeric excess is a critical step in the evaluation of asymmetric reactions catalyzed by this compound derivatives. A judicious choice of chiral stationary phase and mobile phase is essential for achieving accurate and reliable results. Polysaccharide-based CSPs, such as Lux Cellulose-2 and Chiralcel OD-H, and Pirkle-type CSPs like Whelk-O1, offer a range of selectivities suitable for various reaction products. By following a systematic method development workflow and utilizing the detailed protocols provided, researchers can confidently and efficiently determine the enantiomeric purity of their compounds, thereby accelerating the development of novel asymmetric catalytic systems.

References

A Comparative Guide to the Stereochemical Landscape of 2,5-Diazabicyclo[2.2.1]heptane Enantiomers in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving the desired stereochemical outcome. Among the pantheon of privileged chiral scaffolds, the rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) core has emerged as a potent controller of stereochemistry in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the catalytic performance of the two enantiomers of the DBH core, (1R,4R)- and (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, offering insights into their application and the mechanistic underpinnings of their stereochemical control.

The Architectural Advantage of the DBH Scaffold

The rigid, bicyclic nature of the DBH framework distinguishes it from more flexible diamine catalysts. This conformational rigidity minimizes the number of accessible transition states in a catalytic cycle, leading to a more predictable and often higher degree of stereochemical induction. The C2-symmetric nature of the parent scaffold further simplifies the stereochemical analysis. As is fundamental to asymmetric catalysis, the use of opposite enantiomers of the DBH catalyst will predictably lead to the formation of the opposite enantiomer of the product, a principle that will be demonstrated in the comparative data below.

Comparative Analysis of Stereochemical Outcomes

While a comprehensive, side-by-side comparison of the (1R,4R)- and (1S,4S)-DBH enantiomers under identical conditions for a wide range of reactions is not extensively documented in the literature, we can collate data from various studies to build a comparative picture of their catalytic prowess.

Asymmetric Aldol Reaction

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a fertile ground for the application of DBH-based catalysts. Derivatives of the (1R,4R)-enantiomer have demonstrated exceptional performance in this transformation. For instance, an acetyl-protected (1R,4R)-DBH derivative has been reported to catalyze enantioselective aldol reactions, yielding products with up to 92% enantiomeric excess (e.e.)[1]. This level of stereocontrol is competitive with, and in some cases surpasses, that of more traditional organocatalysts like proline[1].

Catalyst EnantiomerReactantsProductEnantiomeric Excess (e.e.)Reference
(1R,4R)-derivativeAldehyde + KetoneAldol AdductUp to 92%[1]
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another area where DBH catalysts have shown promise. While specific data for the (1R,4R)-enantiomer in this reaction is less prevalent in the literature, the (1S,4S)-enantiomer has been successfully employed.

Asymmetric Biginelli Reaction

The multi-component Biginelli reaction, which produces dihydropyrimidinones of significant pharmaceutical interest, has been a showcase for the catalytic activity of (1S,4S)-DBH derivatives. In the reaction of aromatic aldehydes, ethyl acetoacetate, and urea, the hydrobromide salt of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its N-methylated derivative have been shown to catalyze the formation of the corresponding (S)-dihydropyrimidinones with enantiomeric excesses ranging from 18-37%[2]. Further derivatization of the catalyst has led to improvements in enantioselectivity.

Catalyst EnantiomerReactionProduct ConfigurationEnantiomeric Excess (e.e.)Reference
(1S,4S)-DBH·2HBrBiginelli Reaction(S)18-37%[2]
(1S,4S)-N-Me-DBH·2HBrBiginelli Reaction(S)18-37%[2]

Based on the principles of asymmetric catalysis, it is anticipated that the corresponding (1R,4R)-DBH catalysts would produce the (R)-enantiomers of the dihydropyrimidinone products.

Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organometallic reagents to aldehydes is a critical transformation in organic synthesis. Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been utilized as chiral ligands in the addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% e.e.[3]. The rigid chelation of the zinc metal by the diamine ligand is crucial for the effective transfer of chirality.

Catalyst EnantiomerReactionProductEnantiomeric Excess (e.e.)Reference
(1S,4S)-derivativeEt2Zn + PhCHO1-phenylpropan-1-olUp to 78%[3]

Mechanistic Insights into Stereochemical Control

The stereochemical outcome of reactions catalyzed by DBH enantiomers can be rationalized by considering the formation of a chiral enamine intermediate and the subsequent facial discrimination of the electrophile. The mechanism is analogous to that proposed for proline catalysis.

G cluster_cycle Catalytic Cycle cluster_TS Transition State Model Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + (1S,4S)-DBH Catalyst (1S,4S)-DBH Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (Si-face attack) Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Iminium->Product Hydrolysis Product->Catalyst Regenerates Catalyst Hydrolysis Hydrolysis TS Transition State Iminium_TS Iminium Ion TS->Iminium_TS C-C Bond Formation Enamine_TS Enamine Enamine_TS->TS Electrophile_TS Electrophile Electrophile_TS->TS G cluster_1S4S (1S,4S)-DBH Catalyst cluster_1R4R (1R,4R)-DBH Catalyst Si_face Si-face exposed Re_face Re-face shielded Catalyst_1S4S Enamine Product_S (S)-Product Catalyst_1S4S->Product_S Electrophile_1 Electrophile Electrophile_1->Catalyst_1S4S Attack on Si-face Re_face_exposed Re-face exposed Si_face_shielded Si-face shielded Catalyst_1R4R Enamine Product_R (R)-Product Catalyst_1R4R->Product_R Electrophile_2 Electrophile Electrophile_2->Catalyst_1R4R Attack on Re-face G start Start dissolve_catalyst Dissolve DBH catalyst in anhydrous solvent start->dissolve_catalyst cool Cool to desired temperature dissolve_catalyst->cool add_ketone Add ketone and stir cool->add_ketone add_aldehyde Slowly add aldehyde add_ketone->add_aldehyde monitor Monitor reaction (TLC) add_aldehyde->monitor quench Quench with aq. NH4Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Determine e.e. (chiral HPLC/GC) purify->analyze end End analyze->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5-diazabicyclo[2.2.1]heptane and its derivatives. As a Senior Application Scientist, my objective is to move beyond mere instruction and to instill a deep understanding of the chemical principles that govern these safety protocols. This document is designed for researchers, scientists, and drug development professionals who handle this compound and are committed to upholding the highest standards of laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

This compound is a saturated nitrogen-containing heterocyclic compound.[1] While its toxicological properties are not exhaustively investigated, Safety Data Sheets (SDS) for the compound and its common derivatives consistently highlight several key hazards that dictate its handling and disposal requirements.[2][3]

  • Irritant Properties: The compound is classified as a skin and eye irritant.[4][5][6] Direct contact can cause redness, itching, and inflammation.[6] The solid form presents a risk of dust formation, which may cause respiratory irritation if inhaled.[5][7]

  • Incompatibility: It is incompatible with strong oxidizing agents, and contact can lead to vigorous, potentially hazardous reactions.[7][8]

  • Thermal Decomposition: When subjected to high heat or combustion, this compound can decompose to release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and, significantly, nitrogen oxides (NOx).[2][7] The generation of NOx is a critical factor, as these gases are environmental pollutants and pose a severe inhalation hazard.

Understanding these properties is fundamental. The stringent disposal protocols that follow are not arbitrary; they are direct countermeasures to these inherent chemical risks.

The Core Principle: Professional Hazardous Waste Management

Due to its hazard profile, this compound is not suitable for conventional disposal methods such as drain or trash disposal.[9][10] The compound can cause significant harm to aquatic life and ecosystems.[9] Therefore, the universally mandated and safest method of disposal is through a licensed professional hazardous waste management company.[2][4][9] These organizations have the specialized equipment and regulatory permits required for the safe treatment and disposal of chemical waste, typically via high-temperature incineration with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[2][10]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for safely accumulating and preparing this compound waste for collection.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure all engineering controls are functional and appropriate PPE is worn. This is the first line of defense against exposure.

Control/PPE Specification Rationale
Ventilation Use only under a chemical fume hood.[7][8]To prevent inhalation of dust or potential vapors and protect the user from respiratory irritation.[5]
Eye Protection Safety goggles or glasses compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[7]To prevent serious eye irritation from contact with dust or splashes.[4]
Hand Protection Chemically resistant protective gloves (e.g., nitrile).To prevent skin irritation upon contact.[4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[9]
Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

Step 1: Identify and Segregate. At the point of generation, immediately classify all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or surplus solid compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Empty original containers, which should be treated as unused product for disposal purposes.[2][10]

  • Solvent rinsates from cleaning contaminated glassware.

Causality: It is critical to keep this amine-based waste stream separate from other chemical wastes, especially strong oxidizing agents and acids, to prevent inadvertent hazardous reactions within the waste container.[9]

Step 2: Select an Appropriate Waste Container.

  • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[11] For solid waste, a wide-mouth polyethylene or glass container is suitable. For liquid waste (rinsates), use a container designed for liquids, such as a solvent waste bottle.[11]

  • Ensure the container is clean and dry before adding waste.

Step 3: Accumulate Waste.

  • Carefully transfer solid waste into the designated container, minimizing the generation of dust.[2][12]

  • For contaminated items, place them directly into the solid waste container.

  • Keep the waste container tightly closed at all times except when adding waste.[9][11] This prevents the release of fumes and protects the contents from moisture or contaminants in the lab environment.

  • Store the container in a designated, well-ventilated satellite accumulation area (SAA) away from heat sources and direct sunlight.[9][11]

Labeling and Documentation

Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.

Step 1: Apply a Hazardous Waste Label. As soon as the first particle of waste enters the container, affix a "HAZARDOUS WASTE" label.[11]

Step 2: Detail the Contents. Clearly write the full chemical name: "this compound" and list any other components (e.g., solvents in a liquid waste stream) with their approximate percentages.[11]

Step 3: Maintain Records. Maintain a log of the waste generated, including quantities and dates, as this may be required by your institution's Environmental Health & Safety (EHS) department and for regulatory compliance.[9]

Arranging for Final Disposal

Step 1: Contact Your EHS Department. Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request through an online system or contacting the EHS or Hazardous Materials Management office directly.[13][14]

Step 2: Prepare for Transport. Ensure the container is clean on the exterior, the lid is secure, and the label is legible before the scheduled pickup by trained waste management personnel.

Management of Spills and Decontamination

Accidents require a prepared, systematic response to mitigate exposure and environmental release.

Procedure for Small Spills (Solid):

  • Ensure all personnel in the immediate area are aware of the spill.

  • Wearing the appropriate PPE, gently sweep up the solid material without creating dust.[10] A vacuum system equipped with a HEPA filter may be used if available.

  • Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into a designated hazardous waste container.[12]

  • Clean the spill area thoroughly with soap and water.

  • Wash hands and any exposed skin thoroughly after cleanup.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_accumulation Waste Accumulation start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Keep away from oxidizers/acids) ppe->segregate container Select Compatible, Labeled 'HAZARDOUS WASTE' Container segregate->container solid_waste Add Solid Waste (Minimize Dust) container->solid_waste If solid liquid_waste Add Liquid Waste (e.g., Rinsates) container->liquid_waste If liquid seal Keep Container Tightly Sealed When Not in Use solid_waste->seal liquid_waste->seal store Store in Designated Satellite Accumulation Area seal->store request Request Waste Pickup via Institutional EHS Protocol store->request disposal Disposal by Licensed Waste Management Vendor (e.g., Incineration) request->disposal

Caption: Workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Safely Handling 2,5-Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for handling 2,5-Diazabicyclo[2.2.1]heptane and its derivatives. Moving beyond mere compliance, we will delve into the causality behind each safety measure, ensuring a self-validating system of protection for you and your team.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its analogues are versatile building blocks in medicinal chemistry.[1][2][3] However, their utility is matched by a clear hazard profile that necessitates meticulous handling. The primary hazards, as identified in numerous Safety Data Sheets (SDS), are:

  • Skin Corrosion/Irritation: This class of compounds can cause skin irritation, and some derivatives are corrosive, capable of causing severe burns.[4][5][6][7][8][9][10]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or irreversible damage.[4][5][6][7][8][9][10]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][7][8][9][11]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure, evaluate the quantities being used, the potential for aerosolization, and the specific derivative to determine the appropriate level of control.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks of the procedure. The following table outlines the recommended PPE for handling this compound.

PPE Component Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[12]Protects against splashes and airborne particles, preventing serious eye irritation or damage.[4][5][6][7][8][9]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) inspected prior to use.[12]Provides a barrier against skin contact, which can cause irritation or burns.[4][5][6][7]
Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or suit is recommended.[4][7][12]Prevents contamination of personal clothing and skin.
Respiratory Protection Not typically required for small-scale laboratory use when handled in a certified chemical fume hood. If a fume hood is unavailable or for large-scale operations, a NIOSH/MSHA or European Standard EN 143 approved respirator with an appropriate cartridge (e.g., P95 or ABEK-P2 for higher-level protection) is necessary.[11]Protects against the inhalation of dust or aerosols that can cause respiratory irritation.[4][7][8][9][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][7][12][13]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

  • Gather Materials: Before starting, assemble all necessary equipment and reagents to avoid leaving the designated area during the procedure.

Handling Procedure

The following workflow diagram illustrates the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Don PPE Vent Work in Fume Hood Prep->Vent Weigh Weigh Solid Vent->Weigh Dissolve Dissolve/React Weigh->Dissolve Decon Decontaminate Glassware Dissolve->Decon Waste Segregate Waste Decon->Waste Dispose Dispose via Licensed Contractor Waste->Dispose Doff Doff PPE Dispose->Doff Wash Wash Hands Doff->Wash

Caption: Workflow for Safe Handling of this compound.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[13][14]

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12][13]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5][12][13]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12][13]
Spill Evacuate the area. Wear appropriate PPE. Avoid dust formation.[11][12] Sweep up the solid material and place it in a suitable, closed container for disposal.[11][13] Clean the spill area thoroughly.

The following diagram outlines the decision-making process for a chemical spill.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Area Alert Supervisor/Safety Officer SmallSpill->Evacuate No PPE Don Appropriate PPE SmallSpill->PPE Yes Contain Contain Spill (Avoid Dusting) PPE->Contain Cleanup Collect with Inert Material Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Emergency Response Protocol for a Chemical Spill.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.

  • Unused Product: Unused or surplus material should be treated as hazardous waste.

  • Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal company in accordance with all applicable local, regional, and national regulations.[5][8][11] Do not discharge into drains or the environment.[5][7][11][13]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely harness the synthetic potential of this compound, advancing your research while prioritizing the well-being of your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.1]heptane
Reactant of Route 2
2,5-Diazabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.